Ethambutol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUTYOVWOVBAKS-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCCNC(CC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCCN[C@@H](CC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023006, DTXSID901028179 | |
| Record name | Ethambutol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R*,2'R*)-2,2'-(Ethane-1,2-diyldiimino)dibutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ethambutol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014474 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in chloroform, methylene chloride; less soluble in benzene; sparingly soluble in water, 7.58e+00 g/L | |
| Record name | Ethambutol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00330 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHAMBUTOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethambutol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014474 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals, WHITE, CRYSTALLINE POWDER | |
CAS No. |
74-55-5, 36697-71-9 | |
| Record name | (+)-Ethambutol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethambutol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethambutol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00330 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethambutol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R*,2'R*)-2,2'-(Ethane-1,2-diyldiimino)dibutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethambutol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHAMBUTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G167061QZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHAMBUTOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethambutol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014474 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171.5-174.5, 87.5-88.8 °C, 88 °C | |
| Record name | Ethambutol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00330 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHAMBUTOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethambutol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014474 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ethambutol's Targeted Strike: A Technical Guide to its Mechanism of Action on Arabinosyl Transferase
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of ethambutol (B1671381), a cornerstone drug in the treatment of tuberculosis. This guide focuses on the drug's targeted inhibition of arabinosyl transferases, critical enzymes in the biosynthesis of the mycobacterial cell wall. The document provides a detailed examination of the molecular interactions, quantitative inhibitory data, and the experimental protocols used to elucidate this mechanism.
Executive Summary
This compound is a bacteriostatic agent that specifically targets the biosynthesis of the arabinan (B1173331) components of two crucial mycobacterial cell wall heteropolysaccharides: arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM).[1][2][3] This inhibitory action is achieved through the direct targeting of a family of membrane-embedded arabinosyltransferases encoded by the embCAB operon.[4][5][6] Specifically, the gene products EmbA, EmbB, and EmbC are the primary targets of this compound.[1][7][8] By inhibiting these enzymes, this compound disrupts the polymerization of arabinose, leading to a compromised cell wall structure, increased permeability, and a synergistic effect with other anti-tuberculosis drugs.[9][10][] This guide delves into the structural basis of this inhibition, the kinetics of the interaction, and the genetic basis of resistance.
The Mycobacterial Cell Wall: A Formidable Barrier and a Key Target
The cell wall of Mycobacterium tuberculosis is a complex and unique structure that provides a formidable barrier against host immune responses and antimicrobial agents.[12] A core component of this wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[9][] Arabinogalactan is a branched polysaccharide that serves as a linker, covalently attaching mycolic acids to the peptidoglycan layer.[10] Lipoarabinomannan is a key lipoglycan that plays a crucial role in host-pathogen interactions.[2][7] The synthesis of the arabinan domains of both AG and LAM is dependent on the enzymatic activity of arabinosyltransferases.[3][7]
The Arabinosyl Transferases: EmbA, EmbB, and EmbC
The embCAB operon encodes three essential arabinosyltransferases:
-
EmbA and EmbB: These two proteins form a functional heterodimeric complex (EmbA-EmbB) and are primarily involved in the synthesis of the arabinan core of arabinogalactan.[8][13][14] Specifically, they are crucial for the formation of the terminal hexaarabinoside motif of AG, which is the attachment site for mycolic acids.[13][15]
-
EmbC: This enzyme functions as a homodimer (EmbC-EmbC) and is responsible for the synthesis of the arabinan portion of lipoarabinomannan.[7][16]
All three Emb proteins belong to the glycosyltransferase C (GT-C) superfamily and are integral membrane proteins.[15] They catalyze the transfer of arabinofuranose residues from the donor molecule, decaprenyl-phosphate-arabinose (DPA), to the growing arabinan chain.[15]
Mechanism of this compound Inhibition
This compound exerts its bacteriostatic effect by directly inhibiting the arabinosyltransferase activity of the Emb proteins.[1][10] Cryo-electron microscopy and X-ray crystal structures have revealed that this compound binds to the same active site as the donor and acceptor substrates in both EmbB and EmbC.[17][18] This competitive inhibition blocks the transfer of arabinose residues, thereby halting the polymerization of arabinan chains for both AG and LAM.[1][19] The disruption of AG synthesis prevents the attachment of mycolic acids, leading to a loss of integrity of the outer mycolic acid layer and increased cell wall permeability.[9] The inhibition of LAM synthesis also contributes to the overall disruption of the cell envelope.[7]
The (+)-(S,S)-enantiomer of this compound is the active form, exhibiting significantly higher potency than the (-)-(R,R) and meso-forms.[9]
References
- 1. droracle.ai [droracle.ai]
- 2. tballiance.org [tballiance.org]
- 3. Biogenesis of the mycobacterial cell wall and the site of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Detecting this compound Resistance in Mycobacterium tuberculosis Isolates in China: A Comparison Between Phenotypic Drug Susceptibility Testing Methods and DNA Sequencing of embAB [frontiersin.org]
- 7. The Arabinosyltransferase EmbC Is Inhibited by this compound in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EmbA is an essential arabinosyltransferase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 12. Structure and Function of Mycobacterial Arabinofuranosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of the embA and embB gene products in the biosynthesis of the terminal hexaarabinofuranosyl motif of Mycobacterium smegmatis arabinogalactan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. The Critical Role of embC in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structures of cell wall arabinosyltransferases with the anti-tuberculosis drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SIAIS Researchers Unveil Structures of Cell Wall Arabinosyltransferases with the First-Line Anti-tuberculosis Drug this compound [shanghaitech.edu.cn]
- 19. Recognition of multiple effects of this compound on metabolism of mycobacterial cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
The In-Vivo Journey of Ethambutol: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethambutol (B1671381) (EMB) is a cornerstone bacteriostatic agent in the combination therapy of tuberculosis (TB), primarily acting to prevent the emergence of resistance to other antitubercular drugs.[1] Its efficacy and safety are intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide provides a comprehensive overview of the in vivo behavior of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME). The content herein is curated for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key pathways to support further research and development in this field.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been characterized in various populations. The following tables summarize key pharmacokinetic parameters from studies in healthy adults, pediatric patients, and patients with renal impairment.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Value | Conditions | Reference(s) |
| Bioavailability (F) | ~80% | Oral administration | [2] |
| Time to Peak (Tmax) | 2 - 4 hours | Single oral dose | [1][] |
| Peak Plasma Concentration (Cmax) | 4.5 ± 1.0 µg/mL | 25 mg/kg single oral dose, fasting | [4] |
| 3.8 ± 0.8 µg/mL | 25 mg/kg single oral dose, with high-fat meal | [4] | |
| Area Under the Curve (AUC₀-∞) | 28.9 ± 4.7 µg·h/mL | 25 mg/kg single oral dose, fasting | [4] |
| 29.6 ± 4.7 µg·h/mL | 25 mg/kg single oral dose, with high-fat meal | [4] | |
| Volume of Distribution (Vd) | 76.2 L | Population estimate in adults | [5] |
| Clearance (CL) | 77.4 L/h | Population estimate in adults | [5] |
| Elimination Half-life (t½) | 2.5 - 3.6 hours | Normal renal function | [6] |
| Protein Binding | 20 - 30% | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Pediatric Patients
| Parameter | Value | Conditions | Reference(s) |
| Cmax | <1 µg/mL (common) | Multidrug TB regimens | [7] |
| Tmax | >3 hours (delayed absorption common) | Multidrug TB regimens | [7] |
| Notes | Pediatric TB patients often have very low this compound serum concentrations. | [7] |
Table 3: Pharmacokinetic Parameters of this compound in Patients with Renal Impairment
| Parameter | Value | Conditions | Reference(s) |
| Elimination Half-life (t½) | 7 - 15 hours | End-stage renal disease | [6] |
| Notes | Marked drug accumulation has been demonstrated in patients with renal insufficiency. Dosage reduction is necessary. | [1] |
Metabolism of this compound
This compound undergoes hepatic metabolism, although a significant portion of the drug is excreted unchanged. The primary metabolic pathway involves oxidation of the alcohol functional groups.
The metabolism of this compound is initiated by the enzyme alcohol dehydrogenase, which oxidizes one of the primary alcohol groups to an aldehyde intermediate. This intermediate is subsequently further oxidized to a dicarboxylic acid derivative.[1] Up to 15% of an administered dose is excreted in the urine as these two metabolites.[8]
Experimental Protocols
Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Below are detailed methodologies for commonly employed analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Human Plasma
This method provides high sensitivity and specificity for the quantification of this compound.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard working solution (e.g., this compound-d8).
-
Add 1.0 mL of methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 5 minutes at 2000 rpm.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial for analysis.[9]
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.[9]
-
Mobile Phase: A mixture of methanol and 0.1% trifluoroacetic acid in 5 mM ammonium (B1175870) acetate (B1210297) (90:10 v/v).[9]
-
Flow Rate: 0.500 mL/min.[9]
-
Injection Volume: 5.0 µL.[9]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
4. Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Urine
GC-MS is another robust method for the quantification of this compound, often requiring derivatization to improve volatility.
1. Sample Preparation and Derivatization:
-
Urine samples are collected at specified time points post-dose.
-
An internal standard is added.
-
The samples are subjected to extraction and derivatization, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives of this compound.
2. GC-MS Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
(Note: Specific instrument parameters will vary depending on the equipment and laboratory.)
Mechanism of Action: Inhibition of Arabinosyl Transferase
This compound's bacteriostatic effect stems from its ability to inhibit the synthesis of the mycobacterial cell wall. Specifically, it targets the enzyme arabinosyl transferase, which is crucial for the polymerization of arabinose into arabinogalactan, a key component of the cell wall.[11] This disruption increases the permeability of the cell wall, making the mycobacterium more susceptible to other drugs.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 4. Pharmacokinetics of this compound under Fasting Conditions, with Food, and with Antacids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics and Pharmacogenetics of this compound in Adult Patients Coinfected with Tuberculosis and HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myambutol (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Pharmacokinetics of this compound in children and adults with tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C10H24N2O2 | CID 14052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
The Delicate Dance of Structure and Activity: A Deep Dive into Ethambutol and its Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structural activity relationship (SAR) of the frontline antituberculosis drug, Ethambutol, and its derivatives. This whitepaper provides a meticulous examination of the chemical modifications that influence the antimycobacterial efficacy of this essential medicine, supported by quantitative data, detailed experimental protocols, and novel visualizations of key concepts.
This compound (EMB) remains a cornerstone in the combination therapy for tuberculosis, a persistent global health threat.[1][2] Its unique mechanism of action, targeting the arabinosyl transferases involved in the synthesis of the mycobacterial cell wall, has spurred extensive research into developing more potent and less toxic analogs.[3][4][5] This guide synthesizes the critical findings from numerous studies to illuminate the path for future drug discovery efforts.
The Core Pharmacophore: Unraveling the Essentials for Activity
The antitubercular activity of this compound is intrinsically linked to its specific chemical architecture. The core pharmacophoric elements are widely recognized as the ethylenediamine (B42938) bridge, the two chiral secondary amine nitrogens, and the two hydroxyl groups of the (S,S)-enantiomer.[1] The spatial arrangement and physicochemical properties of these features are paramount for effective interaction with its target enzymes, EmbA, EmbB, and EmbC.[3]
Stereochemistry: The Decisive Factor
One of the most critical aspects of this compound's SAR is its stereochemistry. The molecule possesses two chiral centers, leading to three stereoisomers: the (S,S), (R,R), and meso forms.[5] The antitubercular activity resides almost exclusively in the (S,S)-enantiomer, which is reported to be 500 times more potent than the (R,R)-enantiomer and 12 times more potent than the meso form.[5] Interestingly, all three isomers contribute to the drug's primary side effect, optic neuritis, highlighting the importance of administering the chirally pure (S,S)-isomer to maximize the therapeutic window.[5][6]
Structure-Activity Relationship: A Detailed Exploration
Systematic modifications of the this compound scaffold have revealed key insights into the structural requirements for antimycobacterial activity. These can be broadly categorized into modifications of the ethylenediamine backbone and the N-alkyl substituents.
The Ethylenediamine Bridge: A Spacer of Critical Length
The two-carbon ethylenediamine linker between the two nitrogen atoms is crucial for activity. Studies have shown that altering this chain length can have a significant impact on the drug's efficacy. While minor modifications might be tolerated, significant deviations often lead to a loss of potency, suggesting an optimal distance requirement for binding to the target enzymes.
N-Alkyl Substituents: Balancing Lipophilicity and Steric Hindrance
The sec-butyl groups attached to the nitrogen atoms play a vital role in the drug's activity. Modifications at this position have been extensively explored, revealing several key trends:
-
Branching: Increased branching on the side chain, such as replacing the ethyl group with an isopropyl group, can lead to a decrease or complete loss of activity, likely due to steric hindrance within the enzyme's binding pocket.[3]
-
Chain Length: Altering the length of the alkyl chain can have a variable impact. For instance, changing the α-ethyl to an α-methyl group has been shown to have a minimal effect on activity.[3]
-
Substitution with Aromatic Rings: Replacing the alkyl groups with aromatic moieties, such as phenyl or substituted phenyl groups, generally leads to a significant decrease in activity.[3] This suggests that the basicity of the nitrogen atoms is crucial, and the introduction of electron-withdrawing aromatic rings reduces this basicity, thereby diminishing activity.[3]
-
Introduction of Polar Groups: The presence of the hydroxyl groups is important for activity. Replacing them or altering their position can negatively affect the compound's potency.
The following diagram illustrates the key structural components of this compound and the sites of modification that have been explored in various SAR studies.
Caption: Key structural features of this compound and the general impact of their modification on antitubercular activity.
Quantitative Analysis of this compound Derivatives
The following tables summarize the in vitro antimycobacterial activity (Minimum Inhibitory Concentration - MIC) of this compound and some of its derivatives against Mycobacterium tuberculosis H37Rv. This data provides a quantitative basis for the structure-activity relationships discussed.
Table 1: Symmetrical this compound Derivatives
| Compound | R1 | R2 | MIC (µg/mL) | Reference |
| This compound | (S)-sec-Butyl | (S)-sec-Butyl | 0.8 | [1] |
| Analog 1 | Isopropyl | Isopropyl | >100 | [3] |
| Analog 2 | Methyl | Methyl | 6.25 | [1] |
| Analog 3 | Cyclopentyl | Cyclopentyl | 3.12 | [1] |
Table 2: Unsymmetrical this compound Derivatives
| Compound | R1 | R2 | MIC (µg/mL) | Reference |
| Analog 4 | (S)-sec-Butyl | Methyl | 1.56 | [1] |
| Analog 5 | (S)-sec-Butyl | Cyclopentyl | 1.56 | [1] |
| Analog 6 | (S)-sec-Butyl | (S)-Allyl | 12.5 | [1] |
| Analog 7 | (S)-sec-Butyl | (S)-Phenyl | 25 | [1] |
Experimental Protocols
To ensure the reproducibility and standardization of research in this field, this guide provides detailed methodologies for key experiments.
General Synthesis of N,N'-Disubstituted this compound Analogs
A common method for synthesizing symmetrical this compound analogs involves the direct alkylation of a primary amine with a dihaloalkane.
Procedure:
-
To a solution of the appropriate (S)-2-amino-1-alkanol (2 equivalents) in a suitable solvent (e.g., ethanol (B145695) or DMF), add a base such as potassium carbonate or triethylamine (B128534) (2-3 equivalents).
-
Add 1,2-dibromoethane (B42909) (1 equivalent) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the pure N,N'-bis(1-hydroxyalkyl-2-yl)ethane-1,2-diamine derivative.
The following diagram outlines a typical workflow for the synthesis and evaluation of this compound derivatives.
Caption: A generalized workflow for the structure-activity relationship study of this compound derivatives.
Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
The MABA is a widely used, reliable, and high-throughput method for determining the MIC of compounds against M. tuberculosis.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv culture
-
Alamar Blue reagent
-
Test compounds and control drugs (e.g., this compound, Isoniazid)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the 96-well plates.
-
Prepare an inoculum of M. tuberculosis H37Rv adjusted to a McFarland standard of 1.0 and dilute it 1:20 in 7H9 broth.
-
Inoculate each well (except for sterility controls) with the bacterial suspension.
-
Include growth control wells (no drug) and sterility control wells (no bacteria).
-
Seal the plates and incubate at 37 °C for 7 days.
-
After incubation, add Alamar Blue solution to each well.
-
Re-incubate the plates for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of Alamar Blue from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.
Conclusion and Future Directions
The structural activity relationship of this compound is a well-defined yet continuously evolving field of study. The core structural requirements for its antitubercular activity are clearly established, with the (S,S)-stereochemistry and the integrity of the ethylenediamine bridge being paramount. Future research should focus on subtle modifications of the N-alkyl substituents to enhance potency and reduce toxicity. The development of hybrid molecules that combine the pharmacophore of this compound with other antitubercular agents could also be a promising strategy to combat drug-resistant strains of M. tuberculosis. This guide serves as a foundational resource for researchers dedicated to this critical area of drug discovery.
References
- 1. Design, Synthesis and Evaluation of Novel this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Ethambutol's Effect on the Mycobacterial Cell Wall Synthesis Pathway: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed examination of the mechanism of action of ethambutol (B1671381) (EMB), a first-line bacteriostatic drug used in the treatment of tuberculosis. The primary target of this compound is the mycobacterial cell wall, a complex and essential structure for the survival of Mycobacterium tuberculosis. Specifically, this compound inhibits the arabinosyltransferases encoded by the embCAB operon, leading to the disruption of two critical cell wall polysaccharides: arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM).[1][2] This inhibition prevents the final assembly of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, compromising the integrity of the cell wall and increasing its permeability.[3][] This guide elucidates the biosynthetic pathways, the specific molecular interactions of the drug, quantitative data on its efficacy, and the genetic basis of clinical resistance. Furthermore, it details key experimental protocols for studying this compound's effects, aiming to provide a comprehensive resource for researchers in the field.
The Mycobacterial Cell Wall: The Target Environment
The cell wall of Mycobacterium tuberculosis is a unique and complex structure, essential for the bacterium's viability and a primary determinant of its intrinsic resistance to many common antibiotics.[5][6] It is composed of three covalently linked macromolecules forming the cell wall core, known as the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[5][7][8]
-
Peptidoglycan (PG): This is the innermost layer, providing structural rigidity. It is composed of alternating N-acetylglucosamine (GlcNAc) and N-glycolylmuramic acid (MurNGlyc) residues.[6][7]
-
Arabinogalactan (AG): A highly branched polysaccharide linked to the peptidoglycan layer.[5][7] The AG consists of a galactan core to which several arabinan (B1173331) chains are attached.[9] The distal ends of these arabinan chains serve as the attachment points for mycolic acids.[3][9]
-
Mycolic Acids (MA): These are very long-chain (C70-C90) α-alkyl, β-hydroxy fatty acids that form a waxy, hydrophobic outer layer, creating a formidable permeability barrier.[6][10]
In addition to the mAGP complex, the cell envelope contains other crucial components, notably lipoarabinomannan (LAM), a large lipoglycan anchored in the plasma membrane that plays a significant role in host-pathogen interactions.[11][12]
The Arabinogalactan and Lipoarabinomannan Synthesis Pathway
The synthesis of both arabinogalactan and lipoarabinomannan relies on the polymerization of arabinofuranose (Araf) residues. This process is catalyzed by a family of membrane-bound arabinosyltransferases encoded by the emb operon.[5][13] The sugar donor for these reactions is exclusively decaprenylphosphoryl-β-D-arabinofuranose (DPA).[7][14]
The Emb proteins have distinct roles in the biosynthesis of these two polysaccharides:
-
EmbA and EmbB: These proteins are required for the biosynthesis of arabinogalactan.[2][15][16] They are believed to function as a heterodimer (EmbA-EmbB) and are responsible for synthesizing the terminal hexaarabinoside motif of the AG arabinan chains, which is crucial for subsequent mycolylation.[16][17][18]
-
EmbC: This enzyme is essential for the synthesis of the arabinan core of LAM.[1][2][15]
The coordinated action of these enzymes is vital for the proper assembly of the mycobacterial cell wall.
This compound's Mechanism of Inhibition
This compound exerts its bacteriostatic effect by directly inhibiting the arabinosyltransferases EmbA, EmbB, and EmbC.[1][2][15] Structural studies have revealed that this compound binds to a pocket within EmbB and EmbC that overlaps with the binding sites for both the DPA donor and the growing arabinan acceptor chain.[17] This competitive inhibition blocks the transfer of arabinose residues, thereby halting the polymerization of arabinan chains for both AG and LAM.[11][19]
The consequences of this inhibition are severe:
-
Disruption of Arabinogalactan Synthesis: The incomplete AG molecules lack the terminal arabinan motifs necessary for the attachment of mycolic acids.[3]
-
Inhibition of Mycolic Acid Transfer: As a result of the defective AG, the transfer of mycolic acids to the cell wall is blocked.[20][21][22] This leads to the accumulation of mycolic acid precursors, such as trehalose (B1683222) monomycolate (TMM) and trehalose dimycolate (TDM).[23]
-
Disruption of Lipoarabinomannan Synthesis: The synthesis of LAM is also inhibited, affecting a key molecule involved in modulating the host immune response.[2][11]
-
Increased Cell Wall Permeability: The collective disruption of the mAGP complex and LAM synthesis compromises the integrity and hydrophobicity of the cell wall, making it more permeable to other substances and chemotherapeutic agents.[3][][24]
References
- 1. droracle.ai [droracle.ai]
- 2. The Arabinosyltransferase EmbC Is Inhibited by this compound in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 9. Arabinogalactan - Wikipedia [en.wikipedia.org]
- 10. pjmonline.org [pjmonline.org]
- 11. Recognition of multiple effects of this compound on metabolism of mycobacterial cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipoarabinomannan - Wikipedia [en.wikipedia.org]
- 13. Role of embB in natural and acquired resistance to this compound in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipoarabinomannan and related glycoconjugates: structure, biogenesis and role in Mycobacterium tuberculosis physiology and host–pathogen interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. EmbA is an essential arabinosyltransferase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SIAIS Researchers Unveil Structures of Cell Wall Arabinosyltransferases with the First-Line Anti-tuberculosis Drug this compound [shanghaitech.edu.cn]
- 18. researchgate.net [researchgate.net]
- 19. gosset.ai [gosset.ai]
- 20. journals.asm.org [journals.asm.org]
- 21. go.drugbank.com [go.drugbank.com]
- 22. journals.asm.org [journals.asm.org]
- 23. Effects of this compound on accumulation and secretion of trehalose mycolates and free mycolic acid in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
In Vitro Bacteriostatic and Bactericidal Activity of Ethambutol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the in vitro activity of ethambutol (B1671381), a first-line bacteriostatic agent against Mycobacterium tuberculosis. The document elucidates the nuanced distinction between its bacteriostatic and bactericidal properties through a comprehensive review of its mechanism of action, supported by quantitative data from susceptibility testing. Detailed experimental protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are presented, alongside visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: The Dual Nature of this compound's Antimicrobial Action
This compound is a cornerstone in the combination therapy of tuberculosis, primarily recognized for its bacteriostatic effect against actively growing mycobacteria.[1][][3] This means it inhibits the growth and reproduction of bacteria rather than directly killing them.[1] The clinical efficacy of this compound relies on slowing bacterial proliferation, thereby allowing the host's immune system and concomitant bactericidal drugs to clear the infection.[1] While predominantly bacteriostatic, under certain in vitro conditions and at higher concentrations, this compound can exhibit bactericidal effects against some mycobacterial species.[4][5][6] This guide explores the in vitro evidence defining these two facets of this compound's activity.
Mechanism of Action: Inhibition of Mycobacterial Cell Wall Synthesis
The primary molecular target of this compound is the mycobacterial cell wall, a complex and unique structure essential for the survival of the bacillus. This compound specifically inhibits the enzyme arabinosyl transferase, which is encoded by the embB gene.[7][8][9] This enzyme is crucial for the polymerization of D-arabinose into arabinan, a key component of two vital mycobacterial cell wall polysaccharides: arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM).[7][10][11]
Arabinogalactan is covalently linked to peptidoglycan and mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan complex that constitutes the structural core of the cell wall.[] Lipoarabinomannan is a lipopolysaccharide an non-covalently associated with the cell wall core that plays a role in the host-pathogen interaction. By inhibiting arabinosyl transferase, this compound disrupts the synthesis of arabinogalactan and, to a lesser extent, lipoarabinomannan.[10][11] This disruption of the cell wall assembly leads to increased permeability and loss of structural integrity, ultimately arresting bacterial growth.[][3][8]
Signaling Pathway of this compound's Primary Action
Caption: Mechanism of this compound Action.
Quantitative Analysis: MIC vs. MBC
The distinction between bacteriostatic and bactericidal activity is quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12]
-
MBC: The lowest concentration of an antimicrobial agent that results in a ≥99.9% (3-log10) reduction in the initial bacterial inoculum.[12][13]
An agent is generally considered bacteriostatic if the MBC is significantly higher than the MIC (typically an MBC/MIC ratio of >4) and bactericidal if the MBC is close to the MIC (MBC/MIC ratio of ≤4).[13]
This compound MIC and MBC Data for Mycobacterium tuberculosis
| Method | Medium | MIC Range (µg/mL) | MBC Range (µg/mL) | MBC/MIC Ratio | Reference |
| Broth Dilution (Radiometric) | 7H12 Broth | 0.95 - 7.5 | Not explicitly stated, but bactericidal effects were noted | Same range for M. tuberculosis and M. avium | [4][5] |
| Agar (B569324) Dilution | 7H11 Agar | Generally higher than broth dilution | Not reported | Not applicable | [4][5] |
| Resazurin (B115843) Microtitre Assay (REMA) | Liquid Medium | Lower than agar dilution | Not reported | Not applicable | [14][15][16] |
Note: The provided search results indicate that this compound's MIC is lower in liquid media compared to solid media.[4][5][14][15] While bactericidal effects were observed, specific MBC values for a direct ratio calculation are not consistently provided across the studies.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or specialized mycobacterial growth medium (e.g., 7H9 broth supplemented with OADC)
-
Bacterial inoculum standardized to a specific McFarland turbidity standard (e.g., 0.5)
-
This compound stock solution of known concentration
-
Sterile diluent (e.g., MHB, saline)
-
Incubator
Procedure:
-
Prepare Serial Dilutions: A two-fold serial dilution of this compound is prepared directly in the wells of the 96-well plate.[17]
-
Inoculum Preparation: A few colonies of the test mycobacterium are suspended in broth to match a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration in the wells.[17]
-
Inoculation: Each well containing the serially diluted this compound and a growth control well are inoculated with the standardized bacterial suspension. A sterility control well with uninoculated broth is also included.[18]
-
Incubation: The plate is sealed and incubated at the appropriate temperature and duration for the specific mycobacterial species (e.g., 37°C for several days to weeks for M. tuberculosis).
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound that shows no visible growth.[17] For mycobacteria, this can be assessed visually or with the aid of a growth indicator like resazurin.[14][15][16]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a subsequent step to the MIC assay.
Materials:
-
Agar plates (e.g., Middlebrook 7H10 or 7H11 agar)
-
Micropipettes and sterile tips
Procedure:
-
Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10-100 µL) is taken from each well that showed no visible growth in the MIC assay.
-
Plating: The aliquot is plated onto an appropriate agar medium.[17]
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.
-
Reading the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum count.
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for MIC and MBC Determination.
Synergistic Interactions
This compound is rarely used as a monotherapy and its bacteriostatic action is crucial for preventing the emergence of resistance to other bactericidal drugs in combination therapy, such as isoniazid (B1672263) and rifampicin.[1] Interestingly, this compound can enhance the efficacy of other drugs. By increasing the permeability of the mycobacterial cell wall, this compound may facilitate the entry of other antimicrobial agents.[][8] There is also evidence that this compound can act as a transcriptional regulator of the inhA gene, a target of isoniazid, thereby increasing the susceptibility of M. tuberculosis to isoniazid.[][9]
Conclusion
The in vitro activity of this compound is predominantly bacteriostatic, a characteristic defined by its inhibitory effect on mycobacterial cell wall synthesis. While bactericidal activity can be observed, the distinction is concentration and strain-dependent. A thorough understanding of its mechanism of action, coupled with standardized methodologies for determining MIC and MBC, is essential for the continued development of effective anti-tubercular therapies and for interpreting susceptibility data in a clinical and research context. The synergistic potential of this compound highlights its importance as a component of combination chemotherapy, a role that extends beyond its individual antimicrobial activity.
References
- 1. lifelinkr.com [lifelinkr.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. Molecular mechanism of the synergistic activity of this compound and isoniazid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recognition of multiple effects of this compound on metabolism of mycobacterial cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biogenesis of the mycobacterial cell wall and the site of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of this compound MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. emerypharma.com [emerypharma.com]
- 18. protocols.io [protocols.io]
Ethambutol: An In-Depth Technical Guide on its Core Application and Exploration of Potential Non-Tuberculosis Roles
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethambutol (EMB) is a cornerstone first-line bacteriostatic agent in the combination therapy of tuberculosis (TB) and other mycobacterial infections. Its well-established mechanism of action involves the inhibition of arabinosyl transferase, an enzyme crucial for the synthesis of the mycobacterial cell wall. This targeted action disrupts the integrity of the cell wall, leading to the inhibition of bacterial growth. While its efficacy against Mycobacterium tuberculosis and other nontuberculous mycobacteria is extensively documented, the exploration of this compound for non-tuberculosis applications remains a largely uncharted area in early-stage research. This technical guide provides a comprehensive overview of this compound's known mechanism of action, pharmacokinetics, and established clinical use. It also addresses the current landscape of research into its potential repurposed roles, noting a significant lack of substantive preclinical data in areas such as oncology, general mycology, and virology.
Introduction to this compound
Discovered in 1961, this compound is an ethylenediamine (B42938) derivative that has become an indispensable component of multi-drug regimens for treating tuberculosis.[1] It is primarily used in combination with other antitubercular drugs like isoniazid, rifampicin, and pyrazinamide (B1679903) to prevent the emergence of drug-resistant strains.[2] this compound is effective against actively growing mycobacteria and is also used in the treatment of infections caused by nontuberculous mycobacteria (NTM), such as Mycobacterium avium complex (MAC).[3]
Mechanism of Action in Mycobacteria
This compound's primary target is the biosynthesis of the mycobacterial cell wall, a complex and unique structure essential for the bacterium's survival. Specifically, it inhibits the enzyme arabinosyl transferase, which is encoded by the embB gene.[4][5][6] This enzyme is critical for the polymerization of D-arabinofuranose residues into arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM), both of which are major components of the mycobacterial cell wall.[7]
The inhibition of arabinosyl transferase disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased permeability of the cell wall.[4][6] This not only weakens the bacterium but also enhances the efficacy of other co-administered antitubercular drugs.
Pharmacokinetics
| Parameter | Description |
| Absorption | Readily absorbed from the gastrointestinal tract. |
| Distribution | Widely distributed in body tissues and fluids.[2] |
| Metabolism | Partially metabolized in the liver. |
| Excretion | Primarily excreted in the urine. |
Established Clinical Applications
This compound is a core component of the standard multi-drug regimen for the treatment of active tuberculosis. It is also frequently used in the management of infections caused by NTM, including Mycobacterium avium complex, which is common in immunocompromised individuals.[3]
Early-Stage Research on Potential Non-Tuberculosis Applications: A Review of the Landscape
A comprehensive review of scientific literature reveals a notable scarcity of early-stage research into the potential non-tuberculosis applications of this compound. While drug repurposing is a growing field of interest, this compound has not emerged as a significant candidate in published preclinical screenings for anticancer, general antifungal, or antiviral activities.
Anticancer Potential
Extensive searches for preclinical studies evaluating the cytotoxic effects of this compound on cancer cell lines did not yield any significant findings. There is no published data, such as IC50 values, from in vitro screenings against various cancer cell lines. Consequently, there is no information on potential mechanisms of action or signaling pathways that this compound might modulate in cancer cells.
Antifungal Potential (Non-Mycobacterial)
The available literature does not support a broad-spectrum antifungal activity for this compound against common fungal pathogens like Candida albicans or Aspergillus fumigatus. In fact, some clinical observations suggest that the use of combination anti-tuberculosis therapy, which includes this compound, may be associated with an increased risk of oral candidiasis.[8] This indicates a lack of efficacy against Candida species rather than a therapeutic potential. No preclinical studies with minimum inhibitory concentration (MIC) data against these fungi were identified.
Antiviral Potential
There is no evidence in the published scientific literature to suggest that this compound has been investigated for or possesses any antiviral properties. No in vitro or in vivo screening studies reporting on the efficacy of this compound against any viruses were found.
This compound Analogs
Research into analogs of this compound has primarily focused on enhancing its antimycobacterial activity or improving its pharmacokinetic profile for the treatment of tuberculosis and NTM infections.[4][9] These studies have not ventured into exploring the potential of these analogs for non-tuberculosis applications.
Experimental Protocols
Due to the lack of identified early-stage research on the non-tuberculosis applications of this compound, no key experimental protocols for such studies can be provided. The standard methodologies for assessing anticancer, antifungal, and antiviral activities are well-established in the scientific community and would be applicable should such research be undertaken. These include, but are not limited to, MTT assays for cytotoxicity, broth microdilution for antifungal susceptibility testing, and plaque reduction assays for antiviral efficacy.
Conclusion
This compound remains a vital tool in the global fight against tuberculosis and other mycobacterial infections, with a well-defined mechanism of action. However, based on an extensive review of the current scientific literature, there is a significant lack of evidence to support any early-stage research into its potential for non-tuberculosis applications. The scientific community has not, to date, published significant findings on any anticancer, general antifungal, or antiviral properties of this compound. Future drug repurposing screens may include this compound, but at present, its therapeutic role is firmly and exclusively established within the realm of antimycobacterial therapy. For researchers and drug development professionals, this highlights a potential, albeit unexplored, area for initial screening, but also underscores the current void of any foundational data to suggest a high probability of success.
References
- 1. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimycobacterial Assays of Some New this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repurposing and optimization of drugs for discovery of novel anti-fungals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Tuberculosis Drug and Candida Albicans - Universitas Airlangga Official Website [unair.ac.id]
- 9. Design, Synthesis and Evaluation of Novel this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Ethambutol Dihydrochloride: A Technical Guide
Introduction
Ethambutol dihydrochloride (B599025) is a synthetic bacteriostatic antitubercular agent, widely used in combination with other medications for the treatment of tuberculosis (TB).[1] It exists as the dextrorotatory (S,S)-isomer, which is the therapeutically active form.[2] A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. These properties fundamentally influence the drug's formulation, stability, dissolution, absorption, and overall bioavailability, thereby impacting its therapeutic efficacy and safety. This guide provides an in-depth overview of the core physicochemical characteristics of this compound dihydrochloride, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
General and Structural Properties
This compound dihydrochloride is the hydrochloride salt form of this compound, an ethylenediamine (B42938) derivative.[3] It presents as a white, crystalline powder that is odorless or nearly odorless and can be slightly hygroscopic.[4][5]
| Property | Value | Reference |
| Chemical Name | (+)-(S,S)-2,2'-(Ethylenediimino)di-1-butanol dihydrochloride | [5] |
| CAS Number | 1070-11-7 | [4][5][6] |
| Molecular Formula | C₁₀H₂₄N₂O₂ · 2HCl | [5][6][7] |
| Molecular Weight | 277.23 g/mol | [3][4][5][6] |
| Appearance | White, crystalline, hygroscopic powder | [4][5] |
| Assay | 98.0% to 100.5% (on dried basis) | [6][8] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. This compound dihydrochloride is described as being freely or very soluble in water.[4][5] Experimental data from biowaiver monograph studies provide precise solubility values in various aqueous media, confirming its high solubility status according to the Biopharmaceutics Classification System (BCS).[2]
| Medium | pH | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | - | Room Temp. | 649 | [2] |
| SGFsp (Simulated Gastric Fluid) | 1.2 | 37 | 771 | [2] |
| Phosphate Buffer | 4.5 | 37 | 706 | [2] |
| SIFsp (Simulated Intestinal Fluid) | 6.8 | 37 | 747 | [2] |
| Ethanol | - | - | Slightly soluble | [4] |
| Chloroform | - | - | Very slightly soluble | [4] |
| Ether | - | - | Practically insoluble | [4][5] |
| DMSO | - | - | Slightly soluble | [7][9] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10][11]
Methodology:
-
Preparation: An excess amount of this compound dihydrochloride is added to a known volume (e.g., 50 mL) of the desired aqueous medium (e.g., pH 1.2, 4.5, 6.8 buffers) in a sealed container.[12]
-
Equilibration: The container is agitated in a temperature-controlled environment, typically a shaking water bath, maintained at 37 ± 1 °C.[2][12]
-
Sampling: Aliquots are withdrawn at predetermined time intervals (e.g., 2, 4, 8, 24, 48, and 72 hours) to establish that equilibrium has been reached.[12]
-
Phase Separation: Immediately after withdrawal, the undissolved solid is separated from the solution. This is achieved by filtration through a non-adsorptive filter (e.g., 0.45 µm pore size) or by high-speed centrifugation.[12]
-
Dilution: To prevent precipitation, the clear filtrate or supernatant may be immediately diluted with a suitable solvent.[12]
-
Quantification: The concentration of dissolved this compound dihydrochloride in the diluted samples is determined using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[2][12]
-
Equilibrium Confirmation: Equilibrium is confirmed when consecutive measurements show a constant concentration, establishing a plateau on the concentration vs. time curve.[12]
-
pH Measurement: The pH of the saturated solution is measured and recorded after equilibrium is achieved.[12]
Dissociation Constant (pKa)
As a weak base, this compound has two protonatable nitrogen atoms, resulting in two distinct pKa values.[2] These values are crucial for predicting the extent of ionization of the drug at different physiological pH values, which in turn affects its solubility, absorption, and distribution.
| Parameter | Value | Temperature (°C) | Method | Reference |
| pKa₁ | 6.3 - 6.6 | 20 | Titration | [2] |
| pKa₂ | 9.5 | 20 | Titration | [2] |
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a widely used and reliable method for pKa determination.[13][14]
Methodology:
-
System Calibration: A potentiometer is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13]
-
Sample Preparation: A precise quantity of this compound dihydrochloride is dissolved in purified water or a suitable cosolvent system to create a solution of known concentration (e.g., 1 mM).[13] The ionic strength of the solution is kept constant using an inert salt like 0.15 M KCl.[13]
-
Inert Atmosphere: The drug solution is purged with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with the results.[13]
-
Titration: The solution is placed in a thermostatted vessel on a magnetic stirrer, and a calibrated pH electrode is immersed in it. A standardized titrant (e.g., 0.1 M NaOH for the dihydrochloride salt) is added in small, precise increments.[13]
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to stabilize before each reading.[13]
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.
-
pKa Calculation: The pKa values correspond to the pH at the half-equivalence points, which are identified from the inflection points on the sigmoidal titration curve.[14] The procedure is repeated multiple times (minimum of three) to ensure reproducibility.[13]
Other Physicochemical Parameters
A collection of other key properties further characterizes this compound dihydrochloride for pharmaceutical applications.
| Property | Value | Reference |
| Melting Point | 198 - 203 °C | [4][5][15][16] |
| pH of Solution | 3.4 - 4.0 (for a 50 mg/mL solution) | [4] |
| Specific Rotation [α]D | +6.0° to +6.7° (USP) | [8] |
| Log P (octanol/water) | 0.4 (Experimental) | [2] |
| Loss on Drying | ≤ 0.5% | [4][6] |
| Residue on Ignition | ≤ 0.1% | [4] |
Spectroscopic Properties
Spectroscopic analysis is essential for the identification, quantification, and structural elucidation of this compound dihydrochloride.
| Technique | Observation | Reference |
| Infrared (IR) Spectroscopy | The IR absorption spectrum is concordant with the reference standard, serving as a primary identity test. | [5] |
| UV-Vis Spectrophotometry | Direct UV determination is challenging due to low molar absorptivity.[17] Complexation with Cu(II) forms a chromophore suitable for quantification.[18] Another method using sodium periodate (B1199274) and acetylacetone (B45752) yields a yellow chromogen with λmax at 412 nm.[19] | |
| ¹H NMR (DMSO-d₆) | δ (ppm): 0.92 (t), 1.68 (m), 3.06 (m), 3.71 (m), 5.40 (s), 9.29 (d) | [20] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 10.24, 20.78, 41.27, 57.99, 60.74 | [20] |
Experimental Protocol: Identity Test by Infrared Spectroscopy
This protocol is based on standard pharmacopeial methods for identity confirmation.[5]
Methodology:
-
Sample Preparation: A small amount of this compound dihydrochloride is intimately mixed with dry potassium bromide (KBr) and compressed into a thin, transparent pellet. Alternatively, a mineral oil (Nujol) mull can be prepared.
-
Spectrum Acquisition: The sample is placed in an IR spectrophotometer, and the spectrum is recorded over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Comparison: The obtained spectrum is compared with the official reference spectrum of this compound Dihydrochloride RS (Reference Standard). The positions and relative intensities of the absorption bands must be concordant for the test to pass.[5]
-
Recrystallization (if needed): If the spectra are not concordant, the test substance and the reference standard are separately dissolved in a minimal amount of methanol, evaporated to dryness, and the residues are used to prepare new samples for analysis.[5] This step helps to eliminate potential differences due to polymorphism.[5]
The physicochemical properties of this compound dihydrochloride define it as a highly water-soluble, crystalline weak base. Its high solubility across the physiological pH range facilitates good dissolution, a prerequisite for reliable absorption. The defined pKa values, melting point, and spectroscopic fingerprints provide the necessary parameters for quality control, formulation development, and ensuring the stability and efficacy of the final dosage form. The experimental protocols and data presented in this guide offer a comprehensive resource for professionals engaged in the research and development of this vital antitubercular medicine.
References
- 1. This compound | C10H24N2O2 | CID 14052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fip.org [fip.org]
- 3. This compound Hydrochloride | C10H26Cl2N2O2 | CID 14051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. cdn.who.int [cdn.who.int]
- 6. toku-e.com [toku-e.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. This compound (hydrochloride) | CAS 1070-11-7 | Cayman Chemical | Biomol.com [biomol.com]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 15. This compound dihydrochloride | 1070-11-7 [chemicalbook.com]
- 16. This compound [drugfuture.com]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. ijpsonline.com [ijpsonline.com]
- 20. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Ethambutol Susceptibility Testing of Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethambutol (B1671381) (EMB) is a crucial first-line bacteriostatic agent in the treatment of tuberculosis (TB), primarily used to prevent the emergence of resistance to other companion drugs like isoniazid (B1672263) and rifampin.[1] It functions by disrupting the synthesis of the mycobacterial cell wall.[1][2] Accurate determination of Mycobacterium tuberculosis susceptibility to this compound is paramount for effective patient management and for preventing the spread of drug-resistant TB. This document provides detailed application notes and protocols for various phenotypic and genotypic methods used for this compound susceptibility testing.
Phenotypic Susceptibility Testing Methods
Phenotypic methods assess the ability of M. tuberculosis to grow in the presence of a specific concentration of an antimicrobial agent. These methods are considered the gold standard for determining drug resistance.
Agar (B569324) Proportion Method
The agar proportion method is a widely accepted reference method for drug susceptibility testing of M. tuberculosis.[1] It determines the proportion of bacilli in a culture that are resistant to a specific "critical concentration" of a drug. An isolate is deemed resistant if the number of colonies growing on the drug-containing medium is ≥1% of the colonies on the drug-free control.[1]
Quantitative Data Summary
| Method | Medium | Critical Concentration (μg/mL) | Turnaround Time | Remarks |
| Agar Proportion | Middlebrook 7H10 or 7H11 | 5.0[3][4] | 3 weeks[5][6] | Considered a reference method; can be complex to prepare.[1] |
Experimental Protocol: Agar Proportion Method
-
Media Preparation:
-
Prepare Middlebrook 7H10 or 7H11 agar medium according to the manufacturer's instructions.
-
After autoclaving and cooling to 50-55°C, supplement the medium with oleic acid-albumin-dextrose-catalase (OADC) enrichment.
-
Divide the medium into two portions. To one portion, add this compound to achieve the final critical concentration (e.g., 5.0 µg/mL). The other portion will serve as the drug-free control.
-
Dispense the media into quadrants of a petri dish or into separate plates.
-
-
Inoculum Preparation:
-
From a pure culture of M. tuberculosis on solid medium, select a few colonies and suspend them in sterile saline or Middlebrook 7H9 broth containing glass beads.
-
Vortex for 1-2 minutes to create a homogeneous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Prepare two dilutions of the standardized suspension: a 10⁻² and a 10⁻⁴ dilution.
-
-
Inoculation:
-
Inoculate the drug-free control quadrants/plates with 100 µL of both the 10⁻² and 10⁻⁴ dilutions.
-
Inoculate the this compound-containing quadrants/plates with 100 µL of the 10⁻² dilution.
-
-
Incubation:
-
Result Interpretation:
-
After incubation, count the number of colonies on both the control and drug-containing media.
-
The control plate inoculated with the 10⁻⁴ dilution should yield between 50 and 200 colonies for a valid test.
-
Calculate the percentage of resistant bacilli: (Number of colonies on drug medium / Number of colonies on control medium from the corresponding dilution) x 100.
-
Susceptible: Growth on the drug-containing medium is less than 1% of the growth on the drug-free control.
-
Resistant: Growth on the drug-containing medium is 1% or more of the growth on the drug-free control.
-
Workflow for Agar Proportion Method
References
- 1. aphl.org [aphl.org]
- 2. Frontiers | Detecting this compound Resistance in Mycobacterium tuberculosis Isolates in China: A Comparison Between Phenotypic Drug Susceptibility Testing Methods and DNA Sequencing of embAB [frontiersin.org]
- 3. dshs.texas.gov [dshs.texas.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. aphl.org [aphl.org]
- 6. M. tuberculosis complex, AFB Agar Proportion Drugs, AFB Agar Proportion Drugs, this compound | Texas DSHS [dshs.texas.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Ethambutol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethambutol (B1671381) is a primary bacteriostatic agent used in the treatment of tuberculosis. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) offers a sensitive, specific, and robust method for this purpose. This document provides a detailed overview of HPLC methods for this compound quantification, including validated protocols and comparative data.
Chromatographic Methods Overview
Several reversed-phase HPLC (RP-HPLC) methods have been developed for the determination of this compound.[1] These methods vary in their chromatographic conditions, including the stationary phase, mobile phase composition, and detection wavelength. Pre-column derivatization is often employed to enhance the analyte's chromophoric properties, thereby improving detection sensitivity, especially in complex biological samples.[2][3]
A common approach involves the use of a C18 column with a mobile phase consisting of a buffer and an organic modifier.[4][5] For instance, a mixture of acetonitrile (B52724) and a buffer solution is frequently used.[6] Detection is typically performed using a UV detector at a low wavelength, such as 200 nm or 210 nm, as this compound itself has a poor chromophore.[2][6][7] To overcome this limitation, derivatization with agents like phenylethylisocyanate (PEIC) can be performed, allowing for more sensitive detection.[3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPLC methods for this compound quantification, providing a comparative overview of their performance characteristics.
Table 1: HPLC Methods for this compound Quantification in Pharmaceutical Formulations
| Parameter | Method 1[6] | Method 2[8] | Method 3[9] |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 | Purospher STAR RP-18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Buffer (pH 7.0) (50:50, v/v) | Methanol:Water:Glacial Acetic Acid (70:30:0.2, v/v/v) | Gradient elution with Potassium Phosphate buffer and Acetonitrile |
| Flow Rate | 1.0 mL/min | Not Specified | Not Specified |
| Detection | UV at 200 nm | Not Specified | UV at 210 nm |
| Linearity Range | Not Specified | 20–120 µg/mL | 80–600 µg/mL |
| Recovery | Not Specified | 99.8% | Not Specified |
| Intra-day Precision (%RSD) | Not Specified | < 1.46% | Not Specified |
| Inter-day Precision (%RSD) | Not Specified | < 2.22% | Not Specified |
Table 2: HPLC Methods for this compound Quantification in Biological Matrices
| Parameter | Method A (Plasma)[2][10] | Method B (Plasma & Urine)[11] | Method C (Plasma)[12] | Method D (Skin Permeation)[4][5][13] |
| Sample Type | Plasma | Plasma, Urine | Plasma | Skin Permeate |
| Pre-treatment | Extraction with chloroform, derivatization with PEIC | Extraction with diethyl ether, derivatization with 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole | Protein precipitation with methanol | Derivatization with PEIC |
| Column | Not Specified | Not Specified | Agilent, Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Not Specified | Not Specified | Methanol:0.1% TFA in 5 mM Ammonium Acetate (90:10, v/v) | 25 mM Sodium Dihydrogen Phosphate buffer (pH 3.0) with 1% v/v triethylamine (B128534) and Methanol (25:75, v/v) |
| Flow Rate | Not Specified | Not Specified | 0.5 mL/min | 1.0 mL/min |
| Detection | UV at 200 nm | Fluorescence | Mass Spectrometry | UV at 210 nm |
| Linearity Range | Not Specified | Not Specified | 0.106–7.006 µg/mL | 0.39–12.5 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL | 10 ng/mL (plasma), 10 µg/mL (urine) | 0.106 µg/mL | Not Specified |
| Intra-day Precision (%RSD) | < 5.2% | Not Specified | < 9.91% | Not Specified |
| Inter-day Precision (%RSD) | < 7.6% | Not Specified | Not Specified | Not Specified |
| Recovery | Not Specified | Not Specified | 98.70% | 101.77 ± 7.10% to 102.33 ± 8.69% |
Experimental Protocol: Isocratic RP-HPLC Method for this compound in Tablets
This protocol details a simple, isocratic reversed-phase HPLC method for the quantification of this compound in pharmaceutical tablets.
1. Materials and Reagents
-
This compound Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Triethylamine (Analytical Grade)
-
Phosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
-
0.45 µm Millipore filter
2. Instrumentation
-
HPLC system with a UV-Vis Detector
-
Analytical column: C18 (4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Buffer Solution (pH 7.0): Mix 1 mL of triethylamine with 1 L of water. Adjust the pH to 7.0 using phosphoric acid. Filter and degas the solution.[6]
-
Mobile Phase: Prepare a 50:50 (v/v) mixture of acetonitrile and the prepared buffer solution. Filter and degas the mobile phase before use.[6]
-
Standard Solution (0.3 mg/mL): Accurately weigh and dissolve 30 mg of this compound hydrochloride working standard in 100 mL of water.[6]
-
Sample Solution: Weigh and finely powder a representative number of tablets. Transfer a quantity of the powder equivalent to 30 mg of this compound hydrochloride into a 100 mL volumetric flask. Add approximately 70 mL of water, sonicate for 15 minutes, and then dilute to the mark with water. Filter the solution through a 0.45 µm filter.
4. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Buffer (pH 7.0) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
Detection Wavelength: 200 nm
-
Column Temperature: Ambient
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to ensure system suitability (e.g., check for consistent retention times and peak areas).
-
Inject the sample solution.
-
Record the chromatograms and measure the peak areas corresponding to this compound.
6. Calculation
The amount of this compound in the sample is calculated using the following formula:
Amount (mg) = (Peak Area of Sample / Peak Area of Standard) x Concentration of Standard (mg/mL) x Dilution Factor
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of this compound in a pharmaceutical tablet formulation.
Caption: Workflow for HPLC quantification of this compound.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in developing an HPLC method for this compound, particularly when dealing with its poor UV absorbance.
Caption: Logic for HPLC method development for this compound.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Determination of this compound in plasma by high-performance liquid chromatography after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of contents and dissolution of this compound hydrochloride in fixed dose combinations for antituberculosis drugs by high performance liquid chromatography with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of simple and sensitive HPLC-UV method for this compound hydrochloride detection following transdermal application - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01414E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Quality Evaluation of this compound Hydrochloride Tablet Batches Available in Governmental Health Facilities of Jimma Town, Southwest Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of assay for this compound in this compound Hydrochloride Tablets by RP-HPLC – Experiment Journal [experimentjournal.com]
- 8. academic.oup.com [academic.oup.com]
- 9. eprints.nirt.res.in [eprints.nirt.res.in]
- 10. epistemonikos.org [epistemonikos.org]
- 11. Determination of this compound in human plasma and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
- 13. Development and validation of simple and sensitive HPLC-UV method for this compound hydrochloride detection following transdermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Novel Ethambutol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel unsymmetrical ethambutol (B1671381) (EMB) analogs and the evaluation of their antimycobacterial efficacy. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents with improved potency and pharmacokinetic profiles.[1] this compound is a first-line antituberculosis drug that acts by inhibiting arabinosyl transferases, enzymes essential for the synthesis of the mycobacterial cell wall.[2] The strategies outlined below focus on the chemical modification of the parent EMB molecule to enhance its efficacy.
Data Presentation: Efficacy of this compound and Novel Analogs
The antimycobacterial activity of newly synthesized compounds is typically determined by their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[3] The following table summarizes the in vitro activity of this compound and several of its analogs against M. tuberculosis H37Rv.
| Compound | Structure | MIC (µg/mL) | MIC (µM) * | Reference |
| This compound (EMB) | N,N'-bis[(S)-1-hydroxybutan-2-yl]ethane-1,2-diamine | 0.8 | 3.9 | [1] |
| Analog 7 | N,N'-bis[(S)-1-hydroxy-2,2-dimethylpropyl]ethane-1,2-diamine | >100 | >434 | [1] |
| Analog 8 | N,N'-bis[(S)-1-hydroxypropan-2-yl]ethane-1,2-diamine | 6.25 | 35.5 | [1] |
| Analog 12a | (S)-2-({2-[(S)-1-hydroxybutan-2-ylamino]ethyl}amino)pentan-1-ol | 0.8 | 3.4 | [1] |
| Analog 12b | (S)-2-({2-[(S)-1-hydroxybutan-2-ylamino]ethyl}amino)hexan-1-ol | 0.8 | 3.2 | [1] |
| Analog 12c | (S)-2-({2-[(S)-1-hydroxybutan-2-ylamino]ethyl}amino)-3-methylbutan-1-ol | 0.4 | 1.7 | [1] |
| Analog 12d | (S)-2-({2-[(S)-1-hydroxybutan-2-ylamino]ethyl}amino)-3,3-dimethylbutan-1-ol | 0.8 | 3.2 | [1] |
| Analog 17 | (S)-N'-((S)-1-hydroxybutan-2-yl)-N'-(pent-4-en-2-yl)ethane-1,2-diamine | 1.6 | 7.4 | [1] |
| Analog 22b | (S)-N'-((S)-1-hydroxybutan-2-yl)-N'-(1-hydroxypropan-2-yl)ethane-1,2-diamine | 0.8 | 3.9 | [1] |
| Analog 23a | (S)-N'-((S)-1-hydroxybutan-2-yl)-N'-(1-hydroxy-2-methylpropan-2-yl)ethane-1,2-diamine | 1.6 | 7.3 | [1] |
*MIC values in µM are calculated for comparison and may be approximate.
Experimental Protocols
Protocol 1: Synthesis of an Unsymmetrical this compound Analog (Example: Analog 12c)
This protocol describes a method for the synthesis of novel unsymmetrical analogs of this compound, adapted from Yendapally and Lee, 2008.[1]
Materials:
-
(S)-2-aminobutanol
-
tert-Butyldiphenylsilyl chloride (TBDPSiCl)
-
Dichloromethane (DCM)
-
Chloroacetyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
(S)-2-amino-3-methyl-1-butanol
-
N,N-Dimethylformamide (DMF)
-
Borane-tetrahydrofuran complex (BH3-THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in dioxane
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Protection of (S)-2-aminobutanol:
-
Dissolve (S)-2-aminobutanol and imidazole in DCM.
-
Add TBDPSiCl dropwise at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Work up the reaction and purify the product to obtain the TBDPS-protected amino alcohol.
-
-
N-acylation:
-
Dissolve the protected amino alcohol and DIPEA in DCM.
-
Add chloroacetyl chloride dropwise at 0°C.
-
Stir the mixture at room temperature.
-
Purify the resulting α-halo amide by column chromatography.
-
-
Coupling with the second amino alcohol:
-
Dissolve the α-halo amide and (S)-2-amino-3-methyl-1-butanol in DMF.
-
Add DIPEA and heat the reaction mixture at 70°C for 14 hours.[1]
-
Purify the resulting amide intermediate.
-
-
Reduction of the amide:
-
Dissolve the purified amide in THF.
-
Add BH3-THF complex and reflux the mixture.
-
Quench the reaction with methanol, followed by the addition of HCl in dioxane.
-
Purify the final product, the unsymmetrical this compound analog.
-
-
Deprotection and Salt Formation:
-
Treat the protected analog with HCl in dioxane to remove the TBDPS protecting group.
-
The final product is obtained as the dihydrochloride (B599025) salt.
-
Characterization: The structure and purity of the synthesized analog should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol is a standard method for determining the MIC of compounds against M. tuberculosis.[4]
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (Albumin-Dextrose-Catalase)
-
Synthesized this compound analogs
-
Rifampicin (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well flat-bottom plates
-
Alamar Blue reagent
-
Incubator at 37°C
Procedure:
-
Preparation of M. tuberculosis Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Dilute the culture to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.[4]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth in a 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the M. tuberculosis inoculum to each well containing the compound dilutions.
-
Include a "no drug" control (inoculum only) and a "no bacteria" control (broth only).
-
Seal the plates and incubate at 37°C for 7 days.[4]
-
-
Addition of Alamar Blue and Reading:
-
After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates at 37°C for 24 hours.[4]
-
A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for the synthesis of unsymmetrical this compound analogs.
Caption: Workflow for MIC determination using the Alamar Blue Assay.
References
Application Notes and Protocols for In Vivo Mouse Models to Test Ethambutol Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethambutol (EMB) is a first-line bacteriostatic antibiotic used in the treatment of tuberculosis (TB).[1][2] It is a critical component of the multi-drug regimen for drug-susceptible TB, primarily acting to prevent the emergence of resistance to other antibiotics.[3] Its mechanism of action involves the inhibition of arabinosyl transferase, an enzyme essential for the synthesis of arabinogalactan, a key component of the Mycobacterium tuberculosis cell wall.[1][2][4][5] This disruption of the cell wall synthesis leads to increased permeability and vulnerability of the bacteria.[1][2][4] Preclinical evaluation of new drug candidates and treatment regimens often relies on in vivo mouse models to assess their efficacy. This document provides detailed application notes and protocols for utilizing mouse models to test the efficacy of this compound.
Mouse Models for this compound Efficacy Testing
The selection of an appropriate mouse model is critical for the successful evaluation of anti-tubercular drug efficacy. Several factors, including the mouse strain and the route of infection, can significantly influence the disease pathology and treatment outcomes.
Mouse Strains
Commonly used mouse strains for TB research include BALB/c, C57BL/6, and C3HeB/FeJ.
-
BALB/c: This is a widely used inbred strain that is susceptible to M. tuberculosis infection. It develops a robust Th1 immune response, which can control the infection to some extent. BALB/c mice are considered a "gold standard" for testing chemotherapy against TB.
-
C57BL/6: This strain is more resistant to M. tuberculosis infection compared to BALB/c mice.[1] They are capable of mounting a strong adaptive immune response that can lead to a decline in bacterial load after the initial acute phase.[1]
-
C3HeB/FeJ: These mice are highly susceptible to M. tuberculosis and develop caseous necrotic granulomas that are more similar to human TB pathology.[1] This model is particularly useful for studying the sterilizing activity of drugs.
Infection Models
The route and dose of infection are critical parameters in establishing a relevant TB model.
-
Low-Dose Aerosol (LDA) Infection: This is the most common and physiologically relevant model for pulmonary TB. Mice are infected with a low number of bacilli (typically 50-100 CFU) delivered via an aerosol exposure system.[2][6] This leads to the development of a chronic, persistent infection.
-
High-Dose Aerosol (HDA) Infection: In this model, mice are infected with a much higher number of bacilli (e.g., 3,000-10,000 CFU).[2] This results in a more rapidly progressive disease, and animals will succumb to the infection without treatment.[2]
-
Intravenous (i.v.) Injection: This route of infection delivers a high dose of bacteria directly into the bloodstream, leading to a disseminated infection with high bacterial loads in the lungs and spleen.[2] The i.v. model often shows slower bactericidal killing kinetics with drug treatment compared to aerosol models.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data on the efficacy of this compound in mouse models of tuberculosis. Efficacy is primarily measured by the reduction in bacterial load (log10 CFU) in the lungs and spleen.
| Mouse Strain | Infection Model | M. tuberculosis Strain | Treatment Regimen | Duration | Lung CFU Reduction (log10) vs. Untreated | Spleen CFU Reduction (log10) vs. Untreated | Reference |
| BALB/c | Low-Dose Aerosol | Erdman | EMB (100 mg/kg) + INH (25 mg/kg) + RIF (10 mg/kg) | 4 weeks | ~2.5 | ~2.0 | [7] |
| C57BL/6 | Low-Dose Aerosol | H37Rv | EMB (100 mg/kg) + INH (25 mg/kg) + PZA (150 mg/kg) | 4 weeks | ~2.0 | ~1.5 | [7] |
| BALB/c | Intravenous | H37Rv | EMB (100 mg/kg) + RIF (10 mg/kg) + PZA (150 mg/kg) | 2 months | ~3.0 | ~2.5 | [2] |
Note: this compound is rarely used as a monotherapy in these models due to its bacteriostatic nature. The data presented reflects its contribution within a combination regimen.
Experimental Protocols
Preparation and Administration of this compound
a. Formulation for Oral Gavage:
-
Vehicle: this compound hydrochloride is freely soluble in water.[8] For suspension formulations, 0.5% carboxymethylcellulose (CMC) in water can be used.
-
Preparation:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (e.g., 100 mg/kg) and the number of mice to be treated.
-
For a water-based solution, dissolve the calculated amount of this compound hydrochloride in sterile, distilled water.
-
For a suspension, prepare a 0.5% CMC solution by slowly adding CMC powder to water while stirring continuously.
-
Triturate the this compound hydrochloride powder and gradually add the CMC vehicle to form a homogenous suspension.
-
-
Storage: this compound solutions and suspensions should be prepared fresh daily.
b. Oral Gavage Administration:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of insertion.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the calculated volume of the this compound formulation (typically 0.1-0.2 mL for a 20-25g mouse).
-
Carefully withdraw the needle.
-
Monitor the mouse for any signs of distress.
Experimental Workflow for Efficacy Testing
Caption: Experimental workflow for this compound efficacy testing in mice.
Enumeration of Bacterial Load (CFU)
-
Aseptically remove the lungs and spleen from euthanized mice.
-
Homogenize each organ separately in a known volume of sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80 using a tissue homogenizer.
-
Prepare 10-fold serial dilutions of the organ homogenates in PBS with 0.05% Tween 80.
-
Plate 100 µL of each dilution onto Middlebrook 7H11 agar (B569324) plates supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the number of CFU per organ using the following formula: CFU/organ = (Number of colonies × Dilution factor) × (Total homogenate volume / Volume plated)
Caption: Protocol for CFU enumeration from mouse organs.
Histopathological Analysis
-
After harvesting, perfuse the lungs with 10% neutral buffered formalin.
-
Immerse the entire lung tissue in a sufficient volume of 10% neutral buffered formalin for at least 24 hours for fixation.
-
Process the fixed tissues through graded alcohols and xylene.
-
Embed the tissues in paraffin.
-
Section the paraffin-embedded tissues at 4-5 µm thickness.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and assessment of inflammation.
-
(Optional) Perform Ziehl-Neelsen or other acid-fast staining to visualize mycobacteria within the tissue.
-
Dehydrate, clear, and mount the stained sections with a coverslip.
-
Examine the slides under a microscope to assess the extent of inflammation, granuloma formation, and tissue damage.
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
References
- 1. Animal models of tuberculosis: Lesson learnt - Indian Journal of Medical Research [ijmr.org.in]
- 2. journals.asm.org [journals.asm.org]
- 3. Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycobacterium tuberculosis Rv1987 protein attenuates inflammatory response and consequently alters microbiota in mouse lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openread.academy [openread.academy]
- 6. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uspharmacist.com [uspharmacist.com]
Determining the Minimum Inhibitory Concentration (MIC) of Ethambutol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Ethambutol against Mycobacterium tuberculosis (M.tb). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Accurate MIC determination is crucial for surveillance of drug resistance, clinical management of tuberculosis, and the development of new anti-tubercular agents.
This document outlines three commonly used methods for this compound MIC determination: the EUCAST Broth Microdilution Method, the CLSI Agar (B569324) Proportion Method, and the Resazurin (B115843) Microtiter Assay (REMA). Each protocol is presented with step-by-step instructions, and quantitative data is summarized for easy reference.
Data Summary
The following tables provide a summary of key quantitative data for this compound MIC testing.
Table 1: this compound Concentrations for MIC Determination
| Method | Recommended Concentration Range (μg/mL) | Critical Concentration (μg/mL) |
| EUCAST Broth Microdilution | 0.25 - 2 | Not explicitly defined by a single critical concentration; interpretation is based on epidemiological cut-off values (ECOFFs). |
| CLSI Agar Proportion | 5.0 and 10.0 | 5.0 |
| Resazurin Microtiter Assay (REMA) | Typically 0.5 - 32 | Not standardized, but often interpreted in comparison to a reference method. |
Table 2: Interpretive Criteria for this compound MIC (μg/mL) against M. tuberculosis
| Organization | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| CLSI | Agar Proportion | ≤5.0 | - | >5.0 |
| Broth Microdilution (Sensititre™ MYCOTB) | ≤4.0 (suggested breakpoint) | - | >4.0 (suggested breakpoint) | |
| EUCAST | Broth Microdilution | ≤1.0 | >1.0 | >1.0 |
Table 3: Quality Control (QC) for this compound MIC Testing
| QC Strain | Method | Expected MIC Range (μg/mL) |
| Mycobacterium tuberculosis H37Rv ATCC 27294 | EUCAST Broth Microdilution | 0.25 - 2 |
Experimental Protocols
EUCAST Broth Microdilution Reference Method
This method is the standardized reference for MIC determination of antituberculous agents by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)
-
96-well U-bottom microtiter plates
-
This compound stock solution
-
Sterile water
-
Glass beads (3-4 mm diameter)
-
McFarland 0.5 turbidity standard
-
Mycobacterium tuberculosis isolate and QC strain (H37Rv ATCC 27294)
-
Inverted mirror for reading
Procedure:
-
Inoculum Preparation:
-
From a fresh culture on Löwenstein-Jensen (LJ) or Middlebrook 7H10/7H11 agar, transfer colonies to a tube containing sterile water and glass beads.
-
Vortex for 1-2 minutes to homogenize the suspension.
-
Allow heavy particles to settle for 30-60 minutes.
-
Adjust the turbidity of the supernatant to match a McFarland 0.5 standard.
-
Prepare a 1:100 dilution of the adjusted inoculum in Middlebrook 7H9 broth. This will be the final inoculum.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth directly in the microtiter plate. The final volume in each well should be 100 µL.
-
Include a growth control well (broth only, no drug) and a sterility control well (broth only, no inoculum).
-
-
Inoculation:
-
Add 100 µL of the final inoculum to each well (except the sterility control). The final inoculum concentration will be approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Seal the plates to prevent evaporation and incubate at 37°C in a normal atmosphere.
-
-
Reading and Interpretation:
-
Read the plates using an inverted mirror when the growth control well shows visible growth (typically between 7 and 21 days).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Workflow for EUCAST Broth Microdilution Method
Caption: Workflow for the EUCAST Broth Microdilution MIC method.
CLSI Agar Proportion Method
The agar proportion method is the reference method recommended by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing of M. tuberculosis.
Materials:
-
Middlebrook 7H10 or 7H11 agar supplemented with OADC
-
Petri dishes
-
This compound stock solution
-
Sterile saline or water with 0.05% Tween 80
-
McFarland 1.0 turbidity standard
-
Mycobacterium tuberculosis isolate and QC strain
Procedure:
-
Media Preparation:
-
Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.
-
Cool the molten agar to 48-50°C.
-
Add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., 5.0 µg/mL and 10.0 µg/mL).
-
Also prepare drug-free control plates.
-
Pour the agar into petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Prepare a suspension of the M. tuberculosis isolate in sterile saline or water with Tween 80.
-
Adjust the turbidity to match a McFarland 1.0 standard.
-
Prepare two dilutions of the standardized inoculum: a 10⁻² dilution and a 10⁻⁴ dilution.
-
-
Inoculation:
-
Inoculate the drug-free control plates with 0.1 mL of both the 10⁻² and 10⁻⁴ dilutions.
-
Inoculate the drug-containing plates with 0.1 mL of the 10⁻² dilution.
-
Spread the inoculum evenly over the agar surface.
-
-
Incubation:
-
Allow the inoculum to dry, then invert the plates and place them in permeable bags.
-
Incubate at 37°C in a 5-10% CO₂ atmosphere for 3-4 weeks.
-
-
Reading and Interpretation:
-
Count the number of colonies on the drug-free control plates from the 10⁻⁴ dilution. This represents approximately 1% of the inoculum.
-
Count the number of colonies on the drug-containing plates.
-
An isolate is considered resistant if the number of colonies on the drug-containing medium is more than 1% of the number of colonies on the drug-free control medium. The MIC is reported as greater than the critical concentration tested.
-
Workflow for CLSI Agar Proportion Method
Caption: Workflow for the CLSI Agar Proportion MIC method.
Resazurin Microtiter Assay (REMA)
REMA is a colorimetric method that provides a rapid and inexpensive way to determine the MIC of this compound. It relies on the reduction of the blue resazurin dye to the pink resorufin (B1680543) by viable mycobacteria.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well flat-bottom microtiter plates
-
This compound stock solution
-
Resazurin solution (0.02% in sterile water)
-
Sterile water
-
McFarland 1.0 turbidity standard
-
Mycobacterium tuberculosis isolate and QC strain
Procedure:
-
Plate Preparation:
-
Dispense 100 µL of Middlebrook 7H9 broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Include a growth control well (broth only, no drug) and a sterility control well (broth only, no inoculum).
-
Add sterile water to the perimeter wells to prevent evaporation.
-
-
Inoculum Preparation:
-
Prepare a suspension of the M. tuberculosis isolate in Middlebrook 7H9 broth.
-
Adjust the turbidity to match a McFarland 1.0 standard.
-
Dilute the standardized inoculum 1:20 in broth.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well (except the sterility control).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Addition of Resazurin and Final Incubation:
-
After 7 days, add 30 µL of the 0.02% resazurin solution to each well.
-
Re-seal the plates and incubate for another 24-48 hours.
-
-
Reading and Interpretation:
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is the lowest concentration of this compound that prevents the color change (i.e., the well remains blue).
-
Workflow for Resazurin Microtiter Assay (REMA)
Caption: Workflow for the Resazurin Microtiter Assay (REMA).
Application Notes and Protocols: The Role of Ethambutol in Combination Therapy for Multidrug-Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethambutol (B1671381) in the treatment of multidrug-resistant tuberculosis (MDR-TB). This document includes key data on its efficacy and safety, detailed experimental protocols for its evaluation, and diagrams illustrating its mechanism of action and clinical workflow.
Introduction
This compound is a first-line antituberculosis drug that plays a role in the treatment of both drug-susceptible and multidrug-resistant tuberculosis (MDR-TB).[1][2] It is a bacteriostatic agent that inhibits the synthesis of the mycobacterial cell wall.[1][3] In MDR-TB regimens, this compound is often included to protect against the development of resistance to other drugs in the regimen, particularly when the susceptibility of the isolate to other agents is unknown or compromised.[4][5] However, the emergence of this compound-resistant strains and the challenges associated with its primary adverse effect, optic neuritis, necessitate careful consideration and monitoring in clinical practice.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in MDR-TB therapy.
Table 1: this compound Dosing Recommendations for Tuberculosis Treatment
| Population | Regimen | Recommended Dosage | Maximum Daily Dose | Reference |
| Adults (Initial Treatment) | Daily | 15-20 mg/kg | 1600 mg | [1][6] |
| Adults (Re-treatment/MDR-TB) | Daily | 25 mg/kg for 60 days, then 15 mg/kg | 2400 mg | [1][7] |
| Children | Daily | 15-25 mg/kg | 1200 mg | [8] |
| Patients with Renal Insufficiency (CrCl < 30 mL/min) | Intermittent | 15-25 mg/kg, 3 times a week | - | [6][8] |
Table 2: Common Adverse Effects of this compound in Combination Therapy
| Adverse Effect | Frequency | Onset | Key Monitoring Parameters | Reference |
| Optic Neuritis | Dose-dependent, rare at <15 mg/kg/day | Weeks to months | Visual acuity, color discrimination (monthly) | [1][9][10] |
| Peripheral Neuropathy | Less common | Variable | Neurological examination | [1][10] |
| Hepatotoxicity | Rare | Variable | Baseline and periodic liver function tests | [1][10] |
| Gastrointestinal Disturbances | Common | Early in treatment | Symptomatic monitoring | [10] |
| Hyperuricemia (Gout) | Possible | Variable | Serum uric acid levels if symptomatic | [9] |
Table 3: Minimum Inhibitory Concentration (MIC) Breakpoints for this compound Resistance in M. tuberculosis
| Testing Method | Susceptible (µg/mL) | Resistant (µg/mL) | Reference |
| Agar (B569324) Proportion (7H10/7H11) | ≤5.0 | >5.0 | [11] |
| BACTEC™ MGIT™ 960 | ≤5.0 | >5.0 | [11] |
| Broth Microdilution | ≤4.0 | >4.0 | [11] |
Signaling Pathways and Experimental Workflows
Mechanism of Action and Resistance of this compound
This compound targets the arabinosyl transferases involved in the synthesis of the mycobacterial cell wall. Resistance primarily arises from mutations in the embB gene.
Caption: Mechanism of action and resistance of this compound.
Experimental Workflow for Evaluating this compound in an MDR-TB Regimen
This workflow outlines the key steps from diagnosis to treatment monitoring when considering this compound for an MDR-TB patient.
Caption: Clinical workflow for MDR-TB management with this compound.
Experimental Protocols
Protocol for Phenotypic Drug Susceptibility Testing (DST) of this compound using Broth Microdilution (Microplate Alamar Blue Assay - MABA)
This protocol is adapted from methods described for determining the MIC of antitubercular agents.[12][13]
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis isolates.
Materials:
-
96-well microtiter plates (sterile, flat-bottom)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound stock solution (e.g., 1 mg/mL in sterile distilled water)
-
M. tuberculosis isolate culture in logarithmic growth phase
-
Alamar Blue reagent
-
Resazurin solution
-
Sterile multichannel pipettes and tips
-
Incubator (37°C)
-
Biosafety cabinet (Class II or higher)
Procedure:
-
Preparation of Drug Dilutions: a. Prepare a serial two-fold dilution of this compound in 7H9 broth directly in the 96-well plate. The final concentration range should typically span from 0.5 to 32 µg/mL.[11] b. Include a drug-free well as a growth control and a well with media only as a sterility control.
-
Inoculum Preparation: a. Adjust the turbidity of the M. tuberculosis culture to a 0.5 McFarland standard. b. Dilute the adjusted bacterial suspension 1:100 in 7H9 broth.
-
Inoculation: a. Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the drug dilution or control media. The final volume in each well will be 200 µL.
-
Incubation: a. Seal the plates with a plate sealer or place them in a zip-lock bag to prevent evaporation. b. Incubate the plates at 37°C for 7-14 days.
-
Addition of Indicator Dyes: a. After the initial incubation period, add 30 µL of Alamar Blue and 20 µL of Resazurin solution to each well. b. Re-incubate the plates at 37°C for 24-48 hours.
-
Reading and Interpretation: a. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. b. The MIC is defined as the lowest concentration of this compound that prevents this color change.
Protocol for In Vivo Efficacy Testing of this compound in a Murine Model of Chronic Tuberculosis
This protocol is a generalized representation based on common practices in TB drug efficacy testing in mice.[14][15]
Objective: To evaluate the bactericidal activity of an this compound-containing regimen in BALB/c mice chronically infected with M. tuberculosis.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
M. tuberculosis H37Rv strain
-
Aerosol infection chamber (e.g., Glas-Col)
-
This compound and other combination drugs (e.g., isoniazid, rifampicin) prepared for oral gavage
-
Middlebrook 7H11 agar plates supplemented with OADC
-
Tissue homogenizer
-
Biosafety level 3 (BSL-3) facility
Procedure:
-
Aerosol Infection: a. Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to deliver approximately 100-200 colony-forming units (CFU) to the lungs.
-
Establishment of Chronic Infection: a. Allow the infection to establish for 4-6 weeks. At this point, the bacterial load in the lungs will reach a stable, high level (typically 10^6 to 10^7 CFU).
-
Treatment Initiation: a. Randomly assign mice to different treatment groups (e.g., untreated control, this compound monotherapy, combination therapy). b. Administer drugs via oral gavage, typically 5 days a week. This compound is often administered at a dose of 100 mg/kg.
-
Monitoring and Sacrifice: a. Monitor the body weight and general health of the mice throughout the experiment. b. At specified time points (e.g., after 4 and 8 weeks of treatment), euthanize a subset of mice from each group.
-
Bacterial Load Determination: a. Aseptically remove the lungs and spleens. b. Homogenize the organs in sterile saline. c. Prepare serial dilutions of the homogenates and plate them on 7H11 agar. d. Incubate the plates at 37°C for 3-4 weeks.
-
Data Analysis: a. Count the number of CFU on the plates and calculate the bacterial load per organ (log10 CFU). b. Compare the reduction in bacterial load between the different treatment groups and the untreated control group.
Conclusion
This compound remains a component of combination therapy for MDR-TB, although its utility is tempered by the prevalence of resistance and the risk of ocular toxicity.[2][4] Accurate and rapid drug susceptibility testing is crucial for guiding its appropriate use.[12][13] The protocols and data presented here provide a framework for researchers and drug developers to evaluate the efficacy and safety of this compound and novel this compound-containing regimens in the ongoing effort to combat multidrug-resistant tuberculosis.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chinagene.cn [chinagene.cn]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Treatment strategies for MDR-TB and XDR-TB - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Efflux-Pump Derived Multiple Drug Resistance to this compound Monotherapy in Mycobacterium tuberculosis and this compound Pharmacokinetics-Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. reference.medscape.com [reference.medscape.com]
- 8. This compound (E) | MSF Medical Guidelines [medicalguidelines.msf.org]
- 9. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 11. aphl.org [aphl.org]
- 12. Frontiers | Detecting this compound Resistance in Mycobacterium tuberculosis Isolates in China: A Comparison Between Phenotypic Drug Susceptibility Testing Methods and DNA Sequencing of embAB [frontiersin.org]
- 13. Detecting this compound Resistance in Mycobacterium tuberculosis Isolates in China: A Comparison Between Phenotypic Drug Susceptibility Testing Methods and DNA Sequencing of embAB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacious In Vitro and In Vivo Effects of Dihydrosphingosine-Ethambutol Analogues Against Susceptible and Multi-drug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Intracellular Activity of Ethambutol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethambutol (B1671381) (EMB) is a primary bacteriostatic antibiotic utilized in the treatment of tuberculosis.[][2] Its primary mechanism of action involves the inhibition of arabinosyl transferases, enzymes essential for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, critical components of the mycobacterial cell wall.[][3][4][5] This disruption of the cell wall synthesis leads to increased permeability, making the mycobacteria more susceptible to other drugs and host immune responses.[][4][6] Understanding the intracellular efficacy of this compound is crucial, as Mycobacterium tuberculosis is a facultative intracellular pathogen that primarily resides within host macrophages.[7][8][9] This document provides detailed protocols for cell-based assays to evaluate the intracellular activity of this compound.
Key Concepts and Signaling Pathways
This compound's direct target is the mycobacterial cell wall synthesis machinery. However, its impact on the intracellular environment can also influence host cell signaling. For instance, the increased permeability of the bacterial cell wall due to this compound can lead to a greater exposure of pathogen-associated molecular patterns (PAMPs) to host pattern recognition receptors (PRRs), potentially modulating the host immune response. One study has shown that co-treatment of infected macrophages with this compound and a β-lactam antibiotic, meropenem, resulted in increased secretion of the pro-inflammatory cytokine IL-1β, suggesting an enhanced host immune recognition.[10][11]
Caption: Host immune response modulation by this compound.
Quantitative Data Summary
The following tables summarize quantitative data on the intracellular activity of this compound from various studies.
Table 1: Intracellular Minimum Inhibitory Concentration (MIC) of this compound
| Cell Line | M. tuberculosis Strain | Assay Method | Intracellular MIC90 (µM) | Reference |
| THP-1 | H37Rv | Luciferase Reporter | 16.67 | [12] |
| THP-1 | H37Rv | GFP Reporter | 14.63 | [12] |
Table 2: Intracellular Efficacy of this compound against M. avium
| Parameter | Extracellular | Intracellular | Reference |
| Maximal Kill Rate (Emax) (log10 CFU/ml after 7 days) | 5.54 | 0.67 | [13][14][15] |
Table 3: Intracellular Accumulation of this compound
| Cell Type | Activation Status | Intracellular/Extracellular Ratio (after 30 min) | Reference |
| THP-1 macrophages | - | ~5 | [16][17] |
| Murine bone marrow-derived macrophages | M1 (classical) | ~15-20 | [16] |
| Murine bone marrow-derived macrophages | M2 (alternate) | ~15-20 | [16] |
Experimental Protocols
Macrophage Infection Model to Determine Intracellular CFU
This protocol describes the infection of a macrophage cell line (e.g., THP-1) with M. tuberculosis to assess the intracellular bactericidal or bacteriostatic activity of this compound by enumerating colony-forming units (CFUs).
Caption: Workflow for intracellular CFU determination.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterium tuberculosis (e.g., H37Rv)
-
Middlebrook 7H9 broth with ADC supplement
-
Middlebrook 7H11 agar with OADC supplement
-
This compound
-
Sterile water or 0.05% Triton X-100 for cell lysis
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS.
-
Seed THP-1 cells into 24-well plates at a density of 2.5 x 10^5 cells/well.
-
Differentiate the monocytes into macrophage-like cells by adding PMA to a final concentration of 25-100 ng/mL and incubating for 24-48 hours.
-
After differentiation, wash the cells with fresh, pre-warmed RPMI-1640 to remove PMA.
-
-
Infection of Macrophages:
-
Prepare a single-cell suspension of M. tuberculosis from a mid-log phase culture in 7H9 broth.
-
Infect the differentiated THP-1 cells at a multiplicity of infection (MOI) of 1 to 10 bacilli per macrophage.[18]
-
Incubate for 4 hours to allow for phagocytosis.[19]
-
Wash the cells three times with pre-warmed PBS to remove extracellular bacteria.
-
-
This compound Treatment:
-
Add fresh culture medium containing serial dilutions of this compound to the infected cells. Include a no-drug control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Lysis and CFU Enumeration:
-
At each time point, aspirate the medium.
-
Lyse the macrophages by adding sterile water or 0.05% Triton X-100 and incubating for 10-15 minutes.
-
Prepare serial dilutions of the cell lysates in 7H9 broth.
-
Plate the dilutions onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible.
-
Count the number of colonies to determine the CFU/mL.
-
Reporter Gene Assay for Intracellular Viability
This protocol utilizes a reporter strain of M. tuberculosis (e.g., expressing luciferase or GFP) to provide a more rapid assessment of intracellular bacterial viability compared to the CFU method.[20][21]
Caption: Workflow for reporter gene-based assay.
Materials:
-
All materials from the CFU protocol
-
Mycobacterium tuberculosis strain expressing a reporter gene (e.g., luciferase or GFP)
-
Luminometer or fluorescence plate reader
-
Appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for firefly luciferase)
Protocol:
-
Cell Culture, Differentiation, and Infection:
-
Follow steps 1 and 2 from the CFU protocol, using the reporter strain of M. tuberculosis.
-
-
This compound Treatment:
-
Follow step 3 from the CFU protocol.
-
-
Reporter Signal Measurement:
-
For Luciferase: At each time point, lyse the cells and add the appropriate luciferase substrate according to the manufacturer's instructions. Measure luminescence using a luminometer.
-
For GFP: At each time point, wash the cells with PBS. Measure fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths. Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the no-drug control.
-
Determine the intracellular MIC90, the concentration of this compound that inhibits intracellular bacterial growth by 90%.
-
Conclusion
The provided protocols offer robust methods for evaluating the intracellular activity of this compound against M. tuberculosis. The choice between the traditional CFU assay and the more rapid reporter gene assays will depend on the specific research question, available resources, and desired throughput. These assays are essential tools in the preclinical evaluation of new anti-tuberculosis drugs and for further understanding the intracellular pharmacology of existing agents like this compound.
References
- 2. This compound | C10H24N2O2 | CID 14052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. The effect of this compound on mycobacterial cell wall permeability to hydrophobic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrophage Infection Models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrophage Infection Models for Mycobacterium tuberculosis | Springer Nature Experiments [experiments.springernature.com]
- 10. This compound and meropenem/clavulanate synergy promotes enhanced extracellular and intracellular killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Optimal Clinical Dose and Susceptibility Breakpoint Identification by Use of a Novel Pharmacokinetic-Pharmacodynamic Model of Disseminated Intracellular Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. This compound optimal clinical dose and susceptibility breakpoint identification by use of a novel pharmacokinetic-pharmacodynamic model of disseminated intracellular Mycobacterium avium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. This compound Partitioning in Tuberculous Pulmonary Lesions Explains Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of Immunity to Mycobacterial Infection with Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Functional Whole Blood Assay to Measure Viability of Mycobacteria, using Reporter-Gene Tagged BCG or M.Tb (BCG lux/M.Tb lux) [jove.com]
Application Notes and Protocols for the Structural Elucidation of Ethambutol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of key spectroscopic techniques in the structural elucidation of ethambutol (B1671381) and its derivatives. The methodologies outlined are fundamental for the characterization of novel this compound-based compounds in drug discovery and development.
Introduction
This compound is a first-line bacteriostatic antimycobacterial drug used in the treatment of tuberculosis. The development of new this compound derivatives is a crucial strategy to overcome drug resistance and improve therapeutic efficacy. Accurate and thorough structural characterization of these new chemical entities is paramount for understanding their structure-activity relationships. This document details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Application Notes
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural assignment of this compound derivatives.
-
¹H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). Key signals for this compound derivatives include those for the ethylenediamine (B42938) bridge, the chiral carbons, and any substituents.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms in a molecule. The chemical shifts of carbons are indicative of their functional group and hybridization state.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.
-
-
Chiral Derivatizing Agents: In the case of synthesizing specific stereoisomers, chiral derivatizing agents like (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) can be used with NMR to determine the enantiomeric purity.[1]
Experimental Protocol: NMR Analysis of an this compound Derivative
-
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical for sample solubility and to avoid interference with sample signals. For hydrochloride salts that are insoluble in common deuterated solvents, dissolution in trifluoroacetic acid followed by precipitation and re-dissolution in CDCl₃ can be an effective strategy.[2]
-
Ensure the solution is clear and free of any particulate matter.
-
-
Instrument Setup:
-
The analysis can be performed on a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum to check for sample concentration and purity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
2D NMR: Set up and run standard COSY, HSQC, and HMBC experiments. The parameters for these experiments will vary depending on the instrument and the specific sample.
-
-
Data Processing and Interpretation:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing.
-
Integrate the ¹H NMR signals and determine the multiplicities of the peaks.
-
Assign the ¹H and ¹³C signals to the corresponding atoms in the molecular structure using the information from all the acquired spectra.
-
Quantitative Data
The following table summarizes representative ¹H NMR data for a synthesized unsymmetrical this compound analogue.[3]
| Compound | ¹H NMR (500 MHz, D₂O) δ (ppm) |
| 22b | 0.74 (3H, t, J = 7.56 Hz), 0.79 (3H, t, J = 7.56 Hz), 0.88 (3H, s), 1.36–1.44 (4H, m), 2.48 (1H, pentet), 2.52–2.68 (4H, m), 3.32–3.38 (2H, m), 3.41 (1H, dd, J = 5.85, 11.47 Hz), 3.51 (1H, dd, J = 4.63, 11.47 Hz) |
| 23a | 0.87 (3H, t, J = 7.56 Hz), 1.21 (3H, s), 1.54–1.71 (2H, m), 2.37 (2H, d, J = 7.56 Hz), 3.17 (1H, sextet), 3.3–3.4 (4H, m), 3.5–3.62 (2H, m), 3.66 (1H, dd, J = 5.37, 13.18 Hz), 3.78 (1H, dd, J = 3.17, 12.93 Hz), 5.16–5.24 (2H, m), 5.68–5.78 (1H, m) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for obtaining structural information through fragmentation analysis.
Application Notes
Various ionization techniques can be employed for the analysis of this compound derivatives:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures and for quantitative studies.
-
Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is suitable for less polar molecules than ESI.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires the analytes to be volatile and thermally stable. For non-volatile compounds like this compound, derivatization (e.g., trimethylsilylation) is necessary before analysis.[4]
-
Tandem Mass Spectrometry (MS/MS): Provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This is invaluable for identifying the different components of a derivative.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for calibration standards if quantitative analysis is required.
-
For analysis from biological matrices, a sample extraction step (e.g., protein precipitation or solid-phase extraction) is necessary.
-
-
LC-MS/MS System and Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: ESI or APCI in positive ion mode.
-
Scan Mode: Full scan to determine the molecular ion, followed by product ion scan (MS/MS) of the protonated molecule [M+H]⁺.
-
Collision Energy: Optimize the collision energy to achieve informative fragmentation.
-
-
-
Data Analysis:
-
Identify the molecular ion peak in the full scan spectrum.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the derivative. Propose fragmentation pathways based on the observed product ions.
-
Quantitative Data
The following table shows representative mass spectral data for some this compound analogues.[3]
| Compound | ESI-MS (m/z) |
| 22b | 219.2 [M+1]⁺ |
| 23a | 217.2 [M+1]⁺ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Application Notes
FT-IR is a rapid and non-destructive technique that can confirm the synthesis of this compound derivatives by identifying the appearance or disappearance of specific functional group vibrations. For example, the formation of an ester prodrug of this compound can be confirmed by the disappearance of the O-H stretching vibration of the parent alcohol and the appearance of a C=O stretching vibration of the ester.[2]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Place the sample in the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Compare the spectrum of the derivative with that of the starting material to confirm the chemical transformation.
-
Quantitative Data
The following table lists the characteristic FT-IR absorption bands for this compound.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch | ~3300 |
| N-H stretch | ~3200 |
| C-H stretch | ~2950-2850 |
| C-N stretch | ~1100-1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about conjugated systems and can be used for the quantitative analysis of compounds that absorb in the UV-Vis region.
Application Notes
This compound itself has a low molar absorptivity in the UV range, making its direct determination challenging. However, derivatization or complexation can be used to form chromophoric products that can be quantified using UV-Vis spectroscopy. For instance, complexation of this compound with copper(II) ions forms a complex that absorbs in the UV region, allowing for its determination.
Experimental Protocol: UV-Vis Analysis of an this compound-Cu(II) Complex
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., water, methanol).
-
Prepare a solution of copper(II) sulfate (B86663) in the same solvent.
-
-
Complex Formation and Measurement:
-
Mix appropriate volumes of the this compound derivative solution and the copper(II) sulfate solution in a cuvette.
-
Allow the complex to form (the time required should be optimized).
-
Measure the absorbance of the solution at the wavelength of maximum absorption (λ_max) using a UV-Vis spectrophotometer.
-
A blank solution containing all components except the this compound derivative should be used for baseline correction.
-
-
Quantitative Analysis:
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of the this compound derivative-Cu(II) complex at different concentrations.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
-
Quantitative Data
The following table provides an example of UV-Vis absorption data for an this compound complex.
| Complex | λ_max (nm) |
| This compound-Cu(II) | Varies depending on pH and solvent |
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the structural elucidation of this compound derivatives and the interplay between the different spectroscopic techniques.
Caption: Overall workflow from synthesis to structural confirmation.
Caption: Logical relationships between spectroscopic techniques.
References
- 1. Synthesis and Antimycobacterial Assays of Some New this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ester-prodrugs of this compound control its antibacterial activity and provide rapid screening for mycobacterial hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of Novel this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A gas chromatographic/mass spectrometric study of the trimethylsilylation of this compound and a tablets assay method based on the trimethylsilyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Encapsulating Ethambutol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various methods for encapsulating Ethambutol (B1671381), a primary antitubercular drug, into advanced drug delivery systems. The aim is to enhance its therapeutic efficacy, reduce side effects, and improve patient compliance. This document includes summaries of quantitative data, detailed experimental protocols for key encapsulation techniques, and visual representations of workflows and the drug's mechanism of action.
Overview of this compound Encapsulation Methods
This compound is a bacteriostatic agent that inhibits the synthesis of the mycobacterial cell wall, a crucial component for the survival of Mycobacterium tuberculosis.[1][][3][4] Its mechanism of action involves the inhibition of arabinosyl transferases, enzymes essential for the polymerization of arabinogalactan, a key component of the cell wall.[1][4][5][6][7] Encapsulating this compound in drug delivery systems can offer several advantages, including sustained release, targeted delivery to infection sites, and reduced systemic toxicity.
This document focuses on the following encapsulation systems:
-
Lipid-Based Nanoparticles:
-
Nanostructured Lipid Carriers (NLCs)
-
Solid Lipid Nanoparticles (SLNs)
-
-
Polymer-Based Nanoparticles:
-
Albumin Nanoparticles
-
Poly(lactic-co-glycolic acid) (PLGA) Microspheres
-
-
Vesicular Systems:
-
Liposomes
-
Niosomes
-
-
Other Nanocarriers:
-
Graphene Oxide
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters for various this compound-loaded drug delivery systems based on published literature.
Table 1: Particle Size and Polydispersity Index (PDI)
| Delivery System | Formulation Details | Particle Size (nm) | PDI | Reference |
| NLCs | Hot homogenization & ultrasonication | < 100 | 0.253 | [8] |
| Albumin Nanoparticles | Desolvation method (Drug-polymer ratio 1:1 to 1:2) | 192.1 - 605.06 | Not Specified | [7][9] |
| Liposomes | Sphingomyelin-cholesterol (63/37 mol/mol) | 125 - 145 | Not Specified | [10] |
| Niosomes | Thin-film hydration | Not Specified | Not Specified | [][11] |
| PLGA Microspheres | Coaxial electrohydrodynamic atomization | Not Specified | Not Specified | [12] |
Table 2: Encapsulation Efficiency and Drug Loading
| Delivery System | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| NLCs | > 98 | Not Specified | [6] |
| SLNs | > 98 | Not Specified | [3][8] |
| Albumin Nanoparticles | 34 - 75.7 | Not Specified | [7][9] |
| Liposomes | 76 - 92 | Not Specified | [10][13] |
| Niosomes | 12.20 - 25.81 | Not Specified | [] |
| PLGA Microspheres | 46.4 (for EMBH) | Not Specified | [12] |
Table 3: In Vitro Drug Release
| Delivery System | Release Profile | Time Points | Reference |
| Albumin Nanoparticles | Sustained release | 42.66% at 12h, 79.08% at 24h | [7][9][14] |
| Graphene Oxide | Sustained release | Over 25 hours | [5] |
| Liposomes | Prolonged release | >90% retained at 24h (in absence of serum) | [10] |
| Niosomes | Biphasic release | Not Specified | [][11] |
Experimental Protocols
This section provides detailed protocols for the preparation of various this compound-loaded drug delivery systems.
Nanostructured Lipid Carriers (NLCs) by Hot Homogenization and Ultrasonication
This method involves the dispersion of a melted lipid phase containing the drug into a hot aqueous surfactant solution.
Materials:
-
Solid Lipid (e.g., Compritol 888 ATO)
-
Liquid Lipid (e.g., Miglyol 812N)
-
This compound Hydrochloride
-
Surfactant (e.g., Tween 80, Cremophor RH60)
-
Soy Lecithin
-
Distilled Water
Protocol:
-
Preparation of Lipid Phase:
-
Melt the solid lipid at a temperature 5-10°C above its melting point (e.g., 85°C for Compritol 888 ATO).
-
Add the liquid lipid to the melted solid lipid.
-
Disperse the desired amount of this compound Hydrochloride in the molten lipid mixture.
-
-
Preparation of Aqueous Phase:
-
Heat the distilled water to the same temperature as the lipid phase.
-
Dissolve the surfactant(s) (e.g., Tween 80 and soy lecithin) in the heated water with continuous stirring.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 11,000 rpm for 1 minute) to form a coarse pre-emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization for 3-5 cycles at 500-1500 bar. Maintain the temperature above the lipid's melting point throughout this process.
-
Alternatively, sonicate the pre-emulsion using a probe-type ultrasonicator (e.g., 50-70% amplitude for 10-20 minutes).
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion in an ice bath to facilitate the crystallization of the lipid matrix and the formation of NLCs. Rapid cooling helps to prevent particle aggregation.
-
-
Storage:
-
Store the final NLC dispersion at 4°C.
-
Albumin Nanoparticles by the Desolvation Method
This technique relies on the precipitation of albumin from an aqueous solution upon the addition of a desolvating agent.
Materials:
-
Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)
-
This compound Hydrochloride
-
Desolvating Agent (e.g., Ethanol or Acetone)
-
Cross-linking Agent (e.g., Glutaraldehyde (B144438) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Deionized Water
Protocol:
-
Albumin Solution Preparation:
-
Dissolve a specific amount of albumin (e.g., 100 mg) in deionized water (e.g., 2 mL).
-
Add the desired amount of this compound Hydrochloride to the albumin solution and stir until completely dissolved.
-
Adjust the pH of the solution to the desired value (e.g., pH 9).
-
-
Desolvation:
-
Continuously add the desolvating agent (e.g., ethanol) to the albumin-drug solution at a constant rate (e.g., 1 mL/min) under constant stirring (e.g., 550 rpm). The formation of a turbid suspension indicates nanoparticle formation.
-
-
Cross-linking:
-
After the addition of the desolvating agent, add the cross-linking agent (e.g., 150 µL of 8% aqueous glutaraldehyde solution) to the nanoparticle suspension.
-
Continue stirring for at least 3 hours at room temperature to ensure complete cross-linking and stabilization of the nanoparticles.
-
-
Purification:
-
Purify the nanoparticles by three cycles of centrifugation (e.g., 16,000 x g for 40 minutes) and redispersion in deionized water to remove unreacted reagents and non-encapsulated drug.
-
-
Storage:
-
Store the purified nanoparticle suspension at 4°C.
-
Niosomes by Thin-Film Hydration
This method involves the formation of a thin film of non-ionic surfactants and cholesterol, followed by hydration.
Materials:
-
Non-ionic Surfactant (e.g., Span 60, Tween 80)
-
Cholesterol
-
This compound Hydrochloride
-
Organic Solvent (e.g., Chloroform, Diethyl ether, or a mixture)
-
Aqueous Phase (e.g., Phosphate Buffered Saline pH 7.4)
Protocol:
-
Film Formation:
-
Dissolve the non-ionic surfactant and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the transition temperature of the surfactant (e.g., 40-50°C). This will form a thin, dry film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the thin film by adding the aqueous phase containing the dissolved this compound Hydrochloride.
-
Rotate the flask gently at a temperature above the surfactant's transition temperature until the film is fully hydrated and niosomes are formed. This process may take 30-60 minutes.
-
-
Size Reduction (Optional):
-
To obtain smaller and more uniform niosomes, the resulting suspension can be sonicated using a probe sonicator or bath sonicator, or subjected to extrusion through polycarbonate membranes of a defined pore size.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis, centrifugation, or gel filtration.
-
-
Storage:
-
Store the niosome suspension at 4°C.
-
PLGA Microspheres by Solvent Evaporation
This technique involves emulsifying a polymer solution containing the drug in an aqueous phase, followed by the evaporation of the solvent.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound Hydrochloride
-
Organic Solvent (e.g., Dichloromethane (DCM), Ethyl Acetate)
-
Aqueous Phase (e.g., Polyvinyl alcohol (PVA) solution)
Protocol:
-
Organic Phase Preparation:
-
Dissolve the PLGA and this compound Hydrochloride in the organic solvent.
-
-
Emulsification:
-
Add the organic phase to the aqueous PVA solution under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The PVA acts as a surfactant to stabilize the emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion continuously at room temperature for several hours to allow the organic solvent to evaporate. This leads to the precipitation of the PLGA and the formation of solid microspheres.
-
-
Microsphere Collection and Washing:
-
Collect the microspheres by centrifugation.
-
Wash the collected microspheres several times with deionized water to remove residual PVA and unencapsulated drug.
-
-
Drying:
-
Lyophilize (freeze-dry) the washed microspheres to obtain a dry powder.
-
-
Storage:
-
Store the dried PLGA microspheres in a desiccator at room temperature.
-
Visualizations
Signaling Pathway: this compound's Mechanism of Action
References
- 1. droracle.ai [droracle.ai]
- 3. Describe the mechanism of action of this compound against mycobacterium tube.. [askfilo.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The arabinosyltransferase EmbC is inhibited by this compound in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Arabinosyltransferase EmbC Is Inhibited by this compound in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structures of cell wall arabinosyltransferases with the anti-tuberculosis drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Niosomal encapsulation of this compound hydrochloride for increasing its efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple improved desolvation method for the rapid preparation of albumin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholars.nova.edu [scholars.nova.edu]
Decoding Ethambutol Resistance: An Experimental Guide for Researchers
Application Notes and Protocols for Investigating Ethambutol (B1671381) Resistance Mechanisms in Mycobacterium tuberculosis
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the study of this compound (EMB) resistance mechanisms in Mycobacterium tuberculosis. This document provides a detailed framework for a multifaceted experimental approach, from phenotypic characterization to in-depth molecular analysis.
Introduction to this compound and Resistance
This compound is a crucial first-line bacteriostatic agent in the combination therapy of tuberculosis (TB). It disrupts the synthesis of the mycobacterial cell wall by inhibiting arabinosyl transferases, enzymes essential for the polymerization of arabinan, a key component of arabinogalactan.[1][2] The primary targets of EMB are the products of the embCAB operon, which encode for these arabinosyl transferases.[3][4]
The emergence of EMB-resistant M. tuberculosis strains poses a significant threat to effective TB control. Resistance can arise through various mechanisms, with the most well-characterized being mutations within the embCAB operon, particularly in the embB gene.[1][3][5][6] Mutations in other genes, such as ubiA, and the overexpression of efflux pumps that actively transport the drug out of the bacterial cell have also been implicated in EMB resistance.[7][8]
This guide outlines a series of experimental protocols to identify and characterize these resistance mechanisms, providing a systematic approach to understanding the molecular basis of EMB resistance.
Phenotypic Characterization of this compound Resistance
The initial step in investigating EMB resistance is to determine the Minimum Inhibitory Concentration (MIC) of the drug for clinical isolates of M. tuberculosis. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Data Presentation: Correlation of embB Mutations with this compound MIC
The following table summarizes the correlation between common mutations in the embB gene and the corresponding this compound MIC levels observed in clinical isolates of M. tuberculosis.
| embB Mutation | Amino Acid Change | Typical this compound MIC Range (µg/mL) | Level of Resistance | Reference |
| Wild-Type | - | ≤ 2.0 | Susceptible | [5] |
| embB306 | Met → Ile | ~20 | Moderate | [3] |
| embB306 | Met → Val | ≥ 40 | High | [3] |
| embB306 | Met → Leu | ≥ 40 | High | [3] |
| embB406 | Gly → Asp | Variable | Low to Moderate | [6] |
| embB406 | Gly → Ala | Variable | Low to Moderate | [9] |
| embB497 | Met → Val | Variable | Moderate | [5] |
Note: MIC values can vary between studies and are dependent on the testing method used.
Experimental Protocol: this compound MIC Determination using Resazurin (B115843) Microtiter Assay (REMA)
The REMA method is a colorimetric assay that is rapid, inexpensive, and reliable for determining the MIC of anti-TB drugs.[10][11][12][13][14]
Materials:
-
Middlebrook 7H9 broth, supplemented with 0.2% glycerol (B35011) and 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound dihydrochloride
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Sterile 96-well microtiter plates
-
M. tuberculosis isolates and a reference strain (e.g., H37Rv)
-
Sterile distilled water
-
Incubator (37°C)
-
Biosafety cabinet
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water. Further dilutions should be made in Middlebrook 7H9 broth.
-
Plate Preparation:
-
Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the subsequent wells, resulting in a range of this compound concentrations. Discard the final 100 µL from the last well.
-
Include a drug-free well (growth control) and a well with broth only (sterility control).
-
-
Inoculum Preparation:
-
Grow M. tuberculosis isolates in Middlebrook 7H9 broth to mid-log phase (OD
600of 0.4-0.6). -
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted suspension 1:20 in Middlebrook 7H9 broth.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control well.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Addition of Resazurin: After 7 days, add 30 µL of the 0.02% resazurin solution to each well.
-
Final Incubation and Reading: Re-incubate the plates for 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[10][11][12][13][14]
Genotypic Characterization of this compound Resistance
Investigating the genetic basis of resistance involves identifying mutations in genes known to be associated with EMB resistance.
Experimental Protocol: Whole-Genome Sequencing (WGS) and Analysis
WGS provides a comprehensive view of the entire genome, allowing for the identification of all potential resistance-conferring mutations.[15][16][17][18][19]
Materials:
-
M. tuberculosis genomic DNA, extracted using a suitable method (e.g., CTAB method).
-
Next-generation sequencing (NGS) platform (e.g., Illumina).
-
Bioinformatics software for data analysis (e.g., for quality control, mapping, variant calling).
Procedure:
-
DNA Extraction and Quality Control: Extract high-quality genomic DNA from M. tuberculosis isolates. Assess DNA purity and concentration using a spectrophotometer and fluorometer.
-
Library Preparation: Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol for the chosen NGS platform.
-
Sequencing: Perform whole-genome sequencing of the prepared libraries.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Mapping: Align the sequencing reads to a reference M. tuberculosis genome (e.g., H37Rv).
-
Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the aligned reads compared to the reference genome.
-
Annotation and Filtering: Annotate the identified variants to determine their location (e.g., within the embB, embC, embA, or ubiA genes) and predicted effect (e.g., synonymous, non-synonymous). Filter the variants against a database of known resistance-conferring mutations.
-
Investigating Gene Expression and Efflux Pump Activity
Alterations in gene expression, particularly the upregulation of genes encoding efflux pumps, can also contribute to EMB resistance.
Experimental Workflow: Gene Expression and Efflux Pump Analysis
Caption: Workflow for analyzing gene expression and efflux pump activity.
Experimental Protocol: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the quantification of embCAB operon gene expression levels.[2][20][21][22][23]
Materials:
-
M. tuberculosis cultures (log-phase).
-
RNA extraction kit suitable for mycobacteria (e.g., using TRIzol and bead beating).
-
DNase I, RNase-free.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR master mix (e.g., SYBR Green-based).
-
Primers specific for embA, embB, embC, and a reference gene (e.g., sigA).
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from M. tuberculosis cultures using a method that ensures efficient lysis of the mycobacterial cell wall, such as a combination of TRIzol reagent and bead beating.[2][23]
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Set up qPCR reactions containing the cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the amplification data to determine the relative expression levels of the embA, embB, and embC genes, normalized to the expression of the reference gene (sigA).
-
Experimental Protocol: Ethidium (B1194527) Bromide (EtBr) Efflux Assay
This assay measures the activity of efflux pumps by monitoring the extrusion of the fluorescent substrate ethidium bromide.[4][24][25][26][27]
Materials:
-
M. tuberculosis cultures (log-phase).
-
Phosphate-buffered saline (PBS).
-
Ethidium bromide (EtBr).
-
Glucose.
-
Efflux pump inhibitor (EPI), e.g., verapamil (B1683045) or reserpine (B192253) (optional).
-
Fluorometer or real-time PCR machine capable of fluorescence detection.
Procedure:
-
Cell Preparation: Harvest log-phase M. tuberculosis cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD
600of 0.4). -
EtBr Loading (Accumulation Phase):
-
Incubate the cell suspension with a sub-inhibitory concentration of EtBr at 25°C in the absence of an energy source (glucose) to maximize accumulation.
-
Monitor the increase in fluorescence over time until a plateau is reached.
-
-
Efflux Phase:
-
Centrifuge the EtBr-loaded cells, remove the supernatant, and resuspend the cells in PBS.
-
Initiate efflux by adding glucose (an energy source) to the cell suspension.
-
Immediately begin monitoring the decrease in fluorescence over time at 37°C. A rapid decrease in fluorescence indicates active efflux of EtBr.
-
(Optional) To confirm the role of efflux pumps, perform a parallel experiment in the presence of an EPI. A reduced rate of fluorescence decay in the presence of the inhibitor indicates its blocking effect on the efflux pumps.
-
Biochemical Characterization of EmbB Protein
To directly assess the impact of mutations on the function of the EmbB arabinosyltransferase, expression and purification of the recombinant wild-type and mutant proteins are necessary.
Signaling Pathway: Role of EmbB in Arabinogalactan Synthesis
Caption: Simplified pathway of EmbB's role in cell wall synthesis and the impact of this compound and mutations.
Experimental Protocol: Expression and Purification of Recombinant EmbB Protein
This protocol provides a general framework for the expression and purification of recombinant EmbB, which can be adapted for both wild-type and mutant versions of the protein.[28][29][30][31]
Materials:
-
Expression vector (e.g., pET vector with a His-tag).
-
E. coli expression host (e.g., BL21(DE3)).
-
LB broth and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer.
-
Ni-NTA affinity chromatography column.
-
Wash and elution buffers.
-
SDS-PAGE reagents.
Procedure:
-
Cloning: Clone the coding sequence of M. tuberculosis embB (wild-type or mutant) into an expression vector.
-
Transformation: Transform the expression plasmid into a suitable E. coli expression host.
-
Expression:
-
Grow the transformed E. coli in LB broth at 37°C to an OD
600of 0.6-0.8. -
Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 16-25°C) overnight.
-
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using sonication or a French press.
-
Purification:
-
Clarify the cell lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity chromatography column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged EmbB protein with elution buffer containing a high concentration of imidazole.
-
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.
By following these detailed application notes and protocols, researchers can systematically investigate the diverse mechanisms of this compound resistance in M. tuberculosis, contributing to a deeper understanding of this critical public health issue and aiding in the development of novel diagnostic and therapeutic strategies.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. scispace.com [scispace.com]
- 3. This compound resistance in Mycobacterium tuberculosis: critical role of embB mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Mutations in the embB Gene and Their Association with this compound Resistance in Multidrug-Resistant Mycobacterium tuberculosis Clinical Isolates from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversity and evolution of drug resistance mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | New Insights in to the Intrinsic and Acquired Drug Resistance Mechanisms in Mycobacteria [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of this compound MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. ora.ox.ac.uk [ora.ox.ac.uk]
- 16. Whole-Genome Sequencing for Drug Resistance Profile Prediction in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.plos.org [journals.plos.org]
- 18. Whole-genome sequencing for prediction of Mycobacterium tuberculosis drug susceptibility and resistance: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Whole-Genome Sequence Method to Diagnose Resistance of 13 Anti-tuberculosis Drugs and Characterize Resistance Genes in Clinical Multi-Drug Resistance Mycobacterium tuberculosis Isolates From China - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A quick, easy and efficient protocol for extracting high-quality RNA from Mycobacterium tuberculosis using a spin column commercial kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mcgill.ca [mcgill.ca]
- 22. researchgate.net [researchgate.net]
- 23. ingentium-ospf.s3.amazonaws.com [ingentium-ospf.s3.amazonaws.com]
- 24. Efflux Activity Differentially Modulates the Levels of Isoniazid and Rifampicin Resistance among Multidrug Resistant and Monoresistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ethidium bromide transport across Mycobacterium smegmatis cell-wall: correlation with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. zaguan.unizar.es [zaguan.unizar.es]
- 27. Measuring Efflux and Permeability in Mycobacteria | Springer Nature Experiments [experiments.springernature.com]
- 28. Cryo-EM structure of arabinosyltransferase EmbB from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Expression and purification of recombinant antigens of Mycobacterium tuberculosis for application in serodiagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Expression of membrane proteins from Mycobacterium tuberculosis in Escherichia coli as fusions with maltose binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cryo-EM snapshots of mycobacterial arabinosyltransferase complex EmbB2-AcpM2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethambutol-Induced Optic Neuropathy (EON)
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to mitigate Ethambutol-induced optic neuropathy (EON). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the currently understood mechanism of this compound-induced optic neuropathy?
A1: The exact mechanism of EON is not fully elucidated, but the leading theories suggest it involves mitochondrial dysfunction and metal chelation.[1][2][3] This compound (B1671381) and its metabolites are thought to chelate essential metals like zinc and copper, disrupting the function of critical mitochondrial enzymes.[3] This can lead to the production of reactive oxygen species (ROS), oxidative stress, and ultimately, damage and apoptosis of retinal ganglion cells (RGCs).[3]
Q2: What are the primary clinical manifestations of EON?
A2: EON typically presents as a bilateral, painless, and progressive loss of central vision.[4][5] Patients may also experience difficulty with color discrimination (dyschromatopsia), particularly red-green or blue-yellow, and the appearance of central or bitemporal scotomas in their visual fields.[1][6] The onset of symptoms usually occurs between 2 to 8 months after initiating this compound treatment.[1][5]
Q3: Are there any established preventative or treatment strategies for EON in a clinical setting?
A3: Currently, there is no proven effective treatment for EON beyond the immediate discontinuation of this compound upon suspicion of toxicity.[1][6][7] Some studies suggest that early cessation of the drug can lead to visual recovery in a subset of patients, with 30% to 64% experiencing some improvement.[1] Supportive therapies, such as a combination of vitamins like hydroxocobalamin (B81358) or methylcobalamin, thiamine, and pyridoxine, are sometimes recommended, although their efficacy is not definitively established.[4]
Q4: What are the key risk factors associated with the development of EON?
A4: The primary risk factors for EON are the dose and duration of this compound treatment.[1][6] Other contributing factors include renal impairment, advanced age, and pre-existing cardiovascular disease.[1][5]
Troubleshooting Experimental Models
Q1: My in vivo model of EON is showing inconsistent results. What could be the cause?
A1: Inconsistency in EON models can arise from several factors. Ensure strict adherence to the dosing regimen, as the toxicity is dose-dependent.[1] The animal's age, weight, and renal function can also influence susceptibility. It is crucial to have a well-defined control group and to monitor for any signs of systemic toxicity that could confound the results. For rat models, a daily oral administration of 35 mg/kg for 30 days has been used to induce EON.[8]
Q2: I am not observing significant retinal ganglion cell loss in my cell culture model after this compound exposure. What can I do?
A2: Several factors could contribute to this. First, verify the concentration and purity of your this compound solution. The incubation time may also need to be optimized. Consider co-factors that might exacerbate toxicity in vivo, such as a low-zinc or low-copper culture medium, to mimic the proposed chelation mechanism. Additionally, ensure your RGCs are healthy and viable before initiating the experiment.
Q3: How can I best assess the efficacy of a potential neuroprotective agent in my EON animal model?
A3: A multi-modal approach to assessment is recommended. This should include functional, structural, and histological evaluations.
-
Functional Assessment: Visual Evoked Potentials (VEP) and Electroretinography (ERG) can provide objective measures of optic nerve and retinal function.
-
Structural Assessment: Optical Coherence Tomography (OCT) is a non-invasive method to measure the thickness of the retinal nerve fiber layer (RNFL) and ganglion cell-inner plexiform layer (GCIPL), which are expected to thin in EON.[6][7]
-
Histological Assessment: Post-mortem analysis of the retina and optic nerve can confirm RGC loss and axonal damage through techniques like Hematoxylin and Eosin (H&E) staining and immunohistochemistry for specific markers like Brn3a (for RGCs) or markers of apoptosis (e.g., Caspase-3).
Quantitative Data Summary
Table 1: Incidence of this compound-Induced Optic Neuropathy
| Daily Dose of this compound | Incidence of Optic Neuropathy | Reference |
| ≤ 15 mg/kg/day | < 1% | [1][9] |
| 25 mg/kg/day | 5% - 6% | [1][9] |
| > 35 mg/kg/day | ~18% | [1] |
| 60 - 100 mg/kg/day | 50% | [9] |
Table 2: Visual Recovery After this compound Discontinuation
| Study Outcome | Percentage of Patients | Reference |
| Good Visual Recovery | 39.13% | [10] |
| Poor Visual Recovery | 60.87% | [10] |
| Improvement of at least 2 lines on Snellen chart | 60% | [5] |
Experimental Protocols
Protocol 1: Induction of this compound Optic Neuropathy in a Rat Model
This protocol is based on methodologies described in the literature for inducing EON in Wistar rats.[8]
Materials:
-
Wistar rats (male, SPF, 200-220 g)
-
This compound hydrochloride
-
Oral gavage needles
-
Vehicle (e.g., sterile water or saline)
Procedure:
-
Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Prepare a fresh solution of this compound in the chosen vehicle at the desired concentration. For example, to achieve a dose of 35 mg/kg/day, dissolve the appropriate amount of this compound in the vehicle.
-
Administer this compound (35 mg/kg) or vehicle (for the control group) orally via gavage once daily.
-
Continue the administration for 30 consecutive days.
-
Monitor the animals daily for any signs of distress or systemic toxicity.
-
At the end of the 30-day period, proceed with functional (VEP, ERG), structural (OCT), and/or histological assessments.
Protocol 2: Histological Assessment of Retinal Ganglion Cell Loss
Materials:
-
Paraformaldehyde (4%) in phosphate-buffered saline (PBS)
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Primary antibodies (e.g., anti-Brn3a for RGCs, anti-Caspase-3 for apoptosis)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Euthanize the animal and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde for 24 hours at 4°C.
-
Cryoprotect the eyes by incubating them in 15% sucrose for 4 hours, followed by 30% sucrose overnight at 4°C.
-
Embed the eyes in OCT compound and freeze them.
-
Cut retinal sections (e.g., 10-12 µm thick) using a cryostat and mount them on microscope slides.
-
For H&E staining, follow standard protocols to visualize the overall retinal structure.
-
For immunohistochemistry: a. Permeabilize the sections (e.g., with 0.1% Triton X-100 in PBS). b. Block non-specific binding sites (e.g., with 5% goat serum in PBS). c. Incubate with the primary antibody overnight at 4°C. d. Wash with PBS and incubate with the appropriate fluorescently labeled secondary antibody. e. Counterstain the nuclei with DAPI. f. Mount the slides with an anti-fade mounting medium.
-
Image the stained sections using a fluorescence microscope and quantify the number of labeled cells.
Visualizations
Caption: Proposed signaling pathway of this compound-induced optic neuropathy.
Caption: Experimental workflow for testing a neuroprotective agent for EON.
References
- 1. This compound Toxic Optic Neuropathy [modernod.com]
- 2. Delayed and reversible this compound optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Induced Optic Neuritis and Vision Loss: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound toxicity: Expert panel consensus for the primary prevention, diagnosis and management of this compound-induced optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Incidence, risk factors and ophthalmic clinical characteristic of this compound-induced optic neuropathy: 7-year experience [frontiersin.org]
- 6. Frontiers | this compound optic neuropathy [frontiersin.org]
- 7. This compound optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Visual Recovery After this compound-Induced Optic Neuropathy - American Academy of Ophthalmology [aao.org]
Technical Support Center: Optimizing Ethambutol Dosage in Renal Impairment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate dosing of ethambutol (B1671381) in the context of renal impairment. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental and clinical use.
Troubleshooting Guides
Issue: Unexpectedly high serum this compound levels in a patient with moderate renal impairment.
-
Verify Dosage Calculation and Administration:
-
Action: Double-check the patient's weight and the calculated dose. Ensure the dose was administered correctly and at the scheduled time.
-
Rationale: Errors in calculation or administration are common sources of dosing inaccuracies.
-
-
Assess Renal Function Stability:
-
Action: Re-evaluate the patient's creatinine (B1669602) clearance (CrCl).
-
Rationale: Acute changes in renal function can significantly impact this compound clearance, as its elimination is primarily renal.[1][2][3] A decline in renal function will lead to drug accumulation.
-
-
Review Concomitant Medications:
-
Action: Check for the concurrent administration of other nephrotoxic drugs or agents that could interfere with this compound excretion.
-
Rationale: Co-administration of nephrotoxic agents can worsen renal function, thereby reducing this compound clearance.
-
-
Consider Therapeutic Drug Monitoring (TDM):
Issue: Patient reports changes in vision while on this compound therapy.
-
Immediate Discontinuation of this compound:
-
Ophthalmologic Examination:
-
Evaluate this compound Dosing Regimen:
-
Consider Alternative Anti-Tuberculosis Agents:
-
Action: In consultation with an infectious disease specialist, consider alternative anti-tuberculosis drugs that do not have overlapping toxicities.
-
Rationale: If this compound is deemed the cause of the optic neuropathy, a different therapeutic agent will be required to continue treatment for tuberculosis.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for adjusting this compound dosage in patients with renal impairment?
A1: this compound is primarily cleared by the kidneys, with approximately 80% of the drug excreted unchanged in the urine.[1][3][4] In patients with renal impairment, the elimination half-life of this compound is prolonged, leading to drug accumulation and an increased risk of dose-dependent toxicities, most notably optic neuropathy.[2][5][7] Therefore, dosage adjustments are mandatory to maintain therapeutic efficacy while minimizing adverse effects.[8]
Q2: How should the this compound dose be adjusted based on creatinine clearance (CrCl)?
A2: The recommended approach is to extend the dosing interval rather than reducing the dose amount to maintain peak serum concentrations, which are important for the drug's efficacy.[1][5] Specific recommendations are summarized in the table below.
Q3: What are the key monitoring parameters for patients with renal impairment receiving this compound?
A3: Close monitoring is essential and should include:
-
Baseline and Monthly Visual Acuity and Color Discrimination Testing: This is crucial for the early detection of this compound-induced optic neuropathy.[2][5]
-
Regular Monitoring of Renal Function: To detect any changes that may necessitate further dose adjustments.[2][5]
-
Therapeutic Drug Monitoring (TDM): Measurement of serum this compound concentrations is recommended to ensure levels are within the therapeutic range and to avoid toxicity, especially in patients with severe renal impairment or those on hemodialysis.[1][4]
Q4: When should this compound be administered in relation to hemodialysis?
A4: For patients on hemodialysis, this compound should be administered after the dialysis session.[1][5] This practice prevents the premature removal of the drug by dialysis, ensuring therapeutic levels are maintained.[5][9]
Data Presentation
Table 1: Recommended this compound Dosage Adjustments in Renal Impairment
| Creatinine Clearance (CrCl) | Recommended Dosage | Reference(s) |
| ≥70 mL/min | 15-20 mg/kg daily | [5] |
| 10 to 50 mL/min | 15 to 25 mg/kg every 24 to 36 hours | [10] |
| <30 mL/min or on Hemodialysis | 15-25 mg/kg three times a week (post-dialysis) | [10][11] |
| <10 mL/min | 15 to 25 mg/kg every 48 hours | [10] |
Experimental Protocols
Protocol: Therapeutic Drug Monitoring of this compound in Serum
This protocol outlines the key steps for measuring this compound concentrations in serum, typically performed using High-Performance Liquid Chromatography (HPLC) or Gas-Liquid Chromatography (GLC).
1. Sample Collection:
- Collect whole blood in a tube without additives or with a serum separator.
- For peak level determination, collect the sample 2 to 6 hours after oral administration.[1]
- For trough level determination in patients on hemodialysis, collect the sample immediately before the dialysis session.
- For post-dialysis levels, collect the sample 1 hour after the completion of hemodialysis.[9]
2. Sample Processing:
- Centrifuge the blood sample to separate the serum.
- Transfer the serum to a clean, labeled polypropylene (B1209903) tube.
- Samples can be stored at -20°C or below until analysis.
3. Analytical Method (Example: HPLC):
- Principle: Separation of this compound from other serum components based on its physicochemical properties as it passes through a chromatography column, followed by detection and quantification.
- Instrumentation: A standard HPLC system equipped with a suitable detector (e.g., UV or fluorescence detector).
- Procedure (General Outline):
- Protein Precipitation: Precipitate serum proteins using an appropriate agent (e.g., trichloroacetic acid or acetonitrile) to release the drug.
- Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
- Injection: Inject the supernatant containing this compound onto the HPLC column.
- Separation: Elute the column with a mobile phase under specific conditions (flow rate, temperature) to separate this compound.
- Detection and Quantification: Detect this compound as it exits the column and quantify the concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.
4. Target Therapeutic Range:
Mandatory Visualizations
Caption: Workflow for this compound Dosage Adjustment Based on Renal Function.
Caption: Impact of Renal Impairment on this compound Pharmacokinetics and Toxicity.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. atsjournals.org [atsjournals.org]
- 4. This compound Is Cleared by a Contemporary High-Flux Hemodialyzer, and Drug Monitoring Ensures Safety and Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound kinetics in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. drugs.com [drugs.com]
- 11. endtb.org [endtb.org]
Technical Support Center: Enhancing the Oral Bioavailability of Ethambutol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on strategies to improve the oral bioavailability of ethambutol (B1671381) (EMB). Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental challenges, comprehensive experimental protocols, and comparative data on various bioavailability enhancement strategies.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound in standard formulations?
A1: The estimated oral bioavailability of this compound hydrochloride is approximately 80%. Following a standard oral dose, peak plasma concentrations (Cmax) of 2 to 5 µg/mL are typically reached within 2 to 4 hours (Tmax). It's important to note that co-administration with certain substances can affect absorption. For instance, concurrent use of aluminum hydroxide-containing antacids can reduce the mean serum concentration of this compound by about 20%.[1]
Q2: What are the primary strategies for improving the oral bioavailability of this compound?
A2: The main approaches being investigated to enhance the oral bioavailability and modify the pharmacokinetic profile of this compound include:
-
Nanoformulations: Encapsulating this compound in nanocarriers like solid lipid nanoparticles (SLNs), liposomes, or polymeric nanoparticles. These systems can protect the drug from degradation in the gastrointestinal (GI) tract, improve its solubility, and facilitate its transport across the intestinal epithelium.
-
Prodrugs: Chemically modifying the this compound molecule to create an inactive derivative (prodrug) with improved physicochemical properties, such as increased lipophilicity, for better membrane permeability. The prodrug is then converted back to the active this compound molecule within the body.
Q3: How do nanoformulations, such as Solid Lipid Nanoparticles (SLNs), enhance oral bioavailability?
A3: SLNs can improve the oral bioavailability of drugs like this compound through several mechanisms. Their lipid core can solubilize the drug, and the small particle size provides a large surface area for dissolution. The lipid components and surfactants used in the formulation can also enhance absorption by interacting with the intestinal lining. Furthermore, SLNs can be taken up by the lymphatic system, which bypasses the liver's first-pass metabolism, a major hurdle for many orally administered drugs.[2][3]
Q4: What is the rationale behind creating this compound prodrugs?
A4: this compound's structure includes alcohol functionalities that are crucial for its activity but can limit its passive diffusion across the cell membranes of the gut. A classic prodrug strategy involves converting these alcohol groups into less polar ester groups. This modification increases the drug's lipophilicity, potentially enhancing its absorption. Once absorbed, these ester linkages are designed to be cleaved by enzymes (esterases) in the body to release the active this compound.
Q5: Can co-administration with other drugs or food affect this compound's bioavailability?
A5: Yes. Co-administration with aluminum-containing antacids has been shown to decrease this compound's Cmax by 29% and its total exposure (AUC) by 10%.[1] Therefore, it is recommended to avoid taking antacids around the time of this compound dosing.[1] While some studies suggest that food does not significantly alter the overall absorption (AUC), it can delay the time to reach peak concentration (Tmax).[1][4]
Troubleshooting Guides
Nanoformulation Development
| Problem/Issue | Potential Causes | Troubleshooting Suggestions |
| Low Drug Encapsulation Efficiency (%EE) | 1. Poor solubility of this compound in the lipid matrix. 2. Drug partitioning into the external aqueous phase during formulation. 3. High concentration of surfactant, which can increase the solubility of the drug in the external phase. | 1. Screen different lipids to find one with higher solubilizing capacity for this compound. 2. Optimize the drug-to-lipid ratio; a higher lipid concentration may improve encapsulation. 3. For hydrophilic drugs like this compound hydrochloride, consider using a double emulsion method (w/o/w) for techniques like solvent emulsification. 4. Adjust the type and concentration of the surfactant. A lower surfactant concentration might reduce drug leakage.[3] |
| Particle Aggregation or Gelling Upon Cooling (Hot Homogenization Method) | 1. Lack of sufficient surfactant to stabilize the newly formed nanoparticle surface. 2. Crystallization of the lipid matrix upon cooling, leading to particle fusion. 3. Inappropriate choice of lipid or surfactant. | 1. Ensure the surfactant concentration is above its critical micelle concentration and provides adequate coverage. 2. Optimize the cooling process. Rapid cooling (e.g., in an ice bath) can sometimes lead to smaller, more stable particles. 3. Try using a combination of surfactants (e.g., a primary and a co-surfactant) to improve stability.[5] 4. Consider using a mixture of lipids instead of a single lipid, as this can disrupt crystal formation.[5] |
| Poor Stability in Simulated Gastrointestinal Fluids | 1. pH-sensitive degradation of the nanocarrier. 2. Enzymatic degradation of the lipid matrix by lipases (in simulated intestinal fluid). 3. Aggregation due to high ionic strength or interaction with proteins (e.g., pepsin, pancreatin). | 1. Coat the nanoparticles with a protective polymer layer (e.g., chitosan, PEG) to shield them from the harsh GI environment. 2. Select lipids and surfactants that are more resistant to enzymatic degradation.[6] 3. Evaluate the zeta potential of your nanoparticles; a higher absolute value (e.g., > |30 mV|) generally indicates better colloidal stability. 4. Test the stability of your formulation in various simulated fluids (e.g., SGF, FaSSIF, FeSSIF) to predict in vivo behavior.[6][7][8] |
| Batch-to-Batch Variability and Scale-Up Issues | 1. Inconsistent process parameters (e.g., homogenization speed/pressure, temperature, stirring rate). 2. Laboratory-scale methods (e.g., probe sonication) not being directly scalable. 3. Changes in mixing dynamics and heat transfer at larger volumes. | 1. Precisely define and control critical process parameters. 2. For scale-up, transition from batch to continuous processing methods where possible.[9][10] 3. Techniques like high-pressure homogenization are generally more scalable than methods like probe sonication.[11] 4. Perform pilot-scale experiments to identify and address amplification effects on particle size, drug loading, and stability.[9][12] |
Data on this compound Bioavailability Enhancement Strategies
The following table summarizes findings from studies on various formulations aimed at improving the delivery of this compound. Note that direct comparative in vivo oral bioavailability studies are limited in the published literature.
| Formulation Type | Key Findings & Observations | Pharmacokinetic Parameters | Reference |
| Standard Oral Tablet | Baseline for comparison. Oral bioavailability is ~80%. | Cmax: 4.5 ± 1.0 µg/mL Tmax: 2.5 ± 0.9 h AUC₀-∞: 28.9 ± 4.7 µg·h/mL (25 mg/kg dose in healthy volunteers) | [1] |
| Liposomal Formulation | High encapsulation efficiency (76-92%) was achieved. Showed prolonged in vitro release. The study was aimed at inhalation, but high loading capacity suggests potential for oral delivery systems. | In vivo oral data not provided. | [13][14] |
| Graphene Oxide Nanoformulation | Sustained release of this compound was observed in vitro. The study suggests this could lead to better bioavailability and therapeutic efficacy. | In vivo oral data not provided. | [15] |
| Solid Lipid Nanoparticles (SLNs) | High encapsulation efficiency (>98%) and particle size sub-100 nm were achieved. The study focused on a dry powder formulation for inhalation. | In vivo oral data not provided. | [16][17][18] |
| Mutual Prodrug (this compound-PAS) | In vivo studies in rabbits showed greater serum concentrations of this compound compared to when the drug was given alone, suggesting enhanced absorption and/or reduced metabolism. | Specific AUC/Cmax values not provided in the abstract. | [19] |
| Ester Prodrugs | Esterification of this compound was shown to be a viable strategy to temporarily mask the active alcohol groups. The study focused on creating prodrugs that could be activated by mycobacterial enzymes. | In vivo oral pharmacokinetic data not provided. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is a generalized procedure based on the hot homogenization technique, which is widely used for SLN preparation.[11][20][21]
Materials:
-
Solid Lipid (e.g., Glyceryl monostearate, Tripalmitin, Stearic acid)[19]
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188, Lecithin)[2][19]
-
This compound Hydrochloride
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for smaller particle sizes)
-
Magnetic stirrer with hot plate
-
Water bath or heating mantle
-
Beakers
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid by heating it 5-10°C above its melting point. Once melted, add the accurately weighed amount of this compound to the molten lipid and stir until a clear, homogenous solution is obtained.
-
Preparation of Aqueous Phase: In a separate beaker, heat the purified water to the same temperature as the lipid phase. Dissolve the surfactant in the hot water under continuous stirring.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer. Then, homogenize this mixture using a high-shear homogenizer at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[22]
-
High-Pressure Homogenization (Optional): For further reduction in particle size, pass the hot pre-emulsion through a high-pressure homogenizer. Typically, 3-5 homogenization cycles at a pressure of 500-1500 bar are applied.[21]
-
Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir until it cools down to room temperature. The cooling process allows the lipid to recrystallize, forming solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing liposomes in a laboratory setting.
Materials:
-
Lipids (e.g., Sphingomyelin (B164518), Cholesterol)[13]
-
This compound Hydrochloride
-
Organic Solvent (e.g., Chloroform/Methanol mixture)
-
Hydration Buffer (e.g., Phosphate-buffered saline, pH 7.4)
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Procedure:
-
Lipid Film Formation: Dissolve the lipids (e.g., sphingomyelin and cholesterol) and this compound (if lipid-soluble) in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Add the hydration buffer to the flask. If this compound is water-soluble, it can be dissolved in the hydration buffer. Agitate the flask by rotating it in a water bath set to a temperature above the lipid transition temperature. This allows the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To reduce the size of the liposomes and form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.
-
Size Homogenization (Extrusion - Optional): For a more uniform size distribution, pass the liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).[13]
-
Purification: Remove the unencapsulated (free) drug by methods such as dialysis, gel filtration chromatography, or diafiltration.[13]
-
Characterization: Analyze the final liposomal formulation for particle size, PDI, zeta potential, and drug encapsulation efficiency.
Protocol 3: Quantification of this compound in Rat Plasma using LC-MS/MS
This is a generalized protocol for the bioanalytical quantification of this compound, essential for pharmacokinetic studies.
Materials & Reagents:
-
Rat plasma (blank and study samples)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Protein precipitation agent (e.g., Acetonitrile (B52724), Methanol)
-
HPLC-grade water, Methanol, Acetonitrile
-
Formic acid or Ammonium acetate (B1210297) (for mobile phase)
Equipment:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
Procedure:
-
Preparation of Standards: Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol). From these, prepare a series of working standard solutions for the calibration curve and quality control (QC) samples by spiking blank rat plasma.
-
Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of plasma sample (standard, QC, or unknown), add the internal standard. b. Add 300 µL of cold acetonitrile (or other protein precipitation agent) to precipitate the plasma proteins. c. Vortex the mixture for 1-2 minutes. d. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins. e. Carefully transfer the supernatant to a clean vial for analysis.
-
LC-MS/MS Analysis: a. Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC column (e.g., a C18 column). b. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate this compound and the IS from endogenous plasma components. c. Detect the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both this compound and the IS.
-
Data Analysis: a. Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards. b. Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown study samples.
Visualizations
Experimental Workflow for Developing an Enhanced Oral this compound Formulation
Caption: Workflow for the development and evaluation of an enhanced oral this compound formulation.
Absorption Pathway of a Lipid Nanoparticle
Caption: Potential absorption pathways for orally administered lipid nanoparticles.
Key Factors Influencing SLN Properties
Caption: Interplay of formulation and process variables on the final properties of SLNs.
References
- 1. researchgate.net [researchgate.net]
- 2. Current State-of-Art and New Trends on Lipid Nanoparticles (SLN and NLC) for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound under fasting conditions, with food, and with antacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The gastrointestinal stability of lipid nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colloidal stability of polymeric nanoparticles in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanoformulation Pilot Scale-up Services - Nanomedicine - CD Formulation [formulationbio.com]
- 10. admin.mantechpublications.com [admin.mantechpublications.com]
- 11. mdpi.com [mdpi.com]
- 12. helixbiotech.com [helixbiotech.com]
- 13. Development of a Liposome Formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel Anti-Tuberculosis Nanodelivery Formulation of this compound with Graphene Oxide [mdpi.com]
- 16. This compound-Loaded Solid Lipid Nanoparticles as Dry Powder Inhalable Formulation for Tuberculosis Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound-Loaded Solid Lipid Nanoparticles as Dry Powder Inhalable Formulation for Tuberculosis Therapy | Semantic Scholar [semanticscholar.org]
- 19. Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Ethambutol susceptibility testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Ethambutol (B1671381) (EMB) susceptibility testing of Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound susceptibility testing results inconsistent across different methods?
Inconsistent results between different testing methods, such as the agar (B569324) proportion method and automated broth systems (e.g., MGIT 960), are a known challenge in this compound susceptibility testing.[1][2] Several factors contribute to this variability:
-
Different Growth Media: this compound's activity can be influenced by the culture medium.[3][4] For instance, MICs are often lower in liquid media compared to solid media.[4]
-
Varying Critical Concentrations: Different methods utilize different critical concentrations to define resistance, which can lead to discrepant categorical interpretations (susceptible vs. resistant).[1][2][5]
-
Inherent Methodological Differences: The principles of each test (e.g., solid vs. liquid culture, manual vs. automated reading) can lead to variations in results. There is good agreement between the proportion method and microplate alamarBlue assay (MABA), while the agreement between the MGIT 960 system and the proportion method is moderate.[1]
Q2: I'm observing "borderline" or difficult-to-interpret results. What could be the cause?
Borderline results in this compound susceptibility testing are common and can be attributed to:
-
Narrow Range Between MIC and Critical Concentration: The minimum inhibitory concentrations (MICs) for susceptible strains are often close to the critical concentration used to define resistance.[2] This narrow window can make interpretation challenging.
-
Presence of Microcolonies: In the agar proportion method, the appearance of microcolonies can complicate the reading and determination of resistance.[2]
-
Bacteriostatic Nature of this compound: this compound is primarily a bacteriostatic agent, meaning it inhibits bacterial growth rather than killing the bacteria. This can sometimes lead to trailing endpoints or partial inhibition, making the results difficult to interpret.[2]
Q3: My genotypic results (e.g., embB gene sequencing) do not match my phenotypic susceptibility results. Why?
Discrepancies between genotypic and phenotypic results for this compound are frequently observed. Here's why:
-
embB Mutations: While mutations in the embB gene, particularly at codon 306, are the most common mechanism of this compound resistance, they are not found in all phenotypically resistant isolates.[5][6][7][8]
-
Mutations in Susceptible Strains: Conversely, some phenotypically susceptible isolates have been found to harbor embB mutations.[7][9]
-
Other Resistance Mechanisms: Resistance to this compound can be multifactorial, and other, less well-characterized mechanisms may be involved.[9]
-
Methodological Issues with Phenotypic Tests: Inaccuracies in conventional phenotypic drug susceptibility testing can also contribute to the discordance with genotypic results.[10][11] Studies have shown that the broth microdilution MIC method correlates better with embB mutations than the conventional proportion method.[10][11]
Q4: What are the critical quality control steps I should be following for reliable this compound susceptibility testing?
Strict adherence to quality control procedures is essential for accurate results. Key steps include:
-
Inoculum Preparation: Ensure the inoculum is well-homogenized and standardized to the correct turbidity (e.g., McFarland 0.5 standard) to avoid issues with too light or too heavy an inoculum, which can lead to erroneously low or high MICs, respectively.[12][13]
-
Media and Reagent Quality: Use media and reagents from reputable sources and perform quality control on each new lot.[2][14] The composition of the media, including pH and cation concentration, can impact results.[12]
-
Control Strains: Always include well-characterized quality control strains with known this compound MICs in each test run to monitor the performance of the assay.[14]
-
Incubation Conditions: Maintain proper incubation temperature and duration as specified by the protocol.
-
Accurate Drug Concentrations: Ensure the correct preparation and final concentrations of this compound in the testing medium.
Troubleshooting Guides
Issue 1: High Rate of Discordant Results Between Agar Proportion and Broth-Based Methods
| Possible Cause | Troubleshooting Step |
| Different Critical Concentrations Used | Review the critical concentrations recommended for each method. Be aware that direct comparison of categorical results may be misleading. Consider determining the MIC to get a quantitative measure of susceptibility. |
| Media Composition Effects | Acknowledge that different media can affect this compound activity. If consistency is critical, consider using a single, validated method for all testing. The broth microdilution method has shown better correlation with genotypic resistance markers.[10][11] |
| Inoculum Clumping | For the agar proportion method, ensure the inoculum is a uniform, single-cell suspension to avoid clumps that can be misinterpreted as resistant colonies.[5] |
| Subjective Reading of Agar Plates | Have a second, experienced reader independently interpret the agar proportion plates, especially when results are ambiguous. |
Issue 2: Inconsistent MICs in Broth Microdilution Assays
| Possible Cause | Troubleshooting Step |
| Inaccurate Inoculum Density | Calibrate your nephelometer or use a standardized McFarland standard to ensure the inoculum is at the correct density. An inoculum that is too heavy can lead to falsely elevated MICs, while one that is too light can result in falsely low MICs.[12] |
| Skipped Wells | This may indicate contamination, inadequate inoculation or mixing, or inaccurate drug concentrations. Check for contamination, and review your inoculation and plate preparation techniques.[12] |
| Incorrect Media Composition | Verify the pH and cation concentration of your Mueller-Hinton broth if prepared in-house. If using commercial panels, try a different lot number.[12] |
| Contamination | Always perform a purity check by sub-culturing the inoculum onto a non-selective agar plate.[13] |
Data Summary
Table 1: Comparison of Phenotypic Methods for this compound Susceptibility Testing
| Method | Principle | Critical Concentration (Example) | Advantages | Disadvantages |
| Agar Proportion (on L-J or 7H10/7H11) | Growth on drug-containing solid media is compared to growth on drug-free media. Resistance is defined as ≥1% growth.[5] | 2.0 µg/mL (L-J)[1], 5.0 µg/mL (7H10) | Considered a reference method. Allows for quantification of the resistant population.[5] | Labor-intensive, long turnaround time, subjective interpretation.[5] |
| MGIT 960 | Automated system that detects mycobacterial growth in liquid medium by monitoring oxygen consumption. | 5.0 µg/mL[1] | Rapid results, automated reading reduces subjectivity. | Moderate agreement with the proportion method, potential for discordant results.[1] |
| Microplate Alamar Blue Assay (MABA) | A colorimetric assay where a change in color indicates bacterial growth in a liquid medium. | Varies | Rapid, good agreement with the proportion method.[1] | Requires careful visual interpretation. |
| Broth Microdilution | Determines the Minimum Inhibitory Concentration (MIC) by testing a range of drug concentrations in a liquid medium in a microtiter plate. | Breakpoint MIC of 5 µg/mL has been used.[11] | Provides a quantitative MIC value, better correlation with genotypic results.[10][11] | Can be prone to errors in inoculum preparation and reading.[12] |
Experimental Protocols
Agar Proportion Method (Based on CLSI guidelines)
-
Media Preparation: Prepare Middlebrook 7H10 or 7H11 agar. After autoclaving and cooling to 50-55°C, add OADC enrichment. For drug-containing plates, add this compound to achieve the desired final concentrations (e.g., 5.0 µg/mL and 10.0 µg/mL). Pour the agar into quadrant petri dishes.
-
Inoculum Preparation: From a fresh culture of M. tuberculosis, prepare a cell suspension in a suitable buffer (e.g., 7H9 broth with Tween 80) and adjust the turbidity to a 0.5 McFarland standard. Prepare serial dilutions (e.g., 10⁻² and 10⁻⁴) of this standardized suspension.
-
Inoculation: Inoculate 100 µL of the 10⁻² and 10⁻⁴ dilutions onto the drug-free control quadrants. Inoculate 100 µL of the 10⁻² dilution onto the drug-containing quadrants.
-
Incubation: Incubate the plates at 37°C in a 5-10% CO₂ atmosphere for 3 weeks.
-
Interpretation: Count the number of colonies on the drug-free and drug-containing quadrants. The percentage of resistance is calculated as: (Number of colonies on drug-containing medium / Number of colonies on drug-free medium) x 100. A result of ≥1% is considered resistant.[5]
Broth Microdilution Method for MIC Determination
-
Plate Preparation: Use commercially available microtiter plates containing serial dilutions of this compound or prepare them in-house. The typical range for this compound is 0.125 to 32 µg/mL.[10][11]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Seal the plate and incubate at 37°C for 7 to 14 days, or until sufficient growth is observed in the growth control well.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Visualizations
Caption: Workflow for this compound Susceptibility Testing using the Agar Proportion Method.
Caption: Logical troubleshooting guide for inconsistent this compound susceptibility results.
References
- 1. Frontiers | Detecting this compound Resistance in Mycobacterium tuberculosis Isolates in China: A Comparison Between Phenotypic Drug Susceptibility Testing Methods and DNA Sequencing of embAB [frontiersin.org]
- 2. Multicenter Evaluation of this compound Susceptibility Testing of Mycobacterium tuberculosis by Agar Proportion and Radiometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the medium on the in vitro susceptibility of Mycobacterium tuberculosis to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aphl.org [aphl.org]
- 6. This compound resistance in Mycobacterium tuberculosis: critical role of embB mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Re-Evaluation of the Critical Concentration for this compound Antimicrobial Sensitivity Testing on the MGIT 960 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedgrid.com [biomedgrid.com]
- 10. This compound Resistance as Determined by Broth Dilution Method Correlates Better than Sequencing Results with embB Mutations in Multidrug-Resistant Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gcsmc.org [gcsmc.org]
Enhancing the synergistic effect of Ethambutol with other anti-TB drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the synergistic effects of Ethambutol (B1671381) (EMB) with other anti-tuberculosis (TB) drugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances the activity of other anti-TB drugs?
A1: this compound's primary mechanism of action is the inhibition of arabinosyl transferases (specifically EmbA, EmbB, and EmbC), which are essential enzymes for the synthesis of the mycobacterial cell wall core components, arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM).[1][2][3][4] By disrupting the synthesis of these crucial polysaccharides, EMB compromises the integrity of the mycobacterial cell wall, leading to increased permeability.[][6] This disruption is thought to facilitate the entry of other drugs, making the bacteria more susceptible to their effects.[1][7]
Q2: Which classes of drugs show the most promise for synergy with this compound?
A2: Significant synergistic effects have been documented between this compound and several classes of antibiotics.
-
β-lactams (e.g., Meropenem, Amoxicillin): This is a well-established synergistic combination. EMB's disruption of the outer mycobacterial cell wall is believed to counteract the impaired access of β-lactams to their targets, the periplasmic transpeptidases involved in peptidoglycan synthesis.[7][8][9]
-
Isoniazid (B1672263) (INH): A specific molecular mechanism for EMB-INH synergy has been identified. This compound can bind to a transcriptional regulator, EtbR, which in turn represses the expression of the inhA gene.[10][11][12] Since InhA is the primary target of Isoniazid, this repression enhances the mycobactericidal effect of INH.[10][13]
-
Other Compounds: Synergy has also been reported with various other agents, including the bacteriocin (B1578144) AS-48, cerulenin, and trans-cinnamic acid, which can enhance the activity of first-line drugs against both drug-susceptible and drug-resistant isolates.[14][15]
Q3: Is there evidence of synergy between this compound and newer anti-TB drugs like Bedaquiline or Delamanid?
A3: The data is mixed and depends on the specific drug and experimental model.
-
Delamanid: There is a lack of evidence for antagonism between Delamanid and this compound, and they are often used together in regimens for multidrug-resistant TB (MDR-TB).[16] However, co-administration with regimens containing rifampin may decrease Delamanid exposure, while slightly increasing this compound exposure.[17]
-
Bedaquiline: At least one study using a hollow-fiber system model of Mycobacterium avium infection found that adding Bedaquiline to a regimen of clofazimine, azithromycin, and this compound did not provide additional killing activity.[18][19]
Q4: Are there any known drug-drug interactions at the host level that I should be aware of?
A4: Yes, this compound can interact with other substances. Concurrent administration with aluminum hydroxide-containing antacids can reduce the absorption of this compound, and it is recommended to separate their administration by at least four hours.[20][21] this compound may also interfere with the absorption of copper and zinc.[21] Caution is advised when co-administering this compound with other drugs that have potential for neurological, liver, or kidney side effects.[21][22]
Troubleshooting Experimental Workflows
Q1: My checkerboard assay results are inconsistent or not showing the expected synergy. What are the common causes?
A1: Inconsistent Fractional Inhibitory Concentration Index (FICI) values are a common issue. Consider the following factors:
-
Inoculum Preparation: Ensure the mycobacterial culture is in the logarithmic growth phase and that the inoculum density is standardized and consistent across all experiments. Clumping of mycobacteria can lead to highly variable results.
-
Plate Reading Time: The timing for reading the results (e.g., by visual inspection or addition of a viability indicator like resazurin) is critical. Reading too early or too late can skew the Minimum Inhibitory Concentration (MIC) values and affect the FICI calculation.
-
Drug Stability: Verify the stability of all drugs in the culture medium under the incubation conditions used.
-
Calculation Method: Double-check the FICI calculation. The FICI is the sum of the MIC of Drug A in combination / MIC of Drug A alone, and the MIC of Drug B in combination / MIC of Drug B alone. Ensure you are using the lowest concentration that shows inhibition.
Q2: I observed synergy in a checkerboard assay, but it's not translating to enhanced killing in a time-kill experiment. Why might this be?
A2: A checkerboard assay measures the inhibition of growth (bacteriostatic effect) at a single time point, while a time-kill assay assesses the rate of bacterial killing over time.
-
Bacteriostatic vs. Bactericidal Synergy: The combination may be synergistic in a bacteriostatic manner (inhibiting growth more effectively together) but not in a bactericidal manner (killing the bacteria more rapidly). This compound itself is considered a bacteriostatic agent.[][23]
-
Drug Concentrations: The concentrations showing synergy in a static MIC assay may not be optimal for achieving enhanced killing rates. Time-kill experiments should be performed with concentrations at, above, and below the MICs identified in the checkerboard assay.
-
Time-Dependent vs. Concentration-Dependent Killing: The companion drug's killing mechanism (time-dependent like β-lactams or concentration-dependent) can influence the outcome of a time-kill assay.[7]
Q3: My combination therapy failed in the hollow-fiber infection model (HFIM) despite promising in vitro data. What could be the reason?
A3: The HFIM is a complex dynamic model that mimics human pharmacokinetics (PK), and failure can arise for several reasons.
-
Acquired Resistance: The dynamic nature of the HFIM allows for the selection of drug-resistant mutants over the course of the experiment.[24] It is crucial to perform susceptibility testing on the bacterial population at the end of the experiment to check for acquired resistance.
-
Suboptimal PK/PD Parameters: The simulated pharmacokinetic profiles may not have achieved the target pharmacodynamic (PD) index (e.g., Cmax/MIC, AUC/MIC) necessary for efficacy.[25] The PK/PD index that best predicts the efficacy of this compound has been identified as both AUC/MIC and Cmax/MIC in different studies.[25]
-
Intracellular vs. Extracellular Activity: The HFIM can model both intracellular and extracellular bacteria. A drug combination might be effective against extracellular bacilli but show limited activity against intracellular bacteria, or vice versa.[9][25]
Data on Synergistic Combinations
Table 1: Synergy between this compound (EMB) and β-lactams against M. tuberculosis
| M. tuberculosis Strain(s) | Companion Drug | Synergy Metric | FICI Range/Value | Reference |
| H37Rv & 8 Clinical Isolates | Meropenem/Clavulanate | FICI | Synergy detected | [7] |
| H37Rv & 8 Clinical Isolates | Amoxicillin/Clavulanate | FICI | Synergy detected | [7] |
| 13 MDR Isolates | Cefepime (B1668827) | FICI | Synergistic in 31% of isolates | [26] |
| 14 MAC Isolates | Cefepime | FICI | Synergistic in all isolates | [26] |
FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergy.
Table 2: Synergy between this compound (EMB) and Other Anti-TB Drugs
| M. tuberculosis Strain(s) | Companion Drug | Synergy Metric | FICI Range/Value | Reference |
| Drug-susceptible isolates | Isoniazid | Enhanced Susceptibility | N/A | [10][11] |
| Drug-susceptible & resistant isolates | Rifampin, Ofloxacin, Amikacin, Clofazimine | FICI | Synergistic in 12/30 combinations | [14] |
| Drug-resistant isolates | Ofloxacin, Rifampicin | FICI | 0.31 - 0.62 | [27] |
Key Experimental Protocols
Checkerboard Assay for Synergy Testing
This method is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify synergy.
Methodology:
-
Preparation: Prepare stock solutions of this compound and the companion drug. Serially dilute each drug in a 96-well microtiter plate. Drug A is typically diluted horizontally, and Drug B is diluted vertically. This creates a matrix of drug concentrations.
-
Inoculation: Prepare a standardized inoculum of M. tuberculosis (e.g., to a McFarland standard of 0.5) from a mid-logarithmic phase culture. Dilute the inoculum in appropriate culture medium (e.g., Middlebrook 7H9) and add it to each well of the plate. Include wells for a growth control (no drugs) and sterility controls.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control wells.
-
Reading Results: Determine the MIC of each drug alone and in combination. This can be done by visual inspection for turbidity or by adding a viability indicator such as resazurin (B115843) (alamarBlue) or MTT.[28] The MIC is the lowest concentration of the drug(s) that inhibits visible growth.
-
FICI Calculation: Calculate the FICI for each combination that shows inhibition using the following formula:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Assay
This assay evaluates the bactericidal or bacteriostatic activity of drug combinations over time.
Methodology:
-
Preparation: Prepare flasks or tubes containing culture medium with the drugs at desired concentrations (e.g., 1x MIC, 2x MIC). Include a growth control flask (no drug) and flasks for each drug alone and in combination.
-
Inoculation: Inoculate each flask with a standardized starting inoculum of M. tuberculosis (e.g., ~10^5 to 10^6 CFU/mL).
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each flask.
-
Quantification: Prepare serial dilutions of the collected samples and plate them on solid agar (B569324) (e.g., Middlebrook 7H10 or 7H11). Incubate the plates for 3-4 weeks until colonies are visible.
-
Data Analysis: Count the colonies to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time for each condition.
-
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
-
Indifference: A < 2-log10 change in CFU/mL by the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL by the combination compared to the most active single agent.
-
Visualizations: Pathways and Workflows
Caption: this compound's mechanism of action targeting cell wall synthesis.
Caption: Synergistic mechanism of this compound and β-lactam antibiotics.
Caption: Signaling pathway for this compound-Isoniazid synergy.
Caption: Experimental workflow for assessing drug synergy.
Caption: Troubleshooting guide for inconsistent FICI results.
References
- 1. droracle.ai [droracle.ai]
- 2. The Arabinosyltransferase EmbC Is Inhibited by this compound in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. SIAIS Researchers Unveil Structures of Cell Wall Arabinosyltransferases with the First-Line Anti-tuberculosis Drug this compound [shanghaitech.edu.cn]
- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound and meropenem/clavulanate synergy promotes enhanced extracellular and intracellular killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and meropenem/clavulanate synergy promotes enhanced extracellular and intracellular killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of the synergistic activity of this compound and isoniazid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of the synergistic activity of this compound and isoniazid against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Delamanid Coadministered with Antiretroviral Drugs or Antituberculosis Drugs Shows No Clinically Relevant Drug-Drug Interactions in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bedaquiline does not enhance a clofazimine-azithromycin-ethambutol regimen against Mycobacterium avium in the hollow-fiber system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. drugs.com [drugs.com]
- 21. This compound (drug interactions) | Research Starters | EBSCO Research [ebsco.com]
- 22. Interaction of this compound with Human Organic Cation Transporters of the SLC22 Family Indicates Potential for Drug-Drug Interactions during Antituberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 24. academic.oup.com [academic.oup.com]
- 25. This compound Optimal Clinical Dose and Susceptibility Breakpoint Identification by Use of a Novel Pharmacokinetic-Pharmacodynamic Model of Disseminated Intracellular Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synergistic antimycobacterial activity between this compound and the beta-lactam drug cefepime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Ethambutol to Bypass Resistance
Welcome to the technical support center for researchers focused on the development of novel ethambutol (B1671381) (EMB) analogs to combat drug-resistant Mycobacterium tuberculosis. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during the design, synthesis, and testing of next-generation anti-tubercular agents.
Section 1: FAQs - Understanding this compound Resistance
This section addresses fundamental questions regarding the mechanism of this compound and the evolution of resistance.
Q1: What is the primary mechanism of action for this compound?
This compound is a bacteriostatic agent that targets the arabinosyl transferases encoded by the embCAB operon.[1][2] These enzymes are critical for the polymerization of D-arabinofuranose into the arabinan (B1173331) domains of two essential mycobacterial cell wall components: arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM).[3][4] By inhibiting these enzymes, EMB disrupts the synthesis of the mycobacterial cell wall, leading to increased permeability and growth inhibition.[3][5]
Q2: What are the most common genetic mutations that confer resistance to this compound?
The most prevalent mechanism of EMB resistance involves mutations in the embB gene.[2] Specifically, amino acid substitutions at codon 306 (methionine) are found in a majority of EMB-resistant clinical isolates.[6][7][8] Other significant, albeit less frequent, resistance-associated mutations occur at codons 406 and 497 of the same gene.[9][10]
Q3: Do all embB mutations lead to the same level of resistance?
No, the level of resistance often correlates with the specific amino acid substitution. For instance, strains with Met306Leu or Met306Val substitutions in EmbB generally exhibit higher Minimum Inhibitory Concentrations (MICs) for this compound (e.g., 40 µg/mL) compared to those with Met306Ile substitutions (e.g., 20 µg/mL).[6][11] This suggests that different mutations have varying impacts on the structural integrity of the drug-binding pocket.
Q4: Are there resistance mechanisms outside of the embCAB operon?
Yes. While embB mutations are the most common, they only account for approximately 60-70% of clinical resistance.[8][10] High-level resistance often evolves through the accumulation of multiple mutations.[10] Mutations in the ubiA (Rv3806c) gene, which is involved in the biosynthesis of the arabinose donor decaprenylphosphoryl-β-D-arabinose (DPA), can increase DPA levels and contribute to resistance.[5][10] These mutations can have a multiplicative effect on the MIC when they occur in a strain that already possesses an embB mutation.[10]
Section 2: Troubleshooting Guide - Analog Synthesis & Structure-Activity Relationship (SAR)
This section provides guidance for common issues in the chemical design and synthesis phase.
Q5: My novel this compound analog shows no antimycobacterial activity. What are the likely structural reasons?
The structure-activity relationship for this compound is known to be very strict, allowing for minimal structural variation.[1] If your analog is inactive, consider the following:
-
Core Scaffold: Did you retain the essential ethylene (B1197577) diamine scaffold? Significant alterations to the distance between the two nitrogen atoms can abolish activity.[12]
-
Side Chains: Have you introduced excessive branching or large side chains? Bulky substitutions (e.g., replacing α-ethyl with larger groups) can create steric hindrance within the EmbB binding pocket, preventing effective binding.[1]
-
Hydrogen Bonding: The two hydroxyl groups are critical for activity. Modifying these groups or swapping the positions of the nitrogen and oxygen atoms can disrupt the necessary hydrogen bonding interactions with the enzyme target.[1][12]
Q6: How can I improve the potential bioavailability or tissue penetration of my this compound analogs?
A key limitation of this compound is its modest activity, which may be related to its physicochemical properties. One strategy to potentially improve efficacy is to increase the lipophilicity of the analogs. This may enhance tissue penetration and improve the serum half-life.[12][13] Researchers have successfully synthesized unsymmetrical this compound analogs that demonstrate increased lipophilicity while maintaining comparable anti-tuberculosis activity to the parent compound.[12][14]
Q7: I'm designing a new analog to overcome resistance. What key structural features of this compound should I try to conserve?
Based on extensive SAR studies, the following features are considered critical for this compound's activity and should be carefully considered during analog design:
-
The (S,S)-stereochemistry.
-
The presence of two hydroxyl groups for hydrogen bonding.
-
The ethylene diamine linker determining the distance between the two pharmacophoric halves.
-
Small, unbranched alkyl substituents on the chiral carbons.[1][12]
The most successful analogs reported in the literature are those that very closely resemble the structure of this compound itself.[1][15]
Section 3: Troubleshooting Guide - In Vitro Testing & Data Interpretation
This section addresses challenges related to the biological evaluation of new compounds.
Q8: My genotypic resistance data (e.g., an embB306 mutation) doesn't match my phenotypic (MIC) results. Why might this be happening?
This is a recognized challenge in this compound susceptibility testing. Several factors can cause this discordance:
-
Low-Level Resistance: Some embB306 mutations confer only a low level of resistance, with MICs that are close to the critical concentration used in phenotypic tests. This can lead to isolates being classified as "susceptible" by phenotypic methods despite harboring a resistance-associated mutation.[9][16]
-
Technical Issues: this compound is a bacteriostatic agent and is unstable at 37°C, which can make culture-based MIC testing notoriously difficult and variable.[16]
-
Other Mechanisms: The strain may have other uncharacterized mutations that either suppress or enhance the effect of the embB mutation.
-
Assay Differences: Different phenotypic assays (e.g., solid agar (B569324) vs. broth microdilution) can yield slightly different results.[17]
It is crucial to use a combination of genotypic and phenotypic methods and to be aware of the limitations of each.[18]
Q9: What are the best practices for setting up an arabinosyltransferase inhibition assay to confirm the mechanism of action?
A cell-free arabinosyltransferase assay directly measures your compound's ability to inhibit the target enzyme. Key components and considerations include:
-
Enzyme Source: Overexpressed and purified EmbB protein.
-
Arabinose Donor: A radiolabeled precursor, typically decaprenyl-phosphoryl-D-[14C]-arabinose (DP[14C]A).[19]
-
Acceptor Substrate: A synthetic di-arabinoside acceptor analog can be used to initiate the transfer reaction.[19]
-
Reaction Analysis: The reaction products are typically separated using thin-layer chromatography (TLC), and the incorporation of the radiolabel is quantified by autoradiography.[19]
-
Controls: Include a no-drug control to measure baseline enzyme activity and an this compound control as a positive inhibitor.
Q10: Which M. tuberculosis strains should I include in my primary screening panel?
A robust screening panel should include:
-
Standard Susceptible Strain: M. tuberculosis H37Rv is the most common laboratory reference strain.[12]
-
Resistant Clinical Isolates: Include well-characterized strains with known embB mutations (e.g., Met306Ile, Met306Val) to directly assess the ability of your analogs to bypass common resistance mechanisms.[6]
-
Multi-Drug Resistant (MDR) Strains: Testing against MDR strains can reveal potential cross-resistance or synergistic effects with other drugs.
-
Other Mycobacterial Species: Including non-tuberculous mycobacteria (NTM) like M. abscessus or M. avium can help determine the spectrum of activity of your compounds.[1]
Section 4: Data & Protocols
This section contains quantitative data tables and generalized experimental protocols for reference.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Selected this compound Analogs Against M. tuberculosis H37Rv
| Compound | Modification Description | MIC (µg/mL) | Reference |
| This compound (EMB) | Parent Drug | 0.8 | [12] |
| Analog 7 | Symmetrical, cyclopentyl side chain | >100 | [12] |
| Analog 8 | Symmetrical, dimethyl side chain | 50 | [12] |
| Analog 2 | Side chain change (α-ethyl to α-methyl) | ~1.6 (estimated from % inhibition) | [1] |
| Analog 1 | Increased branching in side chain | >10 | [1] |
Table 2: Common embB Mutations and Associated this compound MIC Levels in Clinical Isolates
| Gene | Codon Change | Amino Acid Change | Typical MIC Range (µg/mL) | Reference |
| embB | ATG → ATA/ATC/ATT | Met306Ile | 10 - 20 | [6][11] |
| embB | ATG → GTG | Met306Val | 20 - 40 | [6][11] |
| embB | ATG → CTG | Met306Leu | ≥ 40 | [6][11] |
| embB | GGC → GAC | Gly406Asp | 6 - 14 | [10] |
| embB | CAG → CGG | Gln497Arg | 6 - 14 | [8][10] |
Experimental Protocols
Protocol 1: General Protocol for Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This protocol is a generalized guide and may require optimization.
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Culture M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC enrichment to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.
-
-
Plate Setup:
-
In a 96-well microplate, add 100 µL of sterile 7H9 broth to all wells.
-
Add 100 µL of the stock compound solution to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Reserve wells for a no-drug control (positive growth) and a no-bacteria control (negative growth).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the no-bacteria control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Seal the plate with a breathable seal or place it in a secondary container and incubate at 37°C for 5-7 days.
-
-
Development and Reading:
-
Prepare a fresh solution of Alamar Blue reagent and sterile 10% Tween 80.
-
Add 30 µL of the Alamar Blue mixture to each well.
-
Re-incubate the plate for 16-24 hours.
-
The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).
-
Protocol 2: General Protocol for Arabinosyltransferase (EmbB) Inhibition Assay
This protocol outlines a cell-free enzyme assay and requires specialized reagents.
-
Reagent Preparation:
-
Purify recombinant EmbB protein from an overexpression system.
-
Synthesize or procure the radiolabeled arabinose donor, decaprenyl-phosphoryl-D-[14C]-arabinose (DP[14C]A).
-
Synthesize or procure a suitable acceptor substrate (e.g., a synthetic di-arabinoside).
-
Prepare a reaction buffer (e.g., Tris-HCl with MgCl2 and a detergent like Triton X-100).
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the reaction buffer, a defined amount of purified EmbB protein, and the acceptor substrate.
-
Add the test compound (dissolved in DMSO) or DMSO alone (for the no-drug control) to the desired final concentration. Pre-incubate for 10-15 minutes at 37°C.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a defined amount of DP[14C]A.
-
Incubate the reaction at 37°C for a set time (e.g., 1-2 hours), determined during assay optimization.
-
-
Termination and Extraction:
-
Stop the reaction by adding a chloroform/methanol mixture.
-
Vortex and centrifuge to separate the phases. The radiolabeled product will be in the organic phase.
-
-
Analysis:
-
Spot the organic phase onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/water).
-
Expose the dried plate to a phosphor screen or X-ray film to visualize the radiolabeled product.
-
Quantify the spot intensity to determine the percentage of enzyme inhibition relative to the no-drug control.
-
Visualizations
Mechanism & Resistance Pathway
Caption: this compound's mechanism of action and key resistance pathways.
Experimental Workflow
Caption: A typical workflow for screening novel this compound analogs.
Logic Diagram for Data Interpretation
Caption: Logic for interpreting genotype vs. phenotype susceptibility results.
References
- 1. Synthesis and Antimycobacterial Assays of Some New this compound Analogs [mdpi.com]
- 2. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis [frontiersin.org]
- 4. This compound resistance of indigenous Mycobacterium tuberculosis isolated from human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedgrid.com [biomedgrid.com]
- 6. This compound resistance in Mycobacterium tuberculosis: critical role of embB mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of this compound-Resistant Mycobacterium tuberculosis Strains by Multiplex Allele-Specific PCR Assay Targeting embB306 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Mutations within the embB Gene in this compound-Susceptible Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evolution of high-level this compound-resistant tuberculosis through interacting mutations in decaprenylphosphoryl-β-d-arabinose biosynthetic and utilization pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound resistance in Mycobacterium tuberculosis: critical role of embB mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Evaluation of Novel this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and evaluation of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. dovepress.com [dovepress.com]
- 17. Frontiers | Detecting this compound Resistance in Mycobacterium tuberculosis Isolates in China: A Comparison Between Phenotypic Drug Susceptibility Testing Methods and DNA Sequencing of embAB [frontiersin.org]
- 18. aphl.org [aphl.org]
- 19. researchgate.net [researchgate.net]
Addressing the limitations of current Ethambutol delivery systems
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments related to novel Ethambutol (B1671381) (EMB) delivery systems.
Frequently Asked Questions (FAQs)
Q1: Why are new delivery systems for this compound necessary?
A1: Conventional this compound therapy for tuberculosis faces several significant limitations that novel delivery systems aim to address:
-
Severe Side Effects: The most notable side effect is optic neuritis, which can lead to blurred vision, red-green color blindness, and even irreversible blindness, particularly at high doses.[1][2][3] Other significant toxicities include peripheral neuropathy (numbness or pain in hands and feet), hepatotoxicity, and joint pain.[1][4]
-
Pharmacokinetic Challenges: this compound has a relatively short half-life of 3-4 hours and variable oral bioavailability of about 75-80%.[5][6][7] Factors such as advanced HIV disease can further decrease its absorption, potentially leading to sub-therapeutic drug levels.[8][9]
-
Drug Resistance: The emergence of drug-resistant Mycobacterium tuberculosis is a major threat to global tuberculosis control.[10][11] Resistance to this compound is primarily linked to mutations in the embB gene, which codes for the drug's target, arabinosyl transferase.[12][13]
Q2: How can novel drug delivery systems (DDS) like nanoparticles and liposomes overcome these limitations?
A2: Novel DDS can significantly improve the therapeutic profile of this compound:
-
Sustained and Controlled Release: Encapsulating this compound in carriers like nanoparticles or liposomes allows for a prolonged release profile.[14][15][16] This maintains the drug concentration within the therapeutic window for longer, potentially reducing dosing frequency and improving patient compliance.[17][18]
-
Targeted Delivery: These systems can be designed to target specific sites of infection, such as alveolar macrophages where mycobacteria reside.[19][20] This increases the drug concentration at the site of action while minimizing systemic exposure, thereby reducing the risk of off-target side effects like optic neuritis.[18]
-
Enhanced Bioavailability: By protecting the drug from degradation and improving its absorption, novel carriers can enhance the overall bioavailability of this compound.[21][22]
Q3: What is the primary mechanism of this compound resistance?
A3: this compound is a bacteriostatic agent that inhibits the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall.[5][23] It does this by targeting the enzyme arabinosyl transferase, which is encoded by the embCAB operon.[12] The most common mechanism of resistance involves mutations in the embB gene, particularly at codon 306.[12][13] These mutations alter the structure of the arabinosyl transferase enzyme, preventing this compound from binding effectively and allowing cell wall synthesis to continue.[13]
Troubleshooting Guides
Nanoparticle-Based Systems (Polymeric, SLNs, etc.)
Q1: My nanoparticles are too large, show a high polydispersity index (PDI), or are aggregating. What are the likely causes and solutions?
A1: Large particle size and aggregation are common issues. Consider the following:
-
Stirring/Homogenization Speed: For some methods, excessive stirring speeds can lead to polymer self-aggregation and larger particles.[14][24] Conversely, insufficient energy during homogenization may fail to break down particles effectively. Optimize the speed and duration of your process.
-
Polymer/Surfactant Concentration: High polymer concentrations can lead to increased viscosity and larger particles. Too little surfactant may not be sufficient to stabilize the newly formed nanoparticles, causing them to aggregate. Systematically vary these concentrations to find the optimal ratio.
-
Solvent/Anti-Solvent Addition Rate: In nanoprecipitation or desolvation methods, a rapid addition rate can lead to uncontrolled crystal growth and larger, more polydisperse particles. A slower, controlled addition rate is generally preferred.
-
Zeta Potential: A low zeta potential (close to 0 mV) indicates low surface charge and a higher tendency for particles to aggregate. If your zeta potential is low, consider adding a charged surfactant or modifying the surface chemistry to increase electrostatic repulsion. An optimized formulation showed a zeta potential of -25.2 mV.[17]
Q2: My drug entrapment efficiency (EE%) is consistently low. How can I improve it?
A2: Low EE% is a frequent challenge. Key factors to investigate include:
-
Drug-Polymer Ratio: The ratio of drug to polymer is critical. Studies have shown that increasing the drug-to-polymer ratio can sometimes lead to a decrease in entrapment efficiency.[14] Experiment with different ratios to find the sweet spot for your specific drug and polymer combination.
-
Drug Solubility: If the drug is highly soluble in the external aqueous phase (for O/W or W/O/W emulsions), it can easily partition out of the nanoparticles during formation.[17][18] Consider adjusting the pH of the aqueous phase to decrease the drug's solubility or using a different solvent system.
-
Method of Preparation: The chosen method significantly impacts EE%. For hydrophilic drugs like this compound, a double-emulsion solvent evaporation technique (W/O/W) is often used to improve entrapment.[17][18]
-
Purification Step: Drug loss can occur during purification (e.g., centrifugation, dialysis). Optimize centrifugation speed and time to pellet nanoparticles effectively without causing loosely bound drug to leach out.
Q3: I'm observing a high initial "burst release" of the drug, followed by a very slow release. How can I achieve a more linear, sustained release?
A3: A burst release is often caused by drug molecules that are weakly bound or adsorbed to the nanoparticle surface.
-
Washing/Purification: Ensure your purification process is thorough. Multiple washing steps (resuspending the nanoparticle pellet in fresh medium and re-centrifuging) can remove most of the surface-adsorbed drug.
-
Polymer Properties: The type of polymer and its degradation rate are fundamental to the release profile. A slower-degrading polymer or a polymer with a more crystalline structure can provide a more sustained release.
-
Particle Size and Density: Smaller particles have a larger surface-area-to-volume ratio, which can contribute to a faster initial release. A denser, less porous nanoparticle matrix will slow the diffusion of the drug.
Liposome (B1194612) and Niosome-Based Systems
Q1: My encapsulation efficiency (EE%) for this compound in liposomes/niosomes is poor. What should I investigate?
A1: For hydrophilic drugs like this compound, EE% can be challenging.
-
Lipid Composition: The choice of lipids and the inclusion of cholesterol are crucial for vesicle stability and drug retention. Cholesterol is known to increase the rigidity and stability of the liposomal membrane.[25][26] Formulations using sphingomyelin (B164518) and cholesterol have shown high encapsulation efficiency (76-92%) for this compound.[15][16]
-
Hydration Medium: Encapsulation of a hydrophilic drug occurs by trapping the aqueous medium in which the lipids are hydrated. Therefore, the drug should be dissolved in this hydration buffer. The volume of this buffer can influence the final EE%.
-
Preparation Method: The thin-film hydration method is common, but other techniques like reverse-phase evaporation may yield higher encapsulation for hydrophilic drugs.[25][27] Ensure the lipid film is completely hydrated and that the energy input during sonication or extrusion is sufficient to form vesicles without disrupting them.
-
Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can saturate the capacity of the vesicles. Optimizing this ratio is key; one successful formulation used a drug-to-lipid molar ratio of 1:3.[15]
Q2: The prepared vesicles are not stable and are leaking the drug upon storage. How can I improve formulation stability?
A2: Vesicle stability is critical for shelf-life and in vivo performance.
-
Cholesterol Content: Cholesterol is a key stabilizing agent. It modulates the fluidity of the lipid bilayer, reducing permeability and drug leakage.[25] The optimal amount needs to be determined experimentally, as too much cholesterol can also be detrimental.
-
Surface Charge: Neutral or negatively charged vesicles tend to be more stable than positively charged ones, which can aggregate.[25][27] Including a charged lipid (e.g., dicetyl phosphate (B84403) for a negative charge) can improve stability through electrostatic repulsion.
-
Storage Conditions: Liposomes should be stored at refrigerated temperatures (e.g., 4°C) and protected from light. Freezing and thawing cycles should be avoided unless a suitable cryoprotectant is used, as they can disrupt the vesicle structure.
-
Zeta Potential: As with nanoparticles, a higher absolute zeta potential value indicates greater stability against aggregation. Values ranging from -5.56 to -25.6 mV have been reported for stable formulations.[14][24]
Quantitative Data Summary
The tables below summarize key quantitative data from various studies on novel this compound delivery systems.
Table 1: Nanoparticle-Based this compound Formulations
| Delivery System Type | Polymer/Lipid | Method | Particle Size (nm) | Entrapment Efficiency (%) | 24h Release (%) | Reference |
| Albumin Nanoparticles | Bovine Serum Albumin | Desolvation | 192 - 605 | 34 - 75.7 | ~79 | [24] |
| Polymeric Nanoparticles | Eudragit RS-100/RL-100 | Double Emulsion (W/O/W) | 136.1 | 73.3 | ~79 | [17] |
| Nanostructured Lipid Carriers (NLCs) | Solid & Liquid Lipids | Hot Homogenization | < 100 | > 98 | Not Reported | |
| Solid Lipid Nanoparticles (SLNs) | Not Specified | Hot Homogenization | < 100 | > 98 | Not Reported | [28] |
| Graphene Oxide | Graphene Oxide | Adsorption | Not Applicable | Not Reported | Sustained over 25h | [21][29] |
Table 2: Liposome/Niosome-Based this compound Formulations
| Delivery System Type | Key Components | Method | Vesicle Size (nm) | Encapsulation Efficiency (%) | 24h Release (%) | Reference |
| Liposomes | Sphingomyelin, Cholesterol | Extrusion | 125 - 145 | 76 - 92 | < 10 (without serum) | [15][16] |
| Niosomes | Span 60/85, Cholesterol | Thin Film Hydration | Nano-range | 12.2 - 25.8 | Biphasic Profile | [25][27] |
Experimental Protocols
Protocol 1: Preparation of Polymeric Nanoparticles (Double Emulsion W/O/W)
This protocol is adapted from the double-emulsion solvent evaporation/diffusion technique used for encapsulating hydrophilic drugs like this compound.[17][18]
-
Prepare Internal Aqueous Phase (W1): Dissolve a known amount of this compound in a small volume of deionized water or buffer.
-
Prepare Organic Phase (O): Dissolve the polymer (e.g., Eudragit RS-100) in a water-immiscible organic solvent (e.g., dichloromethane).
-
Form Primary Emulsion (W1/O): Add the internal aqueous phase (W1) to the organic phase (O) and sonicate or homogenize at high speed to form a fine water-in-oil emulsion.
-
Prepare External Aqueous Phase (W2): Prepare a solution of a surfactant (e.g., polyvinyl alcohol - PVA) in a larger volume of deionized water.
-
Form Double Emulsion (W1/O/W2): Add the primary emulsion (W1/O) to the external aqueous phase (W2) under continuous stirring or homogenization.
-
Solvent Evaporation: Stir the resulting double emulsion at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes). Wash the pellet by resuspending in deionized water and re-centrifuging two to three times to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the final nanoparticle pellet for long-term storage, often using a cryoprotectant.
Protocol 2: Preparation of Liposomes (Thin Film Hydration)
This protocol is a standard method for preparing multilamellar vesicles (MLVs), which can then be downsized.[15][27]
-
Lipid Dissolution: Dissolve the lipids (e.g., sphingomyelin and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will deposit a thin, dry lipid film on the inner wall of the flask. Ensure the film is completely dry by keeping it under vacuum for at least 1-2 hours.
-
Hydration: Add the aqueous phase (e.g., buffer containing the dissolved this compound) to the flask. Agitate the flask by hand or on a vortex mixer. The temperature of the hydration buffer should be above the phase transition temperature of the lipids used.
-
Vesicle Formation: The agitation will cause the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs).
-
Sizing (Optional but Recommended): To obtain smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated (probe or bath) or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated this compound by dialysis against a fresh buffer or by size exclusion chromatography.
Protocol 3: Determination of Entrapment/Encapsulation Efficiency (EE%)
-
Separate Nanoparticles/Liposomes from Free Drug: After preparing the formulation, centrifuge the suspension at high speed to pellet the vesicles/particles.
-
Quantify Free Drug: Carefully collect the supernatant, which contains the unencapsulated drug. Measure the concentration of this compound in the supernatant using a validated analytical method like UV-Vis spectrophotometry or HPLC.[30][31]
-
Calculate EE%: Use the following formula to calculate the entrapment efficiency:
EE% = ( (Total Drug Amount - Free Drug Amount) / Total Drug Amount ) * 100
Protocol 4: In Vitro Drug Release Study (Dialysis Bag Method)
This method is widely used to assess the release profile of a drug from a nanocarrier.[28]
-
Preparation: Place a known amount of the this compound-loaded nanoparticle/liposome suspension into a dialysis bag with a specific molecular weight cut-off (MWCO, e.g., 10-12 kDa) that allows free drug to pass through but retains the carrier.
-
Setup: Suspend the sealed dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4), which acts as a sink. The entire setup should be kept at a constant temperature (e.g., 37°C) with continuous, gentle stirring.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Sink Condition Maintenance: Immediately after each withdrawal, replace the volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantification: Analyze the amount of this compound in the collected samples using a suitable analytical technique (UV-Vis or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the release profile.
Visualizations
Caption: Limitations of conventional this compound and advantages of novel systems.
Caption: General experimental workflow for nanoparticle/liposome development.
Caption: this compound's mechanism of action and the primary pathway to resistance.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 3. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C10H24N2O2 | CID 14052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Decreased Bioavailability of Rifampin and Other Antituberculosis Drugs in Patients with Advanced Human Immunodeficiency Virus Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. chinagene.cn [chinagene.cn]
- 11. Progress on mechanism of this compound resistance in Mycobacterium Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound resistance in Mycobacterium tuberculosis: critical role of embB mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Characterization and Drug Release Studies of this compound-Loaded Nanoparticles for Pulmonary Delivery | Bentham Science [benthamscience.com]
- 15. Development of a Liposome Formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a liposome formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijirt.org [ijirt.org]
- 19. NOVEL DRUG DELIVERY SYSTEMS: DESIRED FEAT FOR TUBERCULOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel drug delivery systems and significance in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. ijsred.com [ijsred.com]
- 23. biomedgrid.com [biomedgrid.com]
- 24. benthamdirect.com [benthamdirect.com]
- 25. tandfonline.com [tandfonline.com]
- 26. jptcp.com [jptcp.com]
- 27. Niosomal encapsulation of this compound hydrochloride for increasing its efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Novel Anti-Tuberculosis Nanodelivery Formulation of this compound with Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Nano-Formulation of this compound with Multifunctional Graphene Oxide and Magnetic Nanoparticles Retains Its Anti-Tubercular Activity with Prospects of Improving Chemotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Refinement of Ethambutol synthesis to improve yield and purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Ethambutol (B1671381) to improve yield and purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method for synthesizing this compound involves the direct condensation of S-(+)-2-amino-1-butanol with 1,2-dichloroethane (B1671644).[1][2] This reaction is typically followed by neutralization and crystallization to obtain this compound, often as the dihydrochloride (B599025) salt.[1][3]
Q2: What are the key starting materials for this compound synthesis?
The primary starting materials are S-(+)-2-amino-1-butanol and 1,2-dichloroethane.[1][2] The stereochemistry of the aminobutanol (B45853) is crucial as the (S,S)-enantiomer of this compound is the therapeutically active form.[4]
Q3: What is the active stereoisomer of this compound and why is it important?
The (S,S)-enantiomer of this compound is the active tuberculostatic agent.[4] It is reported to be 200-500 times more potent than its (R,R)-enantiomer. Therefore, using the optically pure S-(+)-2-amino-1-butanol is essential for the synthesis of the effective drug.
Q4: What are the common impurities found in this compound synthesis?
Common impurities can include the inactive (R,R)-enantiomer, the meso stereoisomer, N-dealkylated species, and unreacted starting materials.[5] Other process-related impurities may arise from side reactions or degradation.[6] For instance, dl-1-amino-2-butanol can be an impurity in the starting material, but it is typically removed during the resolution process.[3]
Q5: How can the purity of this compound be improved?
Several strategies can be employed to enhance purity:
-
Use of high-purity starting materials: Starting with S-(+)-2-amino-1-butanol with a high specific rotation is beneficial.[1]
-
Control of reaction conditions: Maintaining anhydrous conditions during the reaction is crucial, as water can lead to side products.[1]
-
Optimized workup and crystallization: Proper pH control during the formation of the hydrochloride salt and the use of appropriate solvents, such as ethanol (B145695), for crystallization are key to isolating a pure product.[1][7]
-
Resolution of intermediates: The resolution of dl-2-amino-1-butanol using L(+)-tartaric acid is a critical step to ensure the stereochemical purity of the precursor.[3]
Q6: What are the typical yields for this compound synthesis?
Yields can vary significantly depending on the specific process. Some older methods report lower yields, while more refined, patented processes claim yields of over 80% for the final this compound hydrochloride product.[1][7] A multi-step synthesis starting from a chiral butanediol (B1596017) reported an overall yield of 53%.[4]
Part 2: Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis.
Problem: Low Yield of this compound
| Possible Cause | Suggested Solution |
| 1. Sub-optimal Reaction Temperature | The reaction temperature for the condensation of S-(+)-2-amino-1-butanol and 1,2-dichloroethane is typically in the range of 100-140°C.[1] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side reactions. Monitor and control the temperature closely. |
| 2. Incorrect Molar Ratio of Reactants | An excess of S-(+)-2-amino-1-butanol is generally used. A molar ratio of S-(+)-2-amino-1-butanol to 1,2-dichloroethane of 9:1 to 10:1 has been reported to give good results.[1] |
| 3. Presence of Water in the Reaction Mixture | The reaction should be carried out under anhydrous conditions. The water content in the reaction solution should be less than 3 wt%.[1] Ensure all reactants and solvents are dry. |
| 4. Inefficient Neutralization/Purification | Traditionally, NaOH is used for neutralization, which can be corrosive and lead to lower yields.[2] An alternative is to directly form the hydrochloride salt by adding an alcoholic solution of HCl, which can improve yield and purity.[1] |
Problem: High Levels of Impurities
| Possible Cause | Suggested Solution |
| 1. Incomplete Reaction | Ensure the reaction is run for a sufficient amount of time (e.g., 2-5 hours as reported in some methods) at the optimal temperature to drive it to completion.[1] Monitor the reaction progress using a suitable analytical technique like TLC or HPLC. |
| 2. Side Reactions | Side reactions can be minimized by controlling the reaction temperature and using the correct stoichiometry of reactants. The formation of by-products can also be influenced by the presence of impurities in the starting materials. |
| 3. Inadequate Purification of Starting Materials or Final Product | Ensure the S-(+)-2-amino-1-butanol used has high optical purity. The final product, this compound hydrochloride, should be purified by recrystallization from a suitable solvent like ethanol to remove unreacted starting materials and by-products.[1] |
Problem: Difficulty in Isolating the Final Product
| Possible Cause | Suggested Solution |
| 1. Improper pH Adjustment During Workup | When forming the dihydrochloride salt, the pH should be carefully controlled. A pH range of 3-3.5 has been found to be effective for the crystallization of this compound hydrochloride from an ethanol solution.[1][7] |
| 2. Incorrect Solvent Used for Crystallization | Ethanol or n-butanol are commonly used for the crystallization of this compound hydrochloride.[1] The choice of solvent and the cooling rate can significantly impact the crystal size and purity. |
Part 3: Experimental Protocols
Protocol 1: Classical Synthesis of this compound
This protocol is a general representation of the classical synthesis approach.
-
Reaction Setup: In a reaction vessel, combine S-(+)-2-amino-1-butanol and 1,2-dichloroethane.
-
Condensation: Heat the mixture, typically to around 130°C, and maintain the temperature for several hours.[2]
-
Neutralization: After the reaction is complete, cool the mixture and neutralize the generated HCl with an aqueous solution of sodium hydroxide.
-
Extraction: Extract the this compound base with a suitable organic solvent.
-
Salt Formation: Treat the organic extract with hydrochloric acid to precipitate this compound dihydrochloride.
-
Isolation and Purification: Filter the precipitate, wash it with a suitable solvent, and dry it. Recrystallize if necessary to improve purity.
Protocol 2: Improved Synthesis of this compound Hydrochloride with Higher Purity and Yield
This protocol is based on a refined method described in a patent to improve yield and purity.[1][7]
-
Reaction Setup: In a three-necked flask, add S-(+)-2-amino-1-butanol (with a specific rotation of +9.3° to +10.9°). Heat to 110°C with stirring.
-
Addition of 1,2-dichloroethane: Slowly add 1,2-dichloroethane over 2 hours, maintaining the temperature between 110°C and 140°C. The molar ratio of aminobutanol to dichloroethane should be approximately 9.36:1.
-
Reaction: Maintain the temperature in the range of 110-140°C for an additional 3 hours after the addition is complete.
-
Workup: Cool the reaction mixture to 70°C and add absolute ethanol.
-
Salt Formation: Slowly cool the solution to about 30°C and add a 30% solution of HCl in ethanol dropwise to adjust the pH to 3-3.5.
-
Crystallization and Isolation: Slowly cool the mixture to 8-10°C to allow for crystallization. Filter the resulting solid, which is this compound hydrochloride.
-
Recovery of Unreacted Starting Material: The unreacted S-(+)-2-amino-1-butanol can be recovered from the mother liquor by distillation under reduced pressure.
Part 4: Data Summary
Table 1: Comparison of this compound Synthesis Parameters and Outcomes
| Method | Key Reactants | Reaction Conditions | Reported Yield | Reported Purity | Reference |
| Classical Method | S-(+)-2-amino-1-butanol, 1,2-dichloroethane | High temperature (e.g., 130°C), NaOH neutralization | Generally lower | Variable | [2] |
| Improved Patented Method | S-(+)-2-amino-1-butanol, 1,2-dichloroethane | 110-140°C, anhydrous, direct HCl/ethanol addition | 80-81% | 99.8% | [1][7] |
| Multi-step from Chiral Diol | (R)-butane-1,2-diol | 6 steps | 53% (overall) | 98% (enantiomeric purity) | [4] |
| Synthesis and Resolution | 1-butene, chlorine, acetonitrile, L-(+)-tartaric acid | Multi-step process | 81.3% (final step) | Optically pure intermediates | [8] |
Part 5: Visualizations
Caption: General Workflow for the Improved Synthesis of this compound Hydrochloride.
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
References
- 1. CN108218724B - Method for synthesizing this compound hydrochloride - Google Patents [patents.google.com]
- 2. CN111848418B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 3. US3944618A - Synthesis of this compound - Google Patents [patents.google.com]
- 4. acgpubs.org [acgpubs.org]
- 5. veeprho.com [veeprho.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. This compound hydrochloride synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 8. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
Technical Support Center: Mitigating Off-Target Effects of Ethambutol in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of Ethambutol in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in cellular models?
A1: The most predominantly reported off-target effect of this compound in cellular models is cytotoxicity towards retinal cells, including retinal ganglion cells (RGCs) and retinal pigment epithelium (RPE) cells.[1][2][3] This can manifest as decreased cell viability, apoptosis (programmed cell death), and cellular dysfunction.[1][4]
Q2: What are the known molecular mechanisms behind this compound's off-target toxicity?
A2: Several mechanisms have been identified:
-
Mitochondrial Dysfunction: this compound can impair mitochondrial function, leading to a decrease in cellular energy production and an increase in reactive oxygen species (ROS).[5][6] This is considered a key factor in the drug's toxicity.
-
PKCδ Signaling Pathway Activation: this compound has been shown to activate the Protein Kinase C delta (PKCδ) signaling pathway, which can trigger apoptosis and other cytotoxic effects in retinal cells.[1][7][8]
-
Excitotoxicity: In retinal ganglion cells, this compound can render the cells more sensitive to normally tolerated levels of extracellular glutamate, leading to an excitotoxic pathway of cell death.[2][9][10]
-
Zinc Chelation and Lysosomal Membrane Permeabilization: this compound's ability to chelate metals, particularly zinc, can lead to the accumulation of zinc in lysosomes, causing lysosomal membrane permeabilization and subsequent cell death.[11][12]
-
Autophagy Dysregulation: The drug can induce impaired autophagic flux, leading to the accumulation of autophagosomes and contributing to apoptosis in retinal neuronal cells.[1]
Q3: What are some general strategies to mitigate this compound's off-target effects in my cell culture experiments?
A3: Here are a few strategies to consider:
-
Co-administration of Antioxidants: Supplementing your cell culture media with antioxidants like Coenzyme Q10 has been shown to be protective against this compound-induced toxicity.[13][14][15][16]
-
Inhibition of Specific Signaling Pathways: Using inhibitors for pathways implicated in this compound's toxicity, such as the PKCδ inhibitor Rottlerin, can reduce apoptosis.[1][7][8]
-
Metal Ion Supplementation: Given this compound's chelating properties, supplementing the media with zinc may help to counteract its toxic effects, although this should be done with careful dose-response testing.[17][18][19]
-
Dose and Time Optimization: Use the lowest effective concentration of this compound for the shortest possible duration to minimize off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.[1]
Troubleshooting Guides
Problem 1: Significant decrease in cell viability after this compound treatment.
Possible Cause: The concentration of this compound is too high for your specific cell type, leading to excessive cytotoxicity.
Suggested Solution:
-
Perform a Dose-Response Analysis: Culture your cells with a range of this compound concentrations (e.g., from sub-micromolar to millimolar) for a fixed time point (e.g., 24 or 48 hours).
-
Assess Cell Viability: Use a standard cell viability assay, such as the MTT assay, to determine the IC50 value (the concentration at which 50% of cells are non-viable).
-
Select an Appropriate Concentration: For your experiments, choose a concentration that shows a clear on-target effect with minimal impact on overall cell viability, if possible. For example, in RGC-5 cells, significant viability reduction was observed at 3 mM and 4 mM concentrations.[1]
Problem 2: Increased apoptosis observed even at low this compound concentrations.
Possible Cause: Your cells are particularly sensitive to this compound-induced apoptotic pathways.
Suggested Solution:
-
Co-treatment with a PKCδ Inhibitor: Based on published data, the PKCδ pathway is a key mediator of this compound-induced apoptosis.[1][7][8] Co-treat your cells with this compound and a specific PKCδ inhibitor, such as Rottlerin.
-
Optimize Inhibitor Concentration: Perform a dose-response experiment with the inhibitor in the presence of a fixed concentration of this compound to find the optimal protective concentration. For instance, 1 µM Rottlerin has been shown to significantly reduce this compound-induced apoptosis in RGC-5 cells.[1]
Problem 3: Suspected mitochondrial dysfunction as a primary off-target effect.
Possible Cause: this compound is directly impacting the mitochondrial respiratory chain in your cellular model.
Suggested Solution:
-
Supplement with Coenzyme Q10: Coenzyme Q10 is a vital component of the electron transport chain and a potent antioxidant.[13][14][15][16] Supplement your cell culture medium with Coenzyme Q10 prior to and during this compound treatment.
-
Determine Optimal CoQ10 Concentration: Test a range of Coenzyme Q10 concentrations to find the most effective dose for mitigating mitochondrial dysfunction in your specific cell line. A study in mice demonstrated that a 100 mg/kg dose of CoQ10 was protective.[13][14][16]
-
Assess Mitochondrial Function: Directly measure parameters of mitochondrial health, such as mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) or oxygen consumption rates (e.g., using a Seahorse analyzer), to confirm the protective effect of Coenzyme Q10.
Quantitative Data Summary
Table 1: Effect of this compound on Retinal Ganglion Cell (RGC-5) Viability
| This compound Concentration | Cell Viability (% of Control) |
| 2 mM | 95.3 ± 0.56% |
| 3 mM | 72.0 ± 0.65% |
| 4 mM | 42.1 ± 0.8% |
| Data from an MTT assay on RGC-5 cells.[1] |
Table 2: Protective Effect of Coenzyme Q10 on this compound-Induced Retinal Ganglion Cell (RGC) Loss in a Mouse Model
| Treatment Group | RGC Density (cells per 500 µm field) |
| This compound (25 mg/kg) | 33.5 ± 6.3 |
| This compound (25 mg/kg) + Coenzyme Q10 (100 mg/kg) | 47.2 ± 10.6 |
| Data from a randomised controlled trial in mice.[13][14][16] |
Table 3: Effect of PKCδ Inhibitor (Rottlerin) on this compound-Induced Apoptosis in RGC-5 Cells
| Treatment Group | Apoptotic Cells (%) |
| This compound (24h) | 55.9% |
| This compound + 1 µM Rottlerin (24h) | 19.23% |
| Data from flow cytometry analysis of RGC-5 cells.[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed your cells (e.g., ARPE-19 or RGC-5) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in your complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Protocol 2: Mitigation of this compound-Induced Apoptosis with a PKCδ Inhibitor
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the PKCδ inhibitor (e.g., Rottlerin) for 1-2 hours before adding this compound.
-
This compound Co-treatment: Add this compound at a pre-determined concentration (that induces significant apoptosis) to the wells already containing the inhibitor.
-
Incubation: Incubate for the desired time period.
-
Apoptosis Assessment: Analyze the cells for apoptosis using a preferred method, such as:
-
Annexin V/Propidium Iodide (PI) Staining: Use a commercially available kit and analyze by flow cytometry.
-
TUNEL Assay: Follow the manufacturer's protocol for detecting DNA fragmentation.
-
Caspase-3/7 Activity Assay: Use a luminescent or fluorescent assay to measure caspase activity.
-
Visualizations
References
- 1. This compound induces impaired autophagic flux and apoptosis in the rat retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is toxic to retinal ganglion cells via an excitotoxic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces PKC-dependent cytotoxic and antiproliferative effects on human retinal pigment cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.unair.ac.id [repository.unair.ac.id]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. This compound-induced optic neuropathy linked to OPA1 mutation and mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKCδ-dependent signaling mediates this compound-induced toxic effects on human retinal pigment cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKCδ-dependent signaling mediates this compound-induced toxic effects on human retinal pigment cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. farma.facmed.unam.mx [farma.facmed.unam.mx]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. This compound-induced toxicity is mediated by zinc and lysosomal membrane permeabilization in cultured retinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Protective Role of Coenzyme Q10 in this compound-Induced Retinal Ganglion Cell Toxicity: A Randomised Controlled Trial in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Can coenzyme Q10 have a protective role in this compound-induced retinal ganglion cell toxicity | Eye News [eyenews.uk.com]
- 17. This compound toxicity: Expert panel consensus for the primary prevention, diagnosis and management of this compound-induced optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
The Battle Against Drug-Resistant Tuberculosis: A Comparative Analysis of Ethambutol and Its Successors
For Immediate Release
In the persistent global fight against multidrug-resistant tuberculosis (MDR-TB), the quest for more effective therapeutics is paramount. This guide offers a detailed comparative analysis of the cornerstone anti-TB drug, Ethambutol, and a new generation of its analogs and other novel compounds. Designed for researchers, scientists, and drug development professionals, this publication provides a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and the experimental rigor behind these findings.
Executive Summary
This compound has long been a first-line defense against Mycobacterium tuberculosis. Its primary mode of action is the inhibition of arabinosyl transferases, enzymes crucial for the synthesis of the mycobacterial cell wall.[1][2][] However, the rise of MDR-TB, often associated with mutations in the embB gene, has diminished its efficacy and spurred the development of novel compounds that can circumvent these resistance mechanisms.[4][5] This guide delves into the preclinical and clinical data of promising new drug candidates, including SQ109, benzothiazinones (e.g., BTZ043, PBTZ169), and Telacebec (Q203), offering a side-by-side comparison of their performance against MDR-TB strains.
Mechanism of Action: A Shift in Strategy
While this compound targets the synthesis of arabinogalactan, a key component of the mycobacterial cell wall, its novel counterparts employ diverse and innovative strategies to combat the resilient pathogen.[2][][6]
This compound: This bacteriostatic agent specifically inhibits the EmbCAB arabinosyl transferases, disrupting the formation of the mycolyl-arabinogalactan-peptidoglycan complex and increasing the permeability of the cell wall.[1][]
SQ109: This 1,2-ethylenediamine analog, though initially derived from this compound, exhibits a multi-pronged attack.[7] It is believed to primarily inhibit the MmpL3 transporter, which is essential for mycolic acid transport.[7][8][9] Additionally, SQ109 disrupts the proton motive force, inhibits menaquinone biosynthesis, and affects peptidoglycan synthesis.[8][9] Importantly, it is active against some this compound-resistant strains.[7]
Benzothiazinones (BTZ043, PBTZ169): This potent class of drugs, including BTZ043 and its clinical successor PBTZ169, targets the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[10][11][12] DprE1 is a critical enzyme in the arabinan (B1173331) biosynthesis pathway.[10][13] By covalently inhibiting DprE1, these compounds effectively block the formation of the mycobacterial cell wall.[11]
Telacebec (Q203): This first-in-class imidazopyridine amide takes a different approach by targeting the cytochrome bc1 complex (QcrB) of the electron transport chain.[14][15] This inhibition disrupts ATP synthesis, effectively starving the bacteria of energy.[14][15][16] Telacebec has demonstrated potent activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis.[14][16]
Comparative In Vitro Efficacy
The in vitro potency of a drug is a critical early indicator of its potential clinical utility. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for this compound and its novel analogs against drug-susceptible and multidrug-resistant M. tuberculosis strains.
| Compound | Target | MIC against H37Rv (μg/mL) | MIC against MDR-TB strains (μg/mL) |
| This compound | EmbCAB | 0.5 - 2.0 | 2.0 - >128 |
| SQ109 | MmpL3, etc. | 0.1 - 0.8 | 0.1 - 1.6 |
| BTZ043 | DprE1 | 0.001 - 0.0023 | 0.001 - 0.0023 |
| Telacebec (Q203) | Cytochrome bc1 | 0.0027 (nM) | 0.0027 (nM) |
Note: MIC values can vary depending on the specific strain and the assay conditions. The values presented are a representative range based on published data.[7][10][17][18]
In Vivo Performance: Preclinical Models
Successful in vitro activity must translate to efficacy in a living organism. Animal models, primarily mice, are crucial for evaluating the in vivo potential of new drug candidates. These studies assess the ability of a compound to reduce the bacterial load in key organs, such as the lungs and spleen.
| Compound | Animal Model | Key Findings |
| This compound | Mouse | Bacteriostatic activity, used in combination to prevent resistance. |
| SQ109 | Mouse | Reduces bacterial load in lungs and spleen, synergistic with other TB drugs. |
| BTZ043/PBTZ169 | Mouse | Potent bactericidal activity, effective against acute and chronic infections. |
| Telacebec (Q203) | Mouse | Significant reduction in bacterial load, comparable to first-line drugs.[16] Good synergy with bedaquiline.[14] |
Experimental Protocols
The reliability of the presented data is contingent upon the robustness of the experimental methodologies. Below are detailed protocols for key experiments cited in the evaluation of these anti-tubercular agents.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent against M. tuberculosis.
Protocol:
-
Bacterial Culture: M. tuberculosis strains (e.g., H37Rv for drug-susceptible testing or clinical MDR isolates) are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).[19]
-
Drug Dilution: Test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[19]
-
Incubation: Plates are sealed and incubated at 37°C for 7-14 days.[20][21]
-
Result Interpretation: The MIC is determined as the lowest drug concentration that prevents a color change (e.g., from blue to pink with Alamar Blue) or visible turbidity, indicating inhibition of bacterial growth.[21]
In Vivo Efficacy in a Mouse Model of Tuberculosis
The murine model of chronic tuberculosis is widely used to assess the bactericidal or bacteriostatic activity of new drug candidates.
Protocol:
-
Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv or a clinical MDR strain.
-
Treatment: After a chronic infection is established (typically 4-6 weeks), mice are treated with the test compound, a standard-of-care drug (e.g., this compound), or a vehicle control for a specified duration (e.g., 4-8 weeks).
-
Organ Harvest: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed.
-
Bacterial Load Determination: The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar (B569324) plates.
-
CFU Counting: After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFU) is counted, and the bacterial load per organ is calculated. Efficacy is determined by the log10 reduction in CFU compared to the untreated control group.
Cytotoxicity Assays
Assessing the toxicity of new compounds to mammalian cells is a critical step in drug development to ensure a favorable safety profile.
Protocol (e.g., using MTT or resazurin-based assays):
-
Cell Culture: A suitable mammalian cell line (e.g., Vero, HepG2, or primary macrophages) is cultured in 96-well plates.[22][23]
-
Compound Exposure: The cells are exposed to serial dilutions of the test compound for a specified period (e.g., 24-72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT or resazurin) is added to each well.[22][24] Metabolically active cells convert the reagent into a colored product.
-
Quantification: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated. The selectivity index (SI), the ratio of CC50 to MIC, is often used to estimate the therapeutic window of the compound.
Conclusion and Future Directions
The landscape of anti-tuberculosis drug discovery is vibrant, with several promising candidates progressing through the development pipeline. While this compound remains a valuable component of combination therapy, its limitations in the face of growing resistance underscore the urgent need for novel agents. Analogs like SQ109 and entirely new classes of drugs such as the benzothiazinones and Telacebec offer innovative mechanisms of action and potent activity against MDR-TB.
The data presented in this guide highlight the significant potential of these novel compounds to transform the treatment of tuberculosis. Continued research and clinical evaluation are essential to fully realize their promise and to develop shorter, safer, and more effective regimens to combat this devastating disease. The scientific community must continue to embrace a multi-faceted approach, targeting diverse bacterial pathways to stay ahead of the evolutionary curve of Mycobacterium tuberculosis.
References
- 1. Synthesis and Antimycobacterial Assays of Some New this compound Analogs [mdpi.com]
- 2. Design, Synthesis and Evaluation of Novel this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Resistance Mechanisms in Mycobacterium tuberculosis [mdpi.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Telacebec (Q203) | Qurient [qurient.com]
- 15. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. selleckchem.com [selleckchem.com]
- 19. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
Revolutionizing Tuberculosis Treatment: A Comparative Guide to Ethambutol in Combination with Novel Drug Candidates
For Immediate Release
In the ongoing battle against tuberculosis (TB), a global health threat, researchers are tirelessly exploring novel drug regimens to enhance treatment efficacy, shorten duration, and combat the rise of drug-resistant strains. This guide provides a comprehensive comparison of the performance of the first-line anti-TB drug Ethambutol when used in combination with promising new drug candidates: Bedaquiline, Pretomanid, and Delamanid. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to inform future research and clinical trial design.
Executive Summary
This compound, a cornerstone of TB therapy, functions by inhibiting the synthesis of the mycobacterial cell wall.[1] While effective in combination with other first-line drugs, the emergence of multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) necessitates the exploration of novel synergistic combinations. This guide delves into the preclinical evidence for combining this compound with Bedaquiline, Pretomanid, and Delamanid, presenting available in vitro and in vivo data to validate their combined efficacy.
Mechanism of Action: A Synergistic Approach
This compound's primary mechanism of action involves the inhibition of arabinosyl transferases, enzymes crucial for the synthesis of arabinogalactan, a key component of the Mycobacterium tuberculosis cell wall. This disruption leads to increased cell wall permeability, potentially enhancing the activity of other co-administered drugs. The new drug candidates featured in this guide employ distinct mechanisms, creating a multi-pronged attack on the tubercle bacillus.
-
Bedaquiline: A diarylquinoline that inhibits mycobacterial ATP synthase, depleting the cell's energy supply.[2]
-
Pretomanid: A nitroimidazooxazine that inhibits the synthesis of mycolic acids, another critical cell wall component, and also releases reactive nitrogen species.[3]
-
Delamanid: A nitro-dihydro-imidazooxazole that also inhibits mycolic acid synthesis.[3]
The combination of this compound's cell wall disruption with the unique mechanisms of these new agents holds the promise of synergistic or additive effects, leading to more rapid and complete eradication of M. tuberculosis.
In Vitro Efficacy: A Tabular Comparison
The following tables summarize the available in vitro data for this compound in combination with the new drug candidates. The Fractional Inhibitory Concentration Index (FICI) is a key metric, with a value of ≤ 0.5 indicating synergy, > 0.5 to < 2.0 indicating an additive effect, and ≥ 2.0 indicating antagonism.
Table 1: In Vitro Efficacy of this compound in Combination with Bedaquiline against Mycobacterium tuberculosis
| Metric | This compound (EMB) | Bedaquiline (BDQ) | EMB + BDQ | FICI | Interpretation | Reference |
| MIC (µg/mL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vitro Efficacy of this compound in Combination with Pretomanid against Mycobacterium tuberculosis
| Metric | This compound (EMB) | Pretomanid (Pa) | EMB + Pa | FICI | Interpretation | Reference |
| MIC (µg/mL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 3: In Vitro Efficacy of this compound in Combination with Delamanid against Mycobacterium tuberculosis
| Metric | This compound (EMB) | Delamanid (Dlm) | EMB + Dlm | FICI | Interpretation | Reference |
| MIC (µg/mL) | Data Not Available | Data Not Available | Data Not Available | Synergistic/Partially Synergistic | Synergistic/Additive | [4] |
Note: Specific quantitative FICI values for the combination of this compound with Bedaquiline, Pretomanid, and Delamanid against M. tuberculosis were not available in the reviewed literature. The interpretation for Delamanid is based on a qualitative description from the source.
In Vivo Efficacy: Evidence from Preclinical Models
Animal models, particularly mouse models of tuberculosis, are crucial for evaluating the in vivo efficacy of new drug regimens.
This compound and Bedaquiline
A study utilizing the Cornell mouse model demonstrated that replacing this compound with Bedaquiline in the standard first-line regimen (Rifampicin, Isoniazid, Pyrazinamide) resulted in significantly faster clearance of M. tuberculosis. The Bedaquiline-containing regimen achieved total organ CFU count clearance at 8 weeks, compared to 14 weeks for the standard regimen.[5][6][7] Furthermore, the Bedaquiline regimen eradicated persistent bacilli and completely prevented disease relapse after immunosuppression, a significant advantage over the standard regimen which showed a 90% relapse rate.[7]
This compound and Delamanid
A study comparing a regimen of Bedaquiline, Delamanid, and Linezolid (BDL) to the standard HRZE regimen (Isoniazid, Rifampicin, Pyrazinamide, and this compound) in a mouse model of tuberculosis found the BDL regimen to be more effective.[8][9] The BDL regimen achieved culture negativity in the lungs at 8 weeks, whereas the HRZE regimen required 20 weeks.[8] While this study does not directly assess the combination of only this compound and Delamanid, it highlights the potential of Delamanid in a combination that outperforms an this compound-containing standard regimen. Another source mentions that Delamanid exhibits synergistic or partially synergistic effects with this compound based on FICI values, although specific data was not provided.[4]
This compound and Pretomanid
Direct in vivo studies comparing a combination of this compound and Pretomanid to other regimens were not identified in the reviewed literature. However, a study in a murine model showed that the addition of Pretomanid to a regimen of Bedaquiline and Linezolid increased bactericidal activity and shortened the time to relapse-free cure.[10] This suggests Pretomanid's potential to enhance combination therapies.
Table 4: Summary of In Vivo Efficacy in Mouse Models
| Drug Combination | Model | Key Findings | Reference |
| Rifampicin + Isoniazid + Pyrazinamide + Bedaquiline (in place of this compound) | Cornell Mouse Model | Faster CFU clearance (8 vs. 14 weeks); No disease relapse (0% vs. 90%) | [5][6][7] |
| Bedaquiline + Delamanid + Linezolid (vs. HRZE) | Mouse TB Model | Faster lung culture negativity (8 vs. 20 weeks) | [8][9] |
Experimental Protocols
In Vitro Synergy Testing: The Checkerboard Method
The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.[11][12][13]
-
Drug Preparation: Prepare stock solutions of this compound and the new drug candidate in an appropriate solvent.
-
Serial Dilutions: In a 96-well microtiter plate, create a two-dimensional array of drug concentrations. Typically, serial dilutions of this compound are made along the rows, and serial dilutions of the new drug candidate are made along the columns.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) in a suitable broth medium (e.g., Middlebrook 7H9).
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 7-14 days).
-
Reading Results: Determine the Minimal Inhibitory Concentration (MIC) of each drug alone and in combination. This can be done visually or by using a growth indicator such as Resazurin (B115843).[14]
-
FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
In Vivo Efficacy Testing: Mouse Model of Tuberculosis
The Cornell mouse model is a well-established method for evaluating the efficacy of anti-TB drugs, particularly their ability to eradicate persistent bacteria and prevent relapse.[5][6][7]
-
Infection: BALB/c mice are infected intravenously with a standardized dose of virulent M. tuberculosis.[7]
-
Treatment: After a specified period to allow the infection to establish, mice are treated with the drug regimens under investigation. Drugs are typically administered by oral gavage.
-
Bacterial Load Assessment: At various time points during and after treatment, cohorts of mice are euthanized, and their lungs and spleens are homogenized. The number of viable bacteria (colony-forming units, CFU) is determined by plating serial dilutions of the homogenates on appropriate agar (B569324) medium.
-
Relapse Study: After the completion of treatment, a subset of mice is immunosuppressed (e.g., with hydrocortisone) to promote the reactivation of any persistent, non-replicating bacteria. The development of TB lesions or the presence of bacteria in the organs indicates relapse.[7]
Visualizing the Pathways and Workflows
Signaling Pathway of this compound and a Synergistic Partner
The following diagram illustrates the general mechanism of this compound and how a synergistic partner that targets a different pathway can lead to enhanced mycobacterial killing.
Caption: Synergistic inhibition of mycobacterial cell wall synthesis and energy production.
Experimental Workflow: In Vitro Checkerboard Assay
The following diagram outlines the key steps in performing a checkerboard assay to determine drug synergy.
Caption: A streamlined workflow for assessing in vitro drug synergy.
Logical Relationship: In Vivo Cornell Mouse Model
This diagram illustrates the logical progression of the Cornell mouse model for evaluating the sterilizing activity of a drug regimen.
Caption: Evaluating treatment efficacy and relapse potential in vivo.
Conclusion and Future Directions
The preclinical data, particularly from in vivo mouse models, strongly suggest that incorporating new drug candidates like Bedaquiline and Delamanid into regimens can lead to faster bacterial clearance and a higher cure rate compared to the standard this compound-containing regimen. The replacement of this compound with Bedaquiline in one study demonstrated a remarkable prevention of relapse, highlighting the potential of these new agents to not only kill actively replicating bacteria but also to eradicate persistent populations.
However, a significant gap exists in the publicly available in vitro data. Rigorous checkerboard analyses to determine the FICI for this compound in combination with Bedaquiline, Pretomanid, and Delamanid against a panel of drug-susceptible and drug-resistant M. tuberculosis strains are urgently needed. Such data would provide a more precise understanding of the synergistic potential and inform the rational design of new clinical trials.
Future research should focus on:
-
Conducting comprehensive in vitro synergy studies for this compound with new drug candidates.
-
Investigating the molecular mechanisms underlying the observed synergistic or additive effects.
-
Evaluating the efficacy of these novel combinations in more advanced preclinical models that better mimic human lung pathology.
By systematically validating the efficacy of these new combinations, the scientific community can accelerate the development of shorter, safer, and more effective treatment regimens for all forms of tuberculosis.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Bedaquiline kills persistent Mycobacterium tuberculosis with no disease relapse: an in vivo model of a potential cure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 8. Superior Efficacy of a Bedaquiline, Delamanid, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contribution of Pretomanid to Novel Regimens Containing Bedaquiline with either Linezolid or Moxifloxacin and Pyrazinamide in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ethambutol Susceptibility Testing Platforms for Tuberculosis Research
For researchers, scientists, and drug development professionals, the accurate and timely determination of Ethambutol (EMB) susceptibility in Mycobacterium tuberculosis (MTBC) is critical for effective treatment strategies and the development of new anti-tubercular agents. This guide provides a comprehensive comparison of current EMB susceptibility testing platforms, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
This compound is a first-line bacteriostatic agent used in the treatment of tuberculosis, primarily to prevent the emergence of resistance to other drugs.[1] However, the reliability of EMB susceptibility testing has long been a subject of discussion due to the narrow range between the minimum inhibitory concentrations (MICs) of susceptible and resistant strains, the bacteriostatic nature of the drug, and issues with reproducibility.[2][3] This comparison guide delves into the performance of commonly used phenotypic and genotypic testing platforms.
Phenotypic Susceptibility Testing Methods
Phenotypic methods directly assess the ability of MTBC to grow in the presence of EMB. These methods are considered the gold standard for confirming resistance but are often hampered by long turnaround times.
Agar (B569324) Proportion Method (APM)
The Agar Proportion Method (APM) on Middlebrook 7H10 or 7H11 agar is the traditional reference method for EMB susceptibility testing.[1] It determines the proportion of bacilli in a population that are resistant to a specific "critical concentration" of the drug. An isolate is deemed resistant if the number of colonies growing on the drug-containing medium is ≥1% of the number of colonies on the drug-free control.[1] While considered the gold standard, the APM is labor-intensive, has a long turnaround time, and can be difficult to interpret due to the appearance of microcolonies.[2][3]
Automated Liquid Culture Systems
Automated liquid culture systems offer a faster turnaround time compared to solid media methods.
-
BACTEC™ MGIT™ 960 System: This is a widely used automated system that detects mycobacterial growth by monitoring oxygen consumption via a fluorescent sensor.[1] The current critical concentration for EMB in the MGIT system is 5.0 µg/mL.[1] However, studies have shown discrepancies between MGIT 960 and other methods, with some reports indicating false susceptibility results.[4][5][6] Re-evaluation of the critical concentration has been suggested to improve the detection of low-level resistance.[4]
-
VersaTREK™ System: This system monitors pressure changes in the headspace of a sealed culture bottle to detect microbial growth. It is FDA-cleared to test EMB at both 5 µg/mL and 8 µg/mL.[1]
Broth Microdilution Assays
-
Sensititre™ MYCOTB Plate: This is a microtiter plate containing various antimicrobial agents at different dilutions, allowing for the determination of a minimum inhibitory concentration (MIC).[1] For EMB, the concentration typically ranges from 0.5 µg/mL to 32 µg/mL.[1] While providing quantitative MIC data, the interpretation can be challenging, and the clinical significance of certain MIC values is not always clear.[1]
-
Microplate Alamar Blue Assay (MABA): This colorimetric assay uses the redox indicator alamarBlue to assess cell viability. A color change from blue to pink indicates bacterial growth. MABA can provide a result in less than 14 days and has shown good agreement with the proportion method.[7][8]
Microscopic Observation Drug Susceptibility (MODS)
The MODS assay is a low-cost, rapid liquid culture method that involves direct observation of characteristic MTBC cord formation in micro-well plates using an inverted microscope. The presence of growth in a well containing EMB indicates resistance. MODS has demonstrated high sensitivity and specificity for detecting resistance to first-line drugs, including EMB, with a median time to result of around 8-9 days.[9]
Genotypic Susceptibility Testing Methods
Genotypic methods detect mutations in genes known to be associated with EMB resistance, primarily in the embCAB operon. These methods offer a significantly faster turnaround time compared to phenotypic methods.[1]
Line Probe Assays (LPAs)
-
GenoType MTBDRsl: This assay is designed to detect mutations associated with resistance to fluoroquinolones, aminoglycosides/cyclic peptides, and this compound. The first version (VER 1.0) detects mutations in the embB locus.[1] However, the sensitivity of LPAs for EMB resistance can be variable, as not all resistance-conferring mutations are included in the probes.[6]
DNA Sequencing
-
Sanger Sequencing: Targeted sequencing of the embB gene, particularly codons 306, 406, and 497, is a common approach to identify mutations associated with EMB resistance.[4][10] Mutations at codon 306 of embB are the most frequently observed, conferring resistance in 50-70% of EMB-resistant isolates.[1]
-
Whole-Genome Sequencing (WGS): WGS provides the most comprehensive analysis of all genes potentially involved in EMB resistance. While powerful, the interpretation of the vast amount of data and the identification of novel resistance mutations can be complex.
Performance Comparison of this compound Susceptibility Testing Platforms
The following table summarizes the performance characteristics of different EMB susceptibility testing platforms based on available literature.
| Platform | Method Type | Turnaround Time | Sensitivity (%) | Specificity (%) | Agreement with Reference Method (Kappa) | Key Advantages | Key Disadvantages |
| Agar Proportion Method (APM) | Phenotypic | 3-6 weeks | Reference Standard | Reference Standard | - | Gold standard, detects all resistance mechanisms. | Long turnaround time, labor-intensive, subjective interpretation.[1][2] |
| BACTEC™ MGIT™ 960 | Phenotypic | 1-3 weeks | 62.5 - 89.8 | 94.5 - 99.2 | 0.55 - 0.78 (vs. APM) | Automated, faster than APM.[1] | Potential for false susceptibility, critical concentration debated.[4][5][6] |
| Microplate Alamar Blue Assay (MABA) | Phenotypic | < 14 days | 81.3 | 86.8 | 0.78 (vs. APM) | Rapid for a phenotypic method, low cost. | Requires careful standardization.[7][8] |
| MODS | Phenotypic | 7-13 days | 94.0 | 82.0 | 0.63 (vs. MGIT) | Rapid, low cost, high sensitivity. | Requires skilled microscopist.[9][11] |
| GenoType MTBDRsl (v1.0) | Genotypic | 1-2 days | 60.0 - 63.0 | 89.0 - 89.2 | 0.5 (vs. MGIT) | Rapid, detects common mutations. | Low sensitivity as it doesn't cover all resistance mutations.[1][6] |
| DNA Sequencing (embB) | Genotypic | 2-5 days | 76.0 - 81.3 | 86.8 - 93.0 | - | High specificity, can detect novel mutations. | Does not detect resistance outside the targeted gene.[7][12] |
Note: Sensitivity, specificity, and agreement values can vary between studies depending on the reference standard used and the prevalence of specific mutations in the study population.
Experimental Protocols
Agar Proportion Method (APM) for this compound
-
Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared in Middlebrook 7H9 broth or sterile water and adjusted to a McFarland 0.5 turbidity standard.
-
Plating: Serial dilutions of the inoculum are plated onto Middlebrook 7H10 or 7H11 agar plates with and without the critical concentration of this compound (typically 5.0 µg/mL).
-
Incubation: Plates are incubated at 37°C in a 5-10% CO₂ atmosphere for 3 to 4 weeks.
-
Interpretation: The number of colony-forming units (CFUs) on the drug-containing and drug-free media are counted. Resistance is defined as growth on the drug-containing medium that is ≥1% of the growth on the drug-free control.[1]
BACTEC™ MGIT™ 960 this compound Susceptibility Testing
-
Inoculum Preparation: A standardized inoculum is prepared from a positive MGIT culture or a fresh subculture on solid media, following the manufacturer's instructions to achieve a specific cell density.[1]
-
Inoculation: A defined volume of the standardized inoculum is added to an MGIT tube containing 7H9 broth base and to another MGIT tube containing the same medium supplemented with this compound at the critical concentration (5.0 µg/mL).[1]
-
Incubation and Monitoring: The tubes are entered into the BACTEC™ MGIT™ 960 instrument, which continuously monitors for an increase in fluorescence, indicating bacterial growth.
-
Interpretation: The instrument automatically flags a culture as resistant if the drug-containing tube shows significant growth relative to the drug-free control tube within a specified timeframe.
DNA Sequencing of the embB Gene
-
DNA Extraction: Genomic DNA is extracted from a pure culture of M. tuberculosis.
-
PCR Amplification: The region of the embB gene known to harbor resistance mutations (e.g., codons 306, 406, 497) is amplified using specific primers.[7][8]
-
PCR Product Purification: The amplified DNA fragment is purified to remove primers and unincorporated nucleotides.
-
Sequencing Reaction: A Sanger sequencing reaction is performed using a labeled terminator chemistry.
-
Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis.
-
Data Analysis: The resulting DNA sequence is compared to the wild-type embB sequence of a reference strain (e.g., H37Rv) to identify any nucleotide changes that result in amino acid substitutions.[7][8]
Visualizing the Workflow
Caption: Workflows for Phenotypic and Genotypic this compound Susceptibility Testing.
Logical Relationships in this compound Resistance Detection
Caption: Interplay of Phenotypic and Genotypic Methods in Determining this compound Resistance.
Conclusion and Recommendations
The choice of an this compound susceptibility testing platform depends on a balance between turnaround time, accuracy, cost, and the specific research question.
-
For rapid screening and epidemiological studies, genotypic methods like targeted DNA sequencing of the embB gene offer a significant advantage in terms of speed. However, it is crucial to be aware of their limitations in detecting all resistant isolates, as novel or rare mutations may be missed.[12]
-
For clinical trials and drug development, where definitive confirmation of resistance is paramount, phenotypic methods remain essential. Automated liquid culture systems like the MGIT 960 provide a faster alternative to the traditional APM, although careful consideration of the critical concentration is warranted.[4] Broth microdilution methods that provide an MIC are valuable for quantifying the level of resistance.
-
In resource-limited settings, low-cost and rapid phenotypic methods like MODS and MABA present viable alternatives to more expensive automated or molecular systems.
Ultimately, a combined approach, where rapid genotypic tests are used for initial screening, followed by phenotypic confirmation of resistance or for testing isolates without known resistance mutations, may provide the most comprehensive and reliable strategy for this compound susceptibility testing in a research setting.[5] This dual approach leverages the speed of molecular methods with the definitive nature of phenotypic testing.
References
- 1. aphl.org [aphl.org]
- 2. Multicenter Evaluation of this compound Susceptibility Testing of Mycobacterium tuberculosis by Agar Proportion and Radiometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Re-Evaluation of the Critical Concentration for this compound Antimicrobial Sensitivity Testing on the MGIT 960 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and Growth-Based Drug Susceptibility Testing of Mycobacterium tuberculosis Complex for this compound Resistance in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of line probe assay to BACTEC MGIT 960 system for susceptibility testing of first and second-line anti-tuberculosis drugs in a referral laboratory in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Detecting this compound Resistance in Mycobacterium tuberculosis Isolates in China: A Comparison Between Phenotypic Drug Susceptibility Testing Methods and DNA Sequencing of embAB [frontiersin.org]
- 8. Detecting this compound Resistance in Mycobacterium tuberculosis Isolates in China: A Comparison Between Phenotypic Drug Susceptibility Testing Methods and DNA Sequencing of embAB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Diagnostic Algorithm To Investigate Pyrazinamide and this compound Resistance in Rifampin-Resistant Mycobacterium tuberculosis Isolates in a Low-Incidence Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microscopic Observation Drug Susceptibility (MODS) Assay: A Convenient Method for Determining Antibiogram of Clinical Isolates of Mycobacterium tuberculosis in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diagnostic Accuracy of a Molecular Drug Susceptibility Testing Method for the Antituberculosis Drug this compound: a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Resistance: A Comparative Guide to Ethambutol and Other Mycobacterial Cell Wall Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) poses a significant threat to global health. Understanding the nuances of cross-resistance between existing antitubercular agents is paramount for the development of novel therapeutic strategies and the effective management of resistant infections. This guide provides a comprehensive comparison of ethambutol (B1671381), a cornerstone of tuberculosis treatment, with other inhibitors of mycobacterial cell wall synthesis, focusing on cross-resistance patterns, underlying mechanisms, and the experimental data that illuminate these complex interactions.
At a Glance: Comparative Efficacy Against M. tuberculosis
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and other selected cell wall synthesis inhibitors against various strains of M. tuberculosis. This data, compiled from multiple studies, offers a quantitative look at their relative potency and the impact of pre-existing resistance.
| Drug | Target | Drug-Susceptible M. tuberculosis H37Rv MIC (mg/L)[1] | Isoniazid-Resistant M. tuberculosis MIC (mg/L) | Multidrug-Resistant M. tuberculosis MIC (mg/L)[2][3] |
| This compound (EMB) | Arabinosyl transferases (EmbA/B) | 2.77 | 1.9 - >10 | Low-level: 0.5 - 10, High-level: >20 |
| Isoniazid (B1672263) (INH) | Enoyl-ACP reductase (InhA) | 0.07 | High-level: ≥1 | Low-level: 1 - 8, High-level: >8 |
| D-cycloserine (DCS) | D-alanine racemase (Alr) & D-alanine:D-alanine ligase (Ddl) | 27.56 | 16 - 64 | ≥32 (Resistant) |
| Vancomycin (B549263) (VAN) | Peptidoglycan synthesis (D-Ala-D-Ala terminus) | 165 | >64 | >64 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here is for comparative purposes. Low-level resistance to isoniazid and this compound may still allow for their use in treatment regimens, potentially at higher doses.[2][3]
Unraveling the Mechanisms: Signaling Pathways and Resistance
The efficacy of these antimicrobial agents is intrinsically linked to their ability to disrupt the intricate process of mycobacterial cell wall biosynthesis. Understanding these pathways is key to deciphering the mechanisms of resistance and cross-resistance.
The Mycobacterial Cell Wall: A Formidable Barrier and a Key Target
The cell wall of M. tuberculosis is a complex, multi-layered structure essential for the bacterium's survival and virulence. It is primarily composed of peptidoglycan, arabinogalactan (B145846), and mycolic acids. Each of the compared drugs targets a specific step in the synthesis of this vital structure.
Caption: Mechanism of action of cell wall synthesis inhibitors in M. tuberculosis.
This compound (EMB): This bacteriostatic agent specifically inhibits the arabinosyl transferases encoded by the embCAB operon. These enzymes are crucial for the polymerization of arabinan, a key component of the arabinogalactan layer.[4] Resistance to this compound is most commonly associated with mutations in the embB gene, particularly at codon 306.
Isoniazid (INH): A potent bactericidal agent, isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of isoniazid primarily inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the synthesis of mycolic acids. Cross-resistance between isoniazid and ethionamide (B1671405) can occur due to mutations in the inhA gene.
D-cycloserine (DCS): This structural analog of D-alanine inhibits two key enzymes in the early stages of peptidoglycan synthesis: D-alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl). Resistance to D-cycloserine is relatively uncommon in multidrug-resistant M. tuberculosis and is often associated with mutations in the alr gene.[5][6]
Vancomycin (VAN): A glycopeptide antibiotic, vancomycin inhibits a later stage of peptidoglycan synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, thereby blocking transglycosylation and transpeptidation. While M. tuberculosis is intrinsically resistant to vancomycin due to its impermeable cell wall, studies have shown that this resistance can be overcome. For instance, mutants lacking phthiocerol dimycocerosates (PDIM), a key lipid component of the outer cell wall, exhibit increased susceptibility to vancomycin.[7][8] Furthermore, vancomycin demonstrates synergistic activity when combined with other cell wall inhibitors like this compound.[9][10]
In the Lab: Experimental Protocols for Assessing Cross-Resistance
The determination of cross-resistance relies on robust and standardized methodologies for drug susceptibility testing. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of various antitubercular drugs.
Broth Microdilution Assay for MIC Determination
This method provides a quantitative measure of a drug's efficacy against a specific bacterial isolate. The World Health Organization (WHO) has outlined an optimized plate methodology for this purpose.[11][12]
1. Preparation of Bacterial Inoculum:
-
M. tuberculosis isolates, including drug-susceptible and resistant strains, are cultured in Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.2% glycerol.
-
The bacterial suspension is adjusted to a 0.5 McFarland standard.
-
The standardized suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
2. Drug Dilution and Plate Setup:
-
Stock solutions of this compound, isoniazid, D-cycloserine, and vancomycin are prepared in appropriate solvents.
-
Serial two-fold dilutions of each drug are prepared in a 96-well microtiter plate containing supplemented Middlebrook 7H9 broth.
-
The final volume in each well is typically 100 µL.
-
Each plate includes a drug-free growth control well and a sterility control well (no bacteria).
3. Incubation and MIC Determination:
-
The inoculated plates are sealed and incubated at 37°C.
-
Growth in the wells is assessed visually or using a growth indicator such as resazurin (B115843) after 7, 10, and 14 days of incubation.
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
Caption: Workflow for determining cross-resistance using broth microdilution.
Concluding Remarks
The landscape of antitubercular drug resistance is dynamic and complex. A thorough understanding of the cross-resistance profiles of existing drugs is essential for optimizing current treatment regimens and guiding the development of new chemical entities. This compound, while a mainstay in tuberculosis therapy, exhibits significant cross-resistance with isoniazid, particularly in multidrug-resistant strains. This is largely attributable to the interplay of mutations in the embB and katG genes. In contrast, D-cycloserine generally retains its activity against this compound-resistant isolates. The intrinsic resistance of M. tuberculosis to vancomycin can be overcome, and its synergistic activity with this compound highlights the potential of combination therapies that target the cell wall through multiple mechanisms. The continued application of robust, quantitative methods for drug susceptibility testing, such as the broth microdilution assay, will be critical in navigating the challenges posed by drug-resistant tuberculosis and ultimately, in developing more effective and durable treatment strategies.
References
- 1. Antibiotic resistance in Mycobacterium tuberculosis alters tolerance to cell wall-targeting inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Cycloserine resistance among drug-resistant tuberculosis cases in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Vancomycin Susceptibility in Mycobacteria: a New Approach To Identify Synergistic Activity against Multidrug-Resistant Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased Vancomycin Susceptibility in Mycobacteria: a New Approach To Identify Synergistic Activity against Multidrug-Resistant Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 12. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
Unraveling Ethambutol's Action: A Comparative Pharmacodynamic Study Across Animal Models
For researchers and drug development professionals, understanding the pharmacodynamic profile of an antibiotic is paramount to predicting its clinical efficacy. This guide provides a comprehensive comparison of the pharmacodynamics of Ethambutol (B1671381), a cornerstone drug in tuberculosis treatment, across various preclinical animal models. By presenting key experimental data, detailed protocols, and visual representations of its mechanism, this document aims to facilitate a deeper understanding of this compound's behavior in vivo.
This compound's primary mechanism of action involves the inhibition of arabinosyl transferases, enzymes crucial for the synthesis of the mycobacterial cell wall component, arabinogalactan.[][2][3][4] This disruption of the cell wall assembly increases its permeability, leading to a bacteriostatic effect against actively growing mycobacteria and enhancing the efficacy of other co-administered antitubercular drugs.[][2]
Comparative Pharmacokinetic and Pharmacodynamic Parameters
The following table summarizes key pharmacokinetic and pharmacodynamic parameters of this compound observed in different animal models. These parameters are crucial for assessing the drug's absorption, distribution, metabolism, and excretion (ADME) profile and its antimicrobial activity.
| Animal Model | Dosage | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | AUC (µg·h/mL) | MIC (µg/mL) | Reference |
| Mouse (BALB/c) | 100 mg/kg (oral) | - | - | - | - | - | [5] |
| Guinea Pig | 50 mg/kg (oral) | - | - | 0.67 | - | - | [6] |
| 100 mg/kg (oral) | - | - | 0.67 | - | - | [6] | |
| 200 mg/kg (oral) | - | - | 0.67 | - | - | [6] | |
| Rabbit | 45 mg/kg (oral) | - | - | 2.26 - 5.20 | - | - | [7] |
| Rat (Sprague-Dawley) | 90 mg/kg (intragastric) | 39.89 (lung tissue) | 2.25 | 3.43 | - | - | [8] |
| Cynomolgus Macaque | 15 mg/kg (oral) | - | - | - | - | - | [9][10] |
Note: '-' indicates data not available in the cited sources. Pharmacokinetic parameters can vary significantly based on the analytical method, animal strain, and experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the cited studies.
Murine Model Protocol (General)
-
Animal Model: BALB/c mice are commonly used for tuberculosis research.[5]
-
Infection: Mice are typically infected via aerosol exposure with Mycobacterium tuberculosis.[5]
-
Drug Administration: this compound is administered orally at doses such as 100 mg/kg.[5] Treatment is often continued for several weeks.[5]
-
Sample Collection: Blood samples are collected at various time points post-administration to determine plasma drug concentrations. Lung and spleen tissues are often harvested to assess bacterial load (Colony Forming Units, CFU).[5]
-
Analytical Method: Drug concentrations in plasma are typically determined using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
Guinea Pig Model Protocol
-
Animal Model: Guinea pigs are utilized as they develop human-like caseous granulomas in response to M. tuberculosis infection.[9][12]
-
Drug Administration: Single oral doses of 50, 100, or 200 mg/kg have been used to study plasma concentration-time curves.[6]
-
Sample Collection: Blood samples are collected to determine plasma this compound concentrations.[6]
-
Key Finding: Studies have shown that the elimination half-life of this compound in guinea pigs (approximately 40 minutes) is significantly shorter than in mice or humans.[6]
Rabbit Model Protocol
-
Animal Model: Rabbits have been used to study the absorption and disposition of this compound.[7]
-
Drug Administration: A crossover study design has been employed, with each rabbit receiving a 45 mg/kg dose of this compound intravenously and orally (alone and with aluminum hydroxide).[7]
-
Sample Collection: Blood samples are collected to determine plasma concentrations.[7]
-
Key Finding: The oral bioavailability of this compound in rabbits was found to be approximately 28%, suggesting a significant first-pass metabolism.[7]
Rat Model Protocol
-
Animal Model: Sprague-Dawley rats have been used to investigate the pharmacokinetics of this compound in lung tissue.[8]
-
Drug Administration: A single dose of 90 mg/kg was administered via intragastric administration.[8]
-
Sample Collection: Lung tissues were collected at multiple time points, homogenized, and analyzed for drug concentration.[8]
-
Analytical Method: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was used to quantify this compound levels in lung homogenates.[8]
Non-Human Primate (Cynomolgus Macaque) Model Protocol
-
Animal Model: Cynomolgus macaques are a valuable model as they closely mimic human tuberculosis pathology.[9]
-
Drug Administration: Oral doses of this compound are administered, often in combination with other antitubercular drugs.[9][10]
-
Sample Collection: Blood samples are collected to establish the pharmacokinetic profile.[9][10]
-
Study Design: Cross-over study designs have been explored to evaluate the pharmacokinetics and pharmacodynamics of different drug combinations.[9][10]
Visualizing this compound's Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Assessing Pharmacodynamic Interactions in Mice Using the Multistate Tuberculosis Pharmacometric and General Pharmacodynamic Interaction Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound dose-plasma level correlation studies in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absorption and disposition of this compound in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. Determination of the Pharmacokinetics and Pharmacodynamics of Isoniazid, Rifampicin, Pyrazinamide and this compound in a Cross-Over Cynomolgus Macaque Model of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the Pharmacokinetics and Pharmacodynamics of Isoniazid, Rifampicin, Pyrazinamide and this compound in a Cross-Over Cynomolgus Macaque Model of Mycobacterium tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Ethambutol Treatment Success: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) poses a significant threat to global tuberculosis (TB) control. Ethambutol (EMB) is a crucial first-line anti-TB drug, and the ability to predict treatment response is paramount for effective patient management and the prevention of resistance. This guide provides a comparative overview of validated biomarkers for predicting this compound treatment response, focusing on genetic and host-response markers. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of associated pathways and workflows to aid in the selection and validation of predictive biomarkers.
Genetic Biomarkers: Targeting the Source of Resistance
The primary mechanism of this compound resistance in Mtb involves mutations in the genes of the embCAB operon, which encode for the arabinosyltransferases involved in cell wall synthesis. These genetic alterations are the most direct biomarkers for predicting resistance.
Performance of Genetic Biomarkers
Mutations within the embB gene, particularly at codon 306, are strongly associated with this compound resistance. The analysis of embB mutations is a common strategy for the molecular diagnosis of EMB-resistant TB.
| Biomarker | Method | Sensitivity | Specificity | Accuracy | Reference |
| embB gene mutations | DNA Sequencing | 81.3% | 86.8% | 83.1% | [1][2][3] |
| embB codon 306 mutation | DNA Sequencing | 68.8% | 92.1% | 76.3% | [1] |
| embB codon 306 mutation | Pyrosequencing | 61% | 85% | 77% | [4] |
| Resistance-associated embB mutations | Whole Genome Sequencing | 73.3% | 98.7% | - | [5] |
| embB codons 306-497 mutations | DNA Sequencing | 89.9% | 58.3% | 76.3% | [6] |
Note: Sensitivity, specificity, and accuracy can vary depending on the specific mutations analyzed and the study population.
Experimental Protocol: Pyrosequencing for embB Codon 306 Mutation Detection
This protocol provides a rapid method for detecting mutations at the key embB codon 306.
1. DNA Extraction:
-
Extract genomic DNA from cultured Mtb isolates using a standard method such as the cetyltrimethylammonium bromide (CTAB) method.
2. PCR Amplification:
-
Amplify a region of the embB gene spanning codon 306 using biotinylated primers.
-
Forward Primer (example): 5'-[Biotin]-GTCGACGGTGCCGTCG-3'
-
Reverse Primer (example): 5'-CGCCGACCAGCACGAT-3'
-
PCR Cycling Conditions:
-
Initial denaturation: 94°C for 10 minutes.
-
30 cycles of:
-
94°C for 45 seconds
-
64°C for 45 seconds
-
72°C for 1.5 minutes
-
-
Final extension: 72°C for 10 minutes.[7]
-
-
Verify PCR products on a 2% agarose (B213101) gel.
3. Pyrosequencing Reaction:
-
Immobilize the biotinylated PCR products on streptavidin-coated Sepharose beads.[7]
-
Purify the single-stranded DNA template.
-
Anneal the sequencing primer to the template. The sequencing primer is designed to be adjacent to codon 306.
-
Perform the pyrosequencing reaction in a PyroMark instrument according to the manufacturer's instructions. The nucleotide dispensation order is programmed to interrogate the sequence of codon 306.[7][8]
4. Data Analysis:
-
Analyze the resulting pyrograms using the sequence analysis software. The software compares the obtained sequence with the wild-type sequence to identify any mutations.[7][8]
Host-Response Biomarkers: Gauging the Body's Reaction
The host's immune response to Mtb infection and treatment can also serve as a source of predictive biomarkers. These markers reflect the complex interplay between the pathogen and the host and can indicate treatment efficacy.
Performance of Host-Response Biomarkers
Several cytokines and chemokines have been evaluated for their potential to monitor TB treatment response. Interferon-gamma inducible protein 10 (IP-10) is a promising candidate that shows a significant decrease in levels following successful anti-TB therapy.
| Biomarker | Method | Performance Metric | Finding | Reference |
| IP-10 | ELISA | Change in median level | Significant decrease from 384.1 pg/mL to 251.85 pg/mL after 2 months of treatment (p<0.001) | [9] |
| IP-10 | QFT Supernatant ELISA | Diagnostic Performance | Differentiates infected from uninfected individuals; levels decrease significantly during treatment. | [10] |
| IP-10 & IFN-γ | ELISA | Combined Detection Rate | Combination increased detection of TB patients to 90%. | [11] |
| CRP, IL-6, IP-10, TNF-α | Various | Meta-analysis | Levels of all four biomarkers significantly decreased during the first 8 weeks of treatment. | [12] |
Note: Most studies on host-response biomarkers evaluate their role in monitoring response to general anti-TB therapy, and not specifically for this compound. However, their dynamics can provide valuable information on overall treatment efficacy.
Experimental Protocol: IP-10 ELISA
This protocol outlines the measurement of IP-10 levels in patient serum.
1. Sample Collection and Processing:
-
Collect 3 mL of whole blood in a plain vacutainer tube.
-
Allow the blood to clot and then centrifuge at 3000 g for 15 minutes.
-
Collect the serum and store at -80°C until analysis.[9]
2. ELISA Procedure (Sandwich ELISA):
-
Use a commercial human IP-10 ELISA kit and follow the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for human IP-10.
-
Wash the plate and block non-specific binding sites.
-
Add patient serum samples and standards to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate again.
-
Add a substrate for the enzyme and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of IP-10 in the patient samples by interpolating their absorbance values on the standard curve.
-
Compare IP-10 levels at baseline and after a defined period of treatment (e.g., 2 months) to assess the change in concentration.[9]
Mechanism of Action and Resistance of this compound
Understanding the mechanism of action of this compound and how resistance develops is fundamental to interpreting biomarker data.
This compound is a bacteriostatic agent that specifically targets the biosynthesis of the mycobacterial cell wall.[13] It inhibits the enzyme arabinosyl transferase, which is encoded by the embCAB operon.[13] This enzyme is crucial for the polymerization of D-arabinofuranose into arabinogalactan (B145846), a key component of the Mtb cell wall. Disruption of arabinogalactan synthesis increases the permeability of the cell wall, making the bacterium more susceptible to other drugs and environmental stress.[14]
Resistance to this compound primarily arises from mutations in the embB gene, which alter the structure of the arabinosyl transferase, thereby reducing its affinity for the drug.[13] This allows the bacterium to continue synthesizing a functional cell wall even in the presence of this compound.
Comparison and Future Directions
Genetic biomarkers , particularly embB mutations, offer a direct and highly specific method for predicting this compound resistance before treatment initiation. The high specificity of these markers means a positive result is a strong indicator of resistance. However, their sensitivity is not 100%, meaning some resistant strains may not be detected. The use of whole-genome sequencing and machine learning algorithms may improve the predictive power of genetic markers by identifying novel resistance-conferring mutations.[15]
Host-response biomarkers , such as IP-10, provide a dynamic measure of treatment response. A significant decrease in their levels during therapy is a good indicator of treatment efficacy. These markers are not specific to this compound resistance but reflect the overall success of the anti-TB regimen. Their main advantage lies in monitoring treatment progress and potentially identifying treatment failure early.
Future research should focus on the direct comparison of genetic and host-response biomarkers in large patient cohorts to establish their complementary roles in predicting and monitoring this compound treatment response. The development of multiplex assays that simultaneously measure a panel of genetic and host-response markers could provide a more comprehensive and accurate prediction of treatment outcomes. Furthermore, the integration of biomarker data with clinical and radiological information using machine learning models holds promise for personalized TB treatment strategies.
References
- 1. Frontiers | Detecting this compound Resistance in Mycobacterium tuberculosis Isolates in China: A Comparison Between Phenotypic Drug Susceptibility Testing Methods and DNA Sequencing of embAB [frontiersin.org]
- 2. Detecting this compound Resistance in Mycobacterium tuberculosis Isolates in China: A Comparison Between Phenotypic Drug Susceptibility Testing Methods and DNA Sequencing of embAB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting this compound Resistance in Mycobacterium tuberculosis Isolates in China: A Comparison Between Phenotypic Drug Susceptibility Testing Methods and DNA Sequencing of embAB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrosequencing analysis for mutations in embB codon306 among clinical mycobacterium tuberculosis isolates from Qingdao, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutations in embB406 Are Associated with Low-Level this compound Resistance in Canadian Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of embCAB Mutations Associated with this compound Resistance in Multidrug-Resistant Mycobacterium tuberculosis Isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Pyrosequencing analysis for mutations in embB codon306 among clinical mycobacterium tuberculosis isolates from Qingdao, China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.fk.unpad.ac.id [journal.fk.unpad.ac.id]
- 10. mdpi.com [mdpi.com]
- 11. Evaluating the potential of IP-10 and MCP-2 as biomarkers for the diagnosis of tuberculosis | European Respiratory Society [publications.ersnet.org]
- 12. Opti-4TB: A protocol for a prospective cohort study evaluating the performance of new biomarkers for active tuberculosis outcome prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Machine learning-based approach for identification of new resistance associated mutations from whole genome sequences of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Adverse Effect Profiles of Ethambutol and Bedaquiline in the Treatment of Tuberculosis
A guide for researchers, scientists, and drug development professionals.
In the management of tuberculosis (TB), particularly multidrug-resistant TB (MDR-TB), the careful selection of therapeutic agents is paramount. This selection process hinges not only on the efficacy of the drugs but also on their associated adverse effect profiles, which can significantly impact patient adherence and treatment outcomes. This guide provides a detailed comparative study of the adverse effects of two critical anti-tuberculosis drugs: Ethambutol, a long-standing first-line agent, and Bedaquiline (B32110), a newer diarylquinoline class drug.
Executive Summary
This compound and Bedaquiline, while both integral to TB treatment regimens, exhibit distinct adverse effect profiles. This compound is most notably associated with optic neuritis, a serious condition that can lead to vision loss. Its other significant side effects include peripheral neuropathy and cutaneous reactions. Bedaquiline's primary safety concerns are cardiotoxicity, specifically QT prolongation, and hepatotoxicity. Both drugs can cause gastrointestinal disturbances. The choice between or the concurrent use of these agents requires a thorough understanding of their potential toxicities and vigilant patient monitoring.
Data Presentation: Comparative Adverse Effect Profiles
The following tables summarize the incidence of key adverse effects associated with this compound and Bedaquiline, compiled from various clinical studies and systematic reviews. It is important to note that the incidence rates are derived from different study populations and treatment regimens, and therefore, direct comparison should be made with caution.
Table 1: Common Adverse Effects of this compound and Bedaquiline
| Adverse Effect | This compound Incidence | Bedaquiline Incidence |
| Ocular Toxicity | ||
| Optic Neuritis | 1-2% (at ≤15 mg/kg/day) to 18% (at >35 mg/kg/day)[1] | Not a commonly reported adverse effect. |
| Cardiotoxicity | ||
| QT Prolongation | Not a commonly reported adverse effect. | 17.5%[2] |
| Hepatotoxicity | ||
| Elevated Liver Enzymes | 23.4% (causality shared with other first-line drugs)[1] | 13.2%[2] |
| Neurological Effects | ||
| Peripheral Neuropathy | Infrequent | 9.5%[2] |
| Headache | Common[3] | >10%[4] |
| Dizziness | Common[3] | Common |
| Gastrointestinal Effects | ||
| Nausea | Common[3] | >10%[4] |
| Vomiting | Common[3] | Common[5] |
| Abdominal Pain | Less common[3] | Common |
| Musculoskeletal Effects | ||
| Arthralgia (Joint Pain) | Common | 7.3%[2] |
| Dermatological Effects | ||
| Rash | 11.7% (causality shared with other first-line drugs)[1] | 33.33% (in one study)[6] |
| Other | ||
| Hyperuricemia/Gout | Common | Not a commonly reported adverse effect. |
| Ototoxicity | Not a commonly reported adverse effect. | 6.7%[2] |
Table 2: Serious Adverse Events Associated with this compound and Bedaquiline
| Serious Adverse Event | This compound | Bedaquiline |
| Permanent Vision Loss | Can occur if optic neuritis is not detected early. | Not reported. |
| Torsades de Pointes | Not reported. | A potential risk due to significant QT prolongation (>500 ms). |
| Severe Hepatotoxicity | Rare, but fatalities have been reported. | A significant concern requiring regular monitoring. |
| Increased Mortality | Not reported. | An increased risk of death was observed in one clinical trial, although a direct causal link was not established.[4] |
Experimental Protocols
The monitoring and diagnosis of the primary adverse effects of this compound and Bedaquiline require specific clinical protocols.
This compound: Ophthalmologic Monitoring Protocol
To mitigate the risk of irreversible optic neuropathy, a rigorous ophthalmologic monitoring protocol is essential for patients receiving this compound.
-
Baseline Examination: A comprehensive eye examination should be conducted before initiating this compound therapy. This includes:
-
Visual acuity testing (e.g., Snellen chart).
-
Color vision testing (e.g., Ishihara plates for red-green color discrimination).
-
Visual field testing (perimetry).
-
Fundus photography to document the appearance of the optic nerve head.
-
Optical Coherence Tomography (OCT) of the retinal nerve fiber layer (RNFL) can provide a quantitative baseline.[7]
-
-
Ongoing Monitoring: Patients should be advised to report any changes in vision immediately. Regular follow-up examinations are recommended, with the frequency determined by the dose and duration of treatment, as well as the presence of risk factors such as renal impairment.[7][8] Monthly assessments of visual acuity and color vision are often recommended.[8][9]
-
Action on Detection of Toxicity: If a patient reports visual changes or if a decline in visual acuity or color perception is detected, this compound should be discontinued (B1498344) immediately, and the patient should be referred for a full ophthalmologic evaluation.[7]
Bedaquiline: Cardiac Monitoring Protocol
The primary cardiac concern with Bedaquiline is QT interval prolongation, which can increase the risk of life-threatening arrhythmias.
-
Baseline Electrocardiogram (ECG): A baseline 12-lead ECG is mandatory before starting Bedaquiline to determine the pre-treatment corrected QT (QTc) interval.[10][11] The Fridericia correction (QTcF) is commonly used.[6][10]
-
Regular ECG Monitoring: ECGs should be repeated throughout the course of Bedaquiline treatment. The US FDA label suggests monitoring at 2, 12, and 24 weeks, while the European Medicines Agency recommends monthly monitoring.[10] More frequent monitoring is advised if Bedaquiline is co-administered with other QT-prolonging drugs, if the patient has electrolyte abnormalities, or if the QTc interval exceeds 450 ms.[12]
-
Management of QT Prolongation:
-
If the QTcF exceeds 500 ms, Bedaquiline and any other QT-prolonging drugs should be discontinued.[10]
-
Electrolyte abnormalities (hypokalemia, hypomagnesemia, hypocalcemia) should be corrected as they can exacerbate QT prolongation.
-
After discontinuation and normalization of the QTc interval, re-challenge with Bedaquiline may be considered with very close ECG monitoring.
-
Mandatory Visualizations
Mechanism of Action and Toxicity Pathways
The following diagrams illustrate the mechanisms of action and the proposed pathways leading to the characteristic toxicities of this compound and Bedaquiline.
Caption: Mechanism of action and proposed ocular toxicity pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Assessing the safety of bedaquiline: insight from adverse event reporting system analysis [frontiersin.org]
- 6. Adverse effects of bedaquiline in patients with extensively drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound toxicity: Expert panel consensus for the primary prevention, diagnosis and management of this compound-induced optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tbcontrollers.org [tbcontrollers.org]
- 9. Visual Examination Frequency for People Taking this compound for Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Model-Predicted Impact of ECG Monitoring Strategies During Bedaquiline Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. QT Interval Prolongation in People Treated With Bedaquiline for Drug-Resistant Tuberculosis Under Programmatic Conditions: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Clinical Efficacy Analysis: Ethambutol-Containing Regimens Versus Newer Treatments for Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The landscape of tuberculosis (TB) treatment is undergoing a significant transformation, with the emergence of novel therapeutics offering shorter, more effective regimens, particularly for drug-resistant strains. This guide provides a detailed comparison of the clinical efficacy of traditional ethambutol-containing regimens against newer treatments, including bedaquiline (B32110), pretomanid (B1679085), and delamanid (B1670213). The data presented is collated from key clinical trials, with a focus on quantitative outcomes and experimental methodologies to inform research and development efforts.
Executive Summary
Standard first-line treatment for drug-susceptible TB typically includes a combination of isoniazid (B1672263), rifampicin, pyrazinamide, and This compound (B1671381) (HRZE). This compound's primary role is to prevent the emergence of drug resistance, particularly to rifampin, in cases of undiagnosed isoniazid resistance.[1] Newer drugs, such as bedaquiline, pretomanid, and delamanid, have demonstrated high efficacy in treating multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), often as part of shorter, all-oral regimens. While direct head-to-head comparisons with this compound-containing regimens in drug-susceptible TB are limited, emerging evidence from studies involving the substitution of this compound with newer agents provides valuable insights into their comparative performance.
Quantitative Data Summary
The following tables summarize the clinical efficacy and safety data from key clinical trials investigating this compound-containing regimens and newer treatment alternatives.
Table 1: Efficacy of this compound-Containing and Comparator Regimens in Drug-Susceptible TB
| Regimen | Trial | Patient Population | Primary Efficacy Endpoint | Results | Citation(s) |
| HRZE (Control) | Lee et al. (2019) | 134 patients with drug-susceptible pulmonary TB | Sputum culture conversion at 8 weeks | 76.9% | [2] |
| HRZL (Linezolid 2 weeks) | Lee et al. (2019) | 135 patients with drug-susceptible pulmonary TB | Sputum culture conversion at 8 weeks | 82.2% | [2] |
| HRZL (Linezolid 4 weeks) | Lee et al. (2019) | 132 patients with drug-susceptible pulmonary TB | Sputum culture conversion at 8 weeks | 75.8% | [2] |
| HRZE (Control) | Faropenem (B194159) Study | mITT: Patients with drug-susceptible pulmonary TB | Treatment success at 6 months | 85.98% | [3] |
| HRZF (Faropenem) | Faropenem Study | mITT: Patients with drug-susceptible pulmonary TB | Treatment success at 6 months | 88.18% | [3] |
HRZE: Isoniazid, Rifampicin, Pyrazinamide, this compound; HRZL: Isoniazid, Rifampicin, Pyrazinamide, Linezolid (B1675486); HRZF: Isoniazid, Rifampicin, Pyrazinamide, Faropenem; mITT: modified Intention-to-Treat
Table 2: Efficacy of Newer Regimens in Drug-Resistant TB
| Regimen | Trial | Patient Population | Primary Efficacy Endpoint | Favorable Outcome Rate | Citation(s) |
| BPaL | Nix-TB | 109 patients with XDR-TB or treatment-intolerant/non-responsive MDR-TB | Favorable outcome at 6 months post-treatment | 90% | [4] |
| BPaL (Linezolid 1200mg for 26 weeks) | ZeNix | 46 patients with highly drug-resistant TB | Favorable outcome at 6 months post-treatment | 93% | [5] |
| BPaL (Linezolid 1200mg for 9 weeks) | ZeNix | 45 patients with highly drug-resistant TB | Favorable outcome at 6 months post-treatment | 89% | [5] |
| BPaL (Linezolid 600mg for 26 weeks) | ZeNix | 45 patients with highly drug-resistant TB | Favorable outcome at 6 months post-treatment | 91% | [5] |
| BPaL (Linezolid 600mg for 9 weeks) | ZeNix | 45 patients with highly drug-resistant TB | Favorable outcome at 6 months post-treatment | 84% | [5] |
| Delamanid (≥6 months) + OBR | Gler et al. (2016) | 192 patients with MDR-TB | Favorable outcome | 74.5% | [6] |
| Delamanid (≤2 months) + OBR | Gler et al. (2016) | 229 patients with MDR-TB | Favorable outcome | 55% | [6] |
BPaL: Bedaquiline, Pretomanid, Linezolid; OBR: Optimized Background Regimen; XDR-TB: Extensively Drug-Resistant TB; MDR-TB: Multidrug-Resistant TB
Table 3: Common Adverse Events Associated with this compound and Newer TB Drugs
| Drug | Common Adverse Events | Citation(s) |
| This compound | Optic neuritis (retrobulbar neuritis), decreased visual acuity, color blindness, peripheral neuropathy, rash, fever, malaise, headache, dizziness. | [7] |
| Bedaquiline | Nausea, arthralgia, headache, hemoptysis, chest pain, increased AST/ALT, rash, QT prolongation. | [8] |
| Pretomanid | Peripheral neuropathy, nausea, anemia, headache, vomiting, increased transaminases, acne, decreased appetite. | [9] |
| Delamanid | Nausea, vomiting, dizziness, headache, QT prolongation. | |
| Linezolid | Myelosuppression (anemia, thrombocytopenia), peripheral neuropathy, optic neuropathy, nausea, diarrhea. | [10] |
Experimental Protocols
Lee et al. (2019): Substitution of this compound with Linezolid
-
Study Design: A phase 2, multicenter, randomized, open-label trial.
-
Patient Population: Patients aged 20-80 years with newly diagnosed, smear-positive, drug-susceptible pulmonary TB.
-
Treatment Arms:
-
Control: Standard HRZE regimen for 2 months.
-
Experimental Arm 1: HRZ plus linezolid (600 mg/day) for 2 weeks, followed by HRZ for 6 weeks.
-
Experimental Arm 2: HRZ plus linezolid (600 mg/day) for 4 weeks, followed by HRZ for 4 weeks.
-
-
Primary Endpoint: Proportion of patients with negative sputum culture in liquid media at 8 weeks of treatment.
-
Key Exclusion Criteria: Rifampicin resistance, history of TB treatment for more than 7 days, severe underlying disease.[2]
Nix-TB Trial: BPaL Regimen for Highly Drug-Resistant TB
-
Study Design: An open-label, single-arm, phase 3 clinical trial.
-
Patient Population: Adults and adolescents (≥14 years) with XDR-TB or treatment-intolerant/non-responsive MDR-TB. HIV-positive individuals with a CD4 count of ≥50 cells/mm³ were included.
-
Treatment Regimen: Bedaquiline (400 mg daily for 2 weeks, then 200 mg three times weekly for 24 weeks), Pretomanid (200 mg daily for 26 weeks), and Linezolid (1200 mg daily for 26 weeks). The total treatment duration was 6 to 9 months.
-
Primary Endpoint: Incidence of bacteriologic failure, relapse, or clinical failure at 6 months after the end of treatment.
-
Patient Characteristics: Of the 109 enrolled patients, the majority had XDR-TB.[4][11]
ZeNix Trial: Optimizing Linezolid Dose in the BPaL Regimen
-
Study Design: A phase 3, partially-blinded, randomized controlled trial.
-
Patient Population: 181 patients with highly drug-resistant pulmonary TB (XDR-TB, pre-XDR-TB, or treatment-intolerant/non-responsive MDR-TB). 20% of participants were HIV-positive.
-
Treatment Arms: All arms received bedaquiline and pretomanid for 6 months, with varying doses and durations of linezolid:
-
1200 mg of linezolid daily for 6 months.
-
1200 mg of linezolid daily for 2 months.
-
600 mg of linezolid daily for 6 months.
-
600 mg of linezolid daily for 2 months.
-
-
Primary Endpoint: The primary efficacy endpoint was the incidence of bacteriological failure, relapse, or clinical failure. Safety and tolerability were also key endpoints.
-
Patient Demographics: The trial enrolled patients from South Africa, Georgia, Russia, and Moldova.[5][12]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action of this compound and the newer anti-TB drugs.
Conclusion
The evidence strongly supports the high efficacy of newer drugs like bedaquiline, pretomanid, and delamanid, particularly in the context of drug-resistant tuberculosis, where they form the backbone of shorter, all-oral, and more effective regimens. For drug-susceptible TB, the standard this compound-containing regimen remains the cornerstone of therapy. However, studies exploring the substitution of this compound with agents like linezolid and faropenem suggest that comparable or even improved outcomes may be achievable, potentially with a better safety profile.
Further head-to-head clinical trials are warranted to directly compare the efficacy and safety of newer drugs against this compound in first-line regimens for drug-susceptible TB. Such studies will be crucial in optimizing treatment strategies, shortening therapy duration, and improving patient outcomes in all forms of tuberculosis. Researchers and drug development professionals should focus on designing adaptive trial platforms to efficiently evaluate these novel combinations and accelerate their integration into clinical practice.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. mims.com [mims.com]
- 4. Frequency of adverse reactions to first-and second-line anti-tuberculosis chemotherapy in a Korean cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Resistant TB Trial Results Published in New England Journal of Medicine — TB Alliance [tballiance.org.za]
- 6. Delamanid improves outcomes and reduces mortality in multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Substitution of this compound with linezolid during the intensive phase of treatment of pulmonary tuberculosis: study protocol for a prospective, multicenter, randomized, open-label, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. Study sheds more light on delamanid role in treating MDR-TB | CIDRAP [cidrap.umn.edu]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethambutol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Ethambutol (B1671381), a cornerstone drug in the treatment of tuberculosis and other mycobacterial infections. The information presented is supported by experimental data to aid in research and development efforts.
Executive Summary
This compound is a bacteriostatic agent that plays a crucial role in combination therapy for tuberculosis.[1] Its primary mechanism of action is the inhibition of arabinosyl transferase, an enzyme essential for the synthesis of the mycobacterial cell wall.[2][] While effective, the correlation between its performance in laboratory settings (in vitro) and in living organisms (in vivo) can be complex and is influenced by various factors, including the Mycobacterium species and the experimental model used. This guide synthesizes key data to illuminate these correlations and provide a comprehensive overview for the scientific community.
Data Presentation: In Vitro and In vivo Efficacy of this compound
The following tables summarize quantitative data from various studies, offering a comparative look at this compound's efficacy.
Table 1: In Vitro Efficacy of this compound against Mycobacterium Species
| Mycobacterium Species | Method | MIC Range (µg/mL) | Key Findings |
| M. tuberculosis | Broth Dilution (radiometric) | Lower than agar (B569324) dilution | Broth-determined MICs are comparable to achievable blood levels in patients.[4][5] |
| M. tuberculosis | Agar Dilution | Higher than broth dilution | |
| M. tuberculosis | Resazurin (B115843) Microtitre Assay (REMA) | Lower than agar dilution | REMA is a rapid and inexpensive method for determining MIC.[6][7] |
| M. avium complex | Broth Dilution | Comparable to susceptible M. tuberculosis | MICs are generally lower in liquid medium compared to solid medium.[4][5] |
| M. avium complex | Agar Dilution | Higher than broth dilution |
Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters and In Vivo Efficacy of this compound
| Animal Model | Mycobacterium Species | Dosing Regimen | PK/PD Parameter | Efficacy Outcome |
| Mouse (C3H) | M. tuberculosis H37Rv | 100 mg/kg/day (oral gavage) | - | Inhibited bacterial growth and prevented infection-induced body weight loss.[8] |
| Mouse (BALB/c) | M. tuberculosis Erdman | 0.625 mg/mL (inhalation) | - | Showed anti-M. tuberculosis activity at low concentrations.[9] |
| Hollow-fiber system model | M. avium | Simulating human pharmacokinetics | Cmax/MIC ratio | Linked to microbial kill rate. A Cmax/MIC ratio of 1.23 in serum was needed for 90% effective concentration (EC90).[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of key experimental protocols cited in the literature.
In Vitro Susceptibility Testing
-
Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a drug. A standardized inoculum of the Mycobacterium species is added to a series of wells containing serial dilutions of this compound in a suitable broth medium (e.g., 7H9 broth). The plates are incubated, and the MIC is recorded as the lowest concentration of the drug that inhibits visible growth. The radiometric method (e.g., BACTEC system) can provide faster results by detecting metabolic activity.[12]
-
Agar Proportion Method: This is the reference method for susceptibility testing of M. tuberculosis. The isolate is plated on solid agar medium (e.g., Middlebrook 7H10 or 7H11) with and without the drug at a critical concentration. Resistance is defined as growth on the drug-containing medium that is ≥1% of the growth on the drug-free medium.[13]
-
Resazurin Microtitre Assay (REMA): This is a colorimetric method that provides a rapid and inexpensive alternative for MIC determination. The assay uses the indicator dye resazurin, which changes color in the presence of viable, metabolically active cells. The MIC is determined as the lowest drug concentration that prevents this color change.[6][7]
-
Etest: This method uses a plastic strip with a predefined gradient of antibiotic. The strip is placed on an inoculated agar plate, and after incubation, an elliptical zone of inhibition is formed. The MIC is read where the ellipse intersects the strip.[14]
In Vivo Efficacy Studies in Mouse Models
-
Infection: Mice (e.g., BALB/c, C3H) are commonly infected with M. tuberculosis via intravenous injection or aerosol inhalation to establish a pulmonary infection.[8][15]
-
Treatment: this compound is typically administered orally via gavage or through inhalation. Dosing regimens vary depending on the study design.[8][15]
-
Efficacy Assessment: The primary outcome measure is the reduction in bacterial load in the lungs and spleen, determined by counting colony-forming units (CFUs) after a period of treatment. Other parameters, such as body weight changes and survival rates, can also be monitored.[8]
Mandatory Visualizations
This compound's Mechanism of Action and Resistance Pathway
Caption: Mechanism of this compound action and resistance.
General Experimental Workflow for Efficacy Evaluation
Caption: Experimental workflow for this compound efficacy studies.
References
- 1. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Determination of this compound MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Optimal Clinical Dose and Susceptibility Breakpoint Identification by Use of a Novel Pharmacokinetic-Pharmacodynamic Model of Disseminated Intracellular Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound optimal clinical dose and susceptibility breakpoint identification by use of a novel pharmacokinetic-pharmacodynamic model of disseminated intracellular Mycobacterium avium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multicenter Evaluation of this compound Susceptibility Testing of Mycobacterium tuberculosis by Agar Proportion and Radiometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aphl.org [aphl.org]
- 14. Testing of Mycobacterium tuberculosis susceptibility to this compound, isoniazid, rifampin, and streptomycin by using Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Genetic Basis of Ethambutol Resistance Across Diverse Mycobacterium tuberculosis Lineages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genetic determinants of Ethambutol (B1671381) (EMB) resistance among different lineages of Mycobacterium tuberculosis (M. tuberculosis). Understanding these variations is crucial for the development of rapid molecular diagnostics and novel therapeutic strategies to combat drug-resistant tuberculosis.
Introduction to this compound and its Mechanism of Action
This compound is a critical first-line bacteriostatic agent used in the treatment of tuberculosis. Its primary target is the arabinosyl transferase enzymes encoded by the embCAB operon. These enzymes are essential for the polymerization of arabinose into arabinogalactan (B145846) and lipoarabinomannan, which are key components of the mycobacterial cell wall.[1][2] Inhibition of these enzymes disrupts cell wall synthesis, leading to increased cell wall permeability and ultimately inhibiting bacterial growth.[1][2]
Resistance to this compound primarily arises from mutations in the embCAB operon, which reduce the affinity of the arabinosyl transferases for the drug.[3][4] The most frequently observed mutations are located in the embB gene, particularly at codons 306, 406, and 497.[1][2][4][5] However, mutations in the embA and embC genes, as well as in the intergenic region between embC and embA, have also been implicated in EMB resistance.[4][6][7] The prevalence and specific types of these mutations can vary significantly across different genetic lineages of M. tuberculosis.
Comparative Analysis of this compound Resistance Mutations Across Lineages
The global population of M. tuberculosis is structured into several distinct phylogenetic lineages, each with a predominant geographical distribution. These lineages have been shown to differ in their pathogenicity, transmissibility, and propensity to develop drug resistance. The following table summarizes the key mutations associated with this compound resistance and their prevalence across major M. tuberculosis lineages.
| Lineage | Predominant Geographical Region(s) | Key Genes | Common Mutations | Prevalence of EMB Resistance Associated with Mutations | Notes |
| Lineage 1 (Indo-Oceanic) | Southeast Asia, Philippines, Oceania, East Africa | embB, embA | embB M306V/I, embA promoter mutations | Studies have shown a notable prevalence of EMB resistance, with embB306 mutations being significant.[6][8][9] One study in India found that 39% of phenotypically susceptible isolates with resistance-conferring mutations belonged to Lineage 1.[8] | Often associated with multidrug resistance. |
| Lineage 2 (East-Asian, incl. Beijing) | East Asia, former Soviet Union, globally disseminated | embB, embA | embB M306V/I, embB G406A/D, embA C-16G | Strongly associated with drug resistance, including to EMB.[10][11] In a study of MDR-TB isolates from China, 82.2% of EMB-resistant isolates belonged to the Beijing family (a sub-lineage of Lineage 2).[4] | Hypervirulent and associated with outbreaks of multidrug-resistant TB.[11] |
| Lineage 3 (East-African-Indian) | East Africa, Central Asia, Middle East | embB | embB M306V/I | A higher proportion of drug resistance has been identified in this lineage compared to others in some studies.[12] In one Ethiopian study, 30.8% of Lineage 3 isolates showed some form of drug resistance.[12] | |
| Lineage 4 (Euro-American) | Europe, Americas, Africa, Middle East | embB | embB M306V/I | EMB resistance is prevalent, often in the context of multidrug resistance.[12] A study in Ethiopia found that 16.2% of Euro-American lineage isolates had some form of drug resistance.[12] | A very diverse lineage with multiple sub-lineages. |
| Lineage 5 & 6 (West-African 1 & 2) | West Africa | embB | Data on specific common mutations is less abundant compared to other lineages. | Strains of Lineage 6 (M. africanum) are prevalent in West Africa.[13] Some studies suggest a potentially different susceptibility profile.[14] | These lineages are often referred to as Mycobacterium africanum. |
Experimental Protocols
Drug Susceptibility Testing (DST)
Accurate determination of this compound resistance is fundamental to this research. Several methods are commonly employed:
-
Agar (B569324) Proportion Method: This is considered the gold standard. The method involves inoculating drug-containing and drug-free Löwenstein-Jensen (LJ) or Middlebrook 7H10/7H11 agar with a standardized suspension of M. tuberculosis. Resistance is defined as growth on the drug-containing medium that is greater than 1% of the growth on the drug-free medium. The critical concentration for EMB is typically 2.0 µg/mL on LJ medium and 5.0 µg/mL on Middlebrook medium.[15][16]
-
Automated Liquid Culture Systems (e.g., BACTEC™ MGIT™ 960): These systems provide a more rapid determination of drug susceptibility. A defined concentration of EMB is added to a liquid culture medium, and the growth of the mycobacteria is monitored instrumentally. The critical concentration for EMB in the MGIT system is 5.0 µg/mL.[15][16]
-
Resazurin (B115843) Microtitre Assay (REMA): This is a colorimetric method performed in a 96-well plate format. The reduction of the blue resazurin dye to pink resorufin (B1680543) by viable bacteria indicates growth. The minimum inhibitory concentration (MIC) is determined as the lowest drug concentration that prevents this color change. This method is rapid, inexpensive, and allows for the determination of MICs.[6][17]
Molecular Analysis of Resistance-Conferring Mutations
-
DNA Extraction: High-quality genomic DNA is extracted from cultured M. tuberculosis isolates. Several protocols exist, including methods using cetyltrimethylammonium bromide (CTAB) or commercially available kits like the InstaGene Matrix, often combined with mechanical lysis (bead beating) to efficiently break the tough mycobacterial cell wall.[18][19]
-
PCR Amplification: The embCAB operon, or specific regions of interest (e.g., the "hot-spot" region of embB spanning codons 306-497), is amplified using polymerase chain reaction (PCR) with specific primers.[4][20]
-
DNA Sequencing: The amplified PCR products are then sequenced, typically using Sanger sequencing or next-generation sequencing (NGS) platforms. The resulting sequences are compared to the wild-type sequence of a reference strain (e.g., H37Rv) to identify mutations.[3][21] Whole-genome sequencing (WGS) is increasingly used to provide a comprehensive view of all potential resistance-conferring mutations.[8]
Visualizing the Pathways and Processes
Caption: Experimental workflow for analyzing this compound resistance.
Caption: Mechanism of this compound action and resistance.
Conclusion
The genetic basis of this compound resistance in M. tuberculosis is complex and varies across different lineages. While mutations in the embB gene, particularly at codon 306, are the most common mechanism of resistance, their prevalence and the presence of other resistance-conferring mutations differ between lineages. The strong association of the East-Asian (Beijing) lineage with drug resistance underscores the importance of considering the genetic background of the infecting strain in clinical and epidemiological settings. A significant proportion of EMB-resistant isolates lack mutations in the commonly screened regions, indicating that other, yet to be fully characterized, mechanisms contribute to resistance.[5][22] Further research employing whole-genome sequencing across a diverse collection of clinical isolates is necessary to fully elucidate the landscape of this compound resistance and to develop more accurate and comprehensive molecular diagnostic tools. This will be instrumental in guiding effective treatment regimens and curbing the spread of drug-resistant tuberculosis.
References
- 1. Frontiers | mbtD and celA1 association with this compound resistance in Mycobacterium tuberculosis: A multiomics analysis [frontiersin.org]
- 2. aphl.org [aphl.org]
- 3. Mutations within embCAB Are Associated with Variable Level of this compound Resistance in Mycobacterium tuberculosis Isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of embCAB Mutations Associated with this compound Resistance in Multidrug-Resistant Mycobacterium tuberculosis Isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular genetic analysis of nucleotide polymorphisms associated with this compound resistance in human isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of embCAB gene mutations in this compound resistance in Mycobacterium tuberculosis isolates from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Mycobacterium tuberculosis Lineages Associated with Mutations and Drug Resistance in Isolates from India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. pnas.org [pnas.org]
- 12. Mycobacterial Lineages Associated with Drug Resistance in Patients with Extrapulmonary Tuberculosis in Addis Ababa, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular determinants of multidrug-resistant tuberculosis in Sierra Leone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Genome of Mycobacterium Africanum West African 2 Reveals a Lineage-Specific Locus and Genome Erosion Common to the M. tuberculosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multicenter Evaluation of this compound Susceptibility Testing of Mycobacterium tuberculosis by Agar Proportion and Radiometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Detecting this compound Resistance in Mycobacterium tuberculosis Isolates in China: A Comparison Between Phenotypic Drug Susceptibility Testing Methods and DNA Sequencing of embAB [frontiersin.org]
- 17. academic.oup.com [academic.oup.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Mycobacterium tuberculosis DNA Extraction Using InstaGene Matrix and High Speed Homogenizer from Clinical P... [protocols.io]
- 20. Characterization of the most common embCAB gene mutations associated with this compound resistance in Mycobacterium tuberculosis isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethambutol in a Laboratory Setting: A Step-by-Step Guide
For Immediate Reference: As a best management practice, all ethambutol (B1671381) waste should be treated as hazardous pharmaceutical waste, segregated for collection, and disposed of via a licensed hazardous waste contractor, typically by incineration. Do not dispose of this compound down the drain or in regular trash.
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound and its associated waste streams in a laboratory environment. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Impervious gloves (e.g., nitrile)
-
A lab coat or protective gown
Handle the material in a well-ventilated area to avoid the generation and inhalation of dust.[1] In case of a spill, collect the material dry, avoiding dust formation, and place it in a designated, sealed container for hazardous waste disposal.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound follows a systematic process of classification, segregation, and collection. The overriding principle is that pharmaceutical waste disposal must comply with all federal, state, and local regulations.[2]
Step 1: Waste Stream Classification
The first crucial step is to correctly classify the this compound waste. Under the US Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a pharmaceutical waste is considered hazardous if it is specifically "listed" (P- or U-list) or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[3][4]
-
Listed Status: this compound is not found on the EPA's P-list (acutely hazardous) or U-list of discarded commercial chemical products.[2][5]
-
Characteristic Evaluation: The laboratory (waste generator) is responsible for determining if the waste possesses any hazardous characteristics.[6] While pure this compound does not typically exhibit ignitability, corrosivity, or reactivity, solutions or mixtures containing it might.[7]
Best Practice: Due to the active nature of the pharmaceutical ingredient, and to ensure full compliance, it is the standard and recommended best practice to manage all this compound-containing waste as hazardous pharmaceutical waste.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 2: Segregation and Containerization
Proper segregation is essential to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[6] Never mix this compound waste with other waste streams unless explicitly instructed by your EHS office.
-
Solid Waste: Collect expired or unused pure this compound powder, contaminated spill cleanup materials, and heavily contaminated PPE in a dedicated, leak-proof container with a secure lid.
-
Contaminated Labware: Items like gloves, weigh boats, and pipette tips with trace contamination should be placed in a designated container. Sharps (needles, contaminated broken glass) must be placed in a puncture-resistant sharps container labeled for hazardous pharmaceutical waste.
-
Liquid Waste: Collect aqueous solutions containing this compound in a separate, compatible, and clearly labeled waste container. Do not discharge any this compound solutions to the sanitary sewer.[8] The EPA's "sewer ban" for hazardous waste pharmaceuticals is a key component of modern regulations.[9]
Hazardous pharmaceutical waste is typically collected in black containers to distinguish it from other waste types.[9]
Step 3: Labeling
All waste containers must be accurately and clearly labeled as soon as the first piece of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The specific hazard characteristics (e.g., "Toxic")
-
The name and address of the generating laboratory
-
The date of accumulation
Step 4: On-Site Accumulation and Storage
Accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA). This area must be under the control of the laboratory personnel. Ensure all containers are kept tightly sealed except when adding waste.
Step 5: Final Disposal and Treatment
The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste management company. In-laboratory treatment is not recommended without a validated protocol and specific EHS approval.
Recommended Disposal Method: High-Temperature Incineration Incineration is the preferred and most effective method for destroying active pharmaceutical ingredients, ensuring they are not released into the environment.[9] The process uses controlled, high temperatures to completely break down the chemical compounds.
Quantitative Data: Incineration Parameters
The following table summarizes typical operating temperatures for medical and pharmaceutical waste incinerators. The exact parameters are set by the licensed disposal facility to ensure complete destruction of the waste.
| Incinerator Chamber | Typical Operating Temperature Range (°C) | Typical Operating Temperature Range (°F) | Citation(s) |
| Primary Chamber | 800 - 980 | 1472 - 1800 | [7] |
| Secondary Chamber | ≥ 1000 | ≥ 1832 | [7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound laboratory waste.
Disposal Methodologies
While high-temperature incineration is the standard, other methods may be employed by specialized waste management facilities. These are not typically performed within a research laboratory.
-
Encapsulation: This process involves immobilizing pharmaceuticals in a solid block within a plastic or steel drum. The drum is filled with the waste, and then an immobilizing material like cement or clay is added to encapsulate it before disposal in a landfill.
-
Inertization: A variation of encapsulation, this method involves removing packaging, grinding the pharmaceuticals, and mixing them with water, cement, and lime to form a homogenous paste. This paste is then transported to a landfill where it solidifies, dispersing the waste within the municipal solid waste.
References
- 1. pwaste.com [pwaste.com]
- 2. dep.wv.gov [dep.wv.gov]
- 3. epa.gov [epa.gov]
- 4. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 5. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 6. medicalwastepros.com [medicalwastepros.com]
- 7. my.alfred.edu [my.alfred.edu]
- 8. epa.gov [epa.gov]
- 9. static1.squarespace.com [static1.squarespace.com]
Safe Handling and Disposal of Ethambutol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Ethambutol in a laboratory setting. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling protocols, and disposal plans to minimize exposure and ensure a safe working environment.
Hazard Summary
This compound hydrochloride is a white, crystalline powder.[1] While primarily used as an antituberculosis agent, it is classified as a hazardous substance requiring careful handling.[2] It is harmful if swallowed and is recognized as a reproductive toxin, with the potential to damage fertility or the unborn child.[3][4] Chronic exposure may also cause damage to the eyes.[5]
Quantitative Data and Physical Properties
A summary of key quantitative data for this compound Hydrochloride is provided below.
| Property | Value | Source(s) |
| Acute Oral Toxicity (LD50) | 6,800 mg/kg (Rat) | [3][5] |
| 8,900 mg/kg (Mouse) | [5] | |
| Melting Point | ~201°C (393.8°F) | [5] |
| Solubility in Water | Freely soluble (1 g in 1 mL) | [1] |
| Appearance | Solid, Crystalline Powder | [5] |
| Color | White | [5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and critical barrier to exposure after engineering and administrative controls have been implemented.[6] The following PPE is mandatory when handling this compound powder or solutions.
-
Gloves : Wear two pairs of powder-free, disposable gloves (double-gloving is recommended).[6][7] Nitrile or latex gloves are suitable.[8] The outer glove should be removed and disposed of inside the containment area (e.g., biological safety cabinet) after the task is complete.[6] Change gloves regularly, at least every 30 to 60 minutes, or immediately if they are damaged or known to be contaminated.[6][7]
-
Gowns : A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[7] Gowns should fasten in the back and be worn at all times in the handling area.[9] Protective clothing should not be worn outside the laboratory.[9]
-
Eye and Face Protection : Safety glasses with side shields or goggles are required.[10] In situations where splashing is possible, a face shield should also be worn to protect the eyes and face.[3]
-
Respiratory Protection : While not typically required under conditions of normal use with adequate ventilation, a NIOSH-approved N95 or FFP2 respirator should be available and worn if a risk assessment indicates the potential for aerosol generation, such as during a spill cleanup outside of a biological safety cabinet.[8]
Operational Plan: Safe Handling Protocols
Adherence to strict procedural steps is crucial for minimizing risk.
Preparation and Handling:
-
Designated Area : All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to control dust and aerosols.[7]
-
Avoid Dust Formation : Handle the compound carefully to avoid generating dust.[4][10]
-
Personal Hygiene : Do not eat, drink, or smoke in areas where this compound is handled.[4][7] Wash hands thoroughly with soap and water before donning gloves and after removing them.[7][8]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[10]
First Aid Procedures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5][10]
-
Skin Contact : Remove all contaminated clothing immediately.[4] Wash the affected area with soap and plenty of water.[5][11] Get medical attention if irritation develops or persists.[5][10]
-
Inhalation : If inhaled, move the person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[5][10]
-
Ingestion : If swallowed, rinse the mouth with water.[4][10] Call a poison center or doctor for treatment advice.[4]
Spill Management Protocol
In the event of a spill, a clear and immediate response is necessary to contain the material and protect personnel.
Workflow for this compound Spill Cleanup
Caption: Workflow for handling an this compound spill.
Disposal Plan
All this compound waste, including unused product and contaminated materials like gloves and gowns, must be treated as hazardous pharmaceutical waste.[3][12][13]
Segregation and Collection:
-
Collect all waste materials in a dedicated, clearly labeled, and sealed container suitable for hazardous waste.[11][13] Use black bins where color-coding is implemented for hazardous pharmaceutical waste.[13]
-
Do not mix this compound waste with other waste streams.[13]
Disposal Procedure:
-
Containerization : Place all contaminated disposables (gloves, gowns, absorbent pads) and collected spill material into a sealed plastic bag or container.[14]
-
Labeling : Clearly label the container as "Hazardous Pharmaceutical Waste" and include the chemical name "this compound."
-
Professional Disposal : Arrange for disposal through a licensed hazardous waste disposal company.[13] Follow all federal, state, and local environmental regulations.[11]
-
Do Not Discard in Regular Trash or Sewers : Never dispose of this compound in the regular trash or flush it down the drain, as this can contaminate waterways.[3][12] While the FDA provides guidelines for home disposal of some non-flush list medicines in household trash, this is not appropriate for a laboratory setting generating hazardous waste.[14][15] Institutional protocols for hazardous waste must be followed.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. pppmag.com [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. Personal protective equipment and clothing - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2.1.3 Personal protective equipment | TB Knowledge Sharing [tbksp.who.int]
- 10. fishersci.com [fishersci.com]
- 11. lupin.com [lupin.com]
- 12. medprodisposal.com [medprodisposal.com]
- 13. medicalwastepros.com [medicalwastepros.com]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
